Product packaging for Desfuroyl Ceftiofur S-Acetamide(Cat. No.:CAS No. 120882-25-9)

Desfuroyl Ceftiofur S-Acetamide

Cat. No.: B588353
CAS No.: 120882-25-9
M. Wt: 486.6 g/mol
InChI Key: PLZQZSMSRGAYQG-MVTUETPCSA-N
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Description

Desfuroyl Ceftiofur S-Acetamide, also known as this compound, is a useful research compound. Its molecular formula is C16H18N6O6S3 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N6O6S3 B588353 Desfuroyl Ceftiofur S-Acetamide CAS No. 120882-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120882-25-9

Molecular Formula

C16H18N6O6S3

Molecular Weight

486.6 g/mol

IUPAC Name

(6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1

InChI Key

PLZQZSMSRGAYQG-MVTUETPCSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O

Synonyms

(6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfuroyl Ceftiofur S-Acetamide (DCSA) is a critical analytical derivative of the third-generation cephalosporin antibiotic, ceftiofur. This document provides a comprehensive technical overview of DCSA, including its formation, mechanism of action, and the analytical methodologies for its quantification. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and veterinary medicine. The primary significance of DCSA lies in its role as a stable marker for determining the total residue of ceftiofur and its unstable, microbiologically active metabolites in various biological matrices.[1]

Introduction

Ceftiofur is a broad-spectrum β-lactam antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals.[2][3] Upon administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), its primary and microbiologically active metabolite.[1][2] However, DFC is chemically unstable due to a reactive thiol group, making direct quantification challenging.[1] To overcome this, a derivatization process is employed to convert ceftiofur and all its metabolites containing the intact β-lactam ring into a single, stable compound: this compound.[2][4] This conversion allows for accurate and reliable measurement of total ceftiofur-related residues, which is crucial for pharmacokinetic studies and regulatory monitoring of maximum residue limits (MRLs) in animal-derived food products.[1]

Chemical Structure and Properties:

  • Chemical Name: (6R,7R)-3-(((2-Amino-2-oxoethyl)thio)methyl)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]

  • CAS Number: 120882-25-9

  • Molecular Formula: C16H18N6O6S3[2]

  • Molecular Weight: 486.55 g/mol [2]

Mechanism of Action

The antimicrobial activity of this compound is attributed to the parent compound, ceftiofur, and its primary metabolite, desfuroylceftiofur. Like other β-lactam antibiotics, ceftiofur exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] The disruption of peptidoglycan formation compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[1]

Metabolism and Derivatization Pathway

Ceftiofur undergoes rapid metabolism in animals, primarily through the cleavage of its thioester bond, to form desfuroylceftiofur and furoic acid.[2] Desfuroylceftiofur is the major microbiologically active metabolite.[1][2] Due to its instability, a derivatization step with iodoacetamide is performed during sample analysis to convert it into the stable this compound.[1]

Metabolism and Derivatization of Ceftiofur Ceftiofur Ceftiofur Desfuroylceftiofur Desfuroylceftiofur (DFC) (Unstable Metabolite) Ceftiofur->Desfuroylceftiofur Metabolism (in vivo) DCSA This compound (DCSA) (Stable Derivative for Analysis) Desfuroylceftiofur->DCSA Derivatization (in vitro) Analysis HPLC or UPLC-MS/MS Analysis DCSA->Analysis Iodoacetamide Iodoacetamide Iodoacetamide->DCSA

Metabolism of Ceftiofur and Derivatization to DCSA.

Quantitative Data

Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound (measured as total ceftiofur and related metabolites) in various animal species following different administration routes and formulations.

Animal SpeciesFormulationDoseRouteCmax (µg/mL)Tmax (h)AUC0-LOQ (µg·h/mL)t1/2 (h)Reference
Beef CattleCeftiofur Sodium2.2 mg/kgIM13.9 ± 3.550.67 - 2.0108 ± 35.0-[3]
Beef CattleCeftiofur Sodium2.2 mg/kgSC13.6 ± 3.850.67 - 3.0105 ± 29.8-[3]
Water BuffaloCeftiofur HCl2.2 mg/kgIM3.7823.0 - 6.0-20.21[6]
Water BuffaloCeftiofur Sodium2.2 mg/kgIM6.2081.0 - 3.0-12.72[6]
Veal CalvesCeftiofur1 mg/kg/day for 5 daysIM4.342.442 (AUC0-24h)10[2]
Helmeted GuineafowlCeftiofur Crystalline-Free Acid10 mg/kgSC5.26 ± 1.5419.3 ± 9.71306 ± 69.329.0 ± 4.93[7]
In Vitro Antimicrobial Activity of Ceftiofur and Desfuroylceftiofur

This table presents the Minimum Inhibitory Concentration (MIC) values of ceftiofur and its primary metabolite, desfuroylceftiofur, against various veterinary pathogens.

Bacterial SpeciesAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusCeftiofur-1.0[1]
Desfuroylceftiofur-4.0 - 8.0[1]
Streptococcus suisCeftiofur-Within 1 dilution of DXNL[1]
Desfuroylceftiofur-Within 1 dilution of XNL[1]
Bovine/Equine StreptococciCeftiofur-≤ 0.0019[1]
Desfuroylceftiofur-0.03[1]
Coagulase-negative staphylococciCeftiofur-1.0[8]
Desfuroylceftiofur-8.0[8]

Experimental Protocols

Derivatization of Ceftiofur and its Metabolites to this compound

This protocol describes the general procedure for the chemical conversion of ceftiofur and its metabolites in a biological matrix to the stable DCSA derivative for subsequent analysis.

Derivatization Workflow start Start: Plasma/Tissue Sample hydrolysis 1. Hydrolysis with Dithioerythritol (DTE) - Cleaves disulfide bonds start->hydrolysis derivatization 2. Derivatization with Iodoacetamide - Forms stable S-acetamide bond hydrolysis->derivatization cleanup 3. Solid-Phase Extraction (SPE) Cleanup - Removes matrix interferences derivatization->cleanup analysis 4. Analysis by HPLC or UPLC-MS/MS cleanup->analysis

General workflow for DCSA derivatization.

Methodology:

  • Sample Preparation: Homogenize tissue samples or use plasma directly.

  • Hydrolysis:

    • To the sample, add a solution of dithioerythritol (DTE) in a suitable buffer (e.g., borate buffer).[4]

    • Incubate the mixture to cleave disulfide bonds and release DFC from protein conjugates. A typical condition is incubation at 50°C for 15 minutes.[4]

  • Derivatization:

    • After cooling, add a solution of iodoacetamide.[4]

    • Incubate in the dark to allow the iodoacetamide to react with the thiol group of DFC, forming the stable DCSA.[9]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the derivatized sample through an SPE cartridge (e.g., Oasis HLB) to remove interfering matrix components.[4]

    • Wash the cartridge with appropriate solutions.

    • Elute the DCSA with a suitable solvent (e.g., 5% glacial acetic acid in methanol).[4]

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.[4]

    • Reconstitute the residue in the mobile phase for analysis.[4]

HPLC Method for the Quantification of this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of DCSA.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Symmetry C18 or equivalent.[4]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[4]

    • Gradient Program: Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes, then return to initial conditions.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 265 nm.[4]

  • Injection Volume: 50 µL.[4]

  • Internal Standard: Cefotaxime (100 µg/mL).[4]

Method Validation Parameters:

  • Linearity: 0.1 - 100 µg/mL.[4]

  • Lower Limit of Quantification (LLOQ): 0.1 µg/mL.[4]

  • Intra-assay Variability: 0.7 to 4.5%.[4]

  • Inter-assay Variability: 3.6 to 8.8%.[4]

  • Average Recovery: 99%.[4]

UPLC-MS/MS Method for the Quantification of this compound

This protocol details a more sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for DCSA analysis.

Instrumentation and Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).[10]

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[10]

  • Mobile Phase: 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[5]

  • Flow Rate: 300 µL/min.[10]

  • Injection Volume: 5 µL.[10]

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 487.2 [M+H]+.[10]

  • Product Ions (m/z): Specific product ions for quantification and qualification are selected.

  • Collision Energy: Optimized for the specific instrument and transitions.

Method Validation Parameters (in porcine feces):

  • Calibration Curve: Quadratic from 30 ng/g to 2000 ng/g.[11]

  • Correlation Coefficient (r): 0.9960 ± 0.0020.[11]

  • Precision and Accuracy: Within specified ranges.[11]

Conclusion

This compound is an indispensable analytical standard for the accurate quantification of ceftiofur and its metabolites in biological systems. Its formation through a robust derivatization protocol enables reliable monitoring, which is essential for ensuring food safety and conducting pharmacokinetic research. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with ceftiofur and related cephalosporins. The continued development and validation of sensitive analytical techniques, such as UPLC-MS/MS, will further enhance the ability to detect and quantify these residues at trace levels.

References

An In-depth Technical Guide to Desfuroyl Ceftiofur S-Acetamide (CAS Number 120882-25-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfuroyl Ceftiofur S-Acetamide (DCA), with CAS number 120882-25-9, is a pivotal molecule in the regulatory monitoring and pharmacokinetic assessment of the third-generation cephalosporin antibiotic, ceftiofur. This technical guide provides a comprehensive overview of DCA, including its chemical properties, the rationale and methodology for its formation, and detailed analytical procedures for its quantification in biological matrices. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ceftiofur and its metabolites.

Introduction

Ceftiofur is a broad-spectrum cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and horses.[1] Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which retains the antibacterial activity of the parent compound due to its intact β-lactam ring.[2][3] DFC is, however, unstable and readily forms conjugates with various endogenous molecules, making its direct quantification challenging.[2]

To ensure accurate and reliable measurement of total ceftiofur residues, regulatory methods have been developed that involve a chemical derivatization process to convert ceftiofur and all its DFC-containing metabolites into a single, stable marker residue: this compound (DCA).[2] This process allows for the consistent quantification of total ceftiofur exposure and is crucial for pharmacokinetic studies and ensuring compliance with maximum residue limits (MRLs) in food-producing animals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 120882-25-9[4][5]
Molecular Formula C₁₆H₁₈N₆O₆S₃[4][5]
Molecular Weight 486.54 g/mol [4][5]
IUPAC Name (6R,7R)-3-[[(2-Amino-2-oxoethyl)thio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]
Appearance White to Off-White Solid
Storage Temperature -20°C[6]

Mechanism of Action of the Parent Compound, Ceftiofur

As a β-lactam antibiotic, ceftiofur, and its active metabolite desfuroylceftiofur, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Biotransformation of Ceftiofur and the Formation of this compound

The metabolic fate of ceftiofur and the subsequent analytical derivatization to DCA is a multi-step process.

cluster_analytical In Vitro Analytical Procedure Ceftiofur Ceftiofur (Administered Drug) DFC Desfuroylceftiofur (DFC) (Primary Active Metabolite) Ceftiofur->DFC Rapid Metabolism (Thioester bond cleavage) Conjugates DFC Conjugates (e.g., with cysteine, glutathione, proteins) DFC->Conjugates Reversible Binding DCA This compound (DCA) (Stable Analytical Marker) DFC->DCA Derivatization Conjugates->DFC Release of DFC DTE Dithioerythritol (DTE) (Reducing Agent) DTE->Conjugates Iodoacetamide Iodoacetamide (Alklylating Agent) Iodoacetamide->DFC

Biotransformation of Ceftiofur and Analytical Derivatization to DCA.

Experimental Protocols

The following sections provide a generalized experimental protocol for the determination of total ceftiofur residues as DCA in biological matrices. These protocols are based on methodologies reported in the scientific literature and can be adapted for specific research needs.[7][8]

Sample Preparation and Hydrolysis
  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate, milk) using standard procedures. Store samples at -20°C or lower until analysis.

  • Hydrolysis: To release DFC from its conjugates, a reduction step is necessary.

    • To a known volume or weight of the sample, add a solution of dithioerythritol (DTE) in a suitable buffer (e.g., borate buffer).

    • Incubate the mixture under a nitrogen atmosphere at an elevated temperature (e.g., 50°C) for a specified time (e.g., 15 minutes) to facilitate the cleavage of disulfide bonds.[3]

Derivatization
  • Alkylation: The unstable thiol group of the released DFC is stabilized by alkylation with iodoacetamide.

    • Add a solution of iodoacetamide to the hydrolyzed sample mixture.

    • Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes) to allow for the formation of the stable S-acetamide derivative, DCA.[8]

Solid-Phase Extraction (SPE) Cleanup

To remove interfering matrix components, a solid-phase extraction cleanup is typically employed.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[8]

  • Loading: Acidify the derivatized sample and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a weak organic solvent to remove polar impurities.

  • Elution: Elute the DCA from the cartridge using an appropriate solvent, such as acetonitrile or methanol.[9]

Analytical Determination by LC-MS/MS

The quantification of DCA is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Prepared Sample Extract (Containing DCA) HPLC HPLC/UPLC System (Chromatographic Separation) Sample->HPLC MS1 Mass Spectrometer (Q1) (Precursor Ion Selection) HPLC->MS1 Collision Collision Cell (Q2) (Fragmentation) MS1->Collision m/z 487.2 [M+H]⁺ MS2 Mass Spectrometer (Q3) (Product Ion Detection) Collision->MS2 Fragmentation Detector Detector and Data System (Quantification) MS2->Detector e.g., m/z 241.2

Analytical Workflow for the Quantification of DCA by LC-MS/MS.

Typical LC-MS/MS Parameters:

ParameterTypical ValueReference(s)
Column C18 reversed-phase (e.g., Acquity UPLC BEH C18)[7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in acetonitrile[7]
Flow Rate 0.3 - 0.5 mL/min[7]
Injection Volume 5 - 20 µL[7]
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Precursor Ion (m/z) 487.2[7]
Product Ion (m/z) 241.2[2]
Collision Energy Optimized for specific instrument[7]
Method Validation

A full validation of the analytical method should be performed according to international guidelines (e.g., VICH, FDA) to ensure its reliability. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements (repeatability and reproducibility).

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Pharmacokinetic Data

The measurement of DCA is essential for determining the pharmacokinetic profile of ceftiofur in various animal species. The following tables summarize key pharmacokinetic parameters from selected studies.

Table 6.1: Pharmacokinetic Parameters of Ceftiofur (measured as DCA) in Cattle

FormulationDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Ceftiofur Sodium2.2IM13.9 ± 3.550.67 - 2.0108 ± 35.0-[10]
Ceftiofur Sodium2.2SC13.6 ± 3.850.67 - 3.0105 ± 29.8-[10]
CCFA6.6SC3.2312-60.6[11]
Ceftiofur Sodium2.2SC5.621-18.1[11]
CCFA: Ceftiofur Crystalline-Free Acid

Table 6.2: Pharmacokinetic Parameters of Ceftiofur (measured as DCA) in Swine

ConditionDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Healthy3.0IM13.1-168.021.0[12]
PRRSV-infected3.0IM6.03-50.413.1[8][12]
Healthy5.0IM11.81-163.04-[3]

Table 6.3: Pharmacokinetic Parameters of Ceftiofur (measured as DCA) in Horses

FormulationDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Ceftiofur Sodium2.2IM4.46 ± 0.931.25 ± 0.46--[13]
Ceftiofur Sodium2.2IM5.291.2--[14]
Ceftiofur Sodium2.2SC3.652.0--[14]
Ceftiofur Sodium2.2IV13.900.05--[14]
Ceftiofur Sodium2.2IM3.97 ± 0.50--2.91 ± 0.59[15]
Ceftiofur Sodium4.4IM7.45 ± 1.05--4.10 ± 0.72[15]

Conclusion

This compound is an indispensable analytical standard for the accurate assessment of ceftiofur residues in biological systems. The standardized conversion of all active metabolites to this single, stable derivative allows for robust and reproducible quantification, which is fundamental for pharmacokinetic modeling, ensuring food safety, and adhering to regulatory guidelines. The detailed methodologies and compiled data within this guide offer a solid foundation for researchers and professionals working with this important veterinary antibiotic.

References

The Analytical Standard: A Technical Guide to Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of veterinary medicine, the third-generation cephalosporin antibiotic, ceftiofur, is a critical tool for treating bacterial infections in livestock. However, its rapid in vivo metabolism into various compounds presents a significant analytical challenge for residue monitoring and pharmacokinetic studies. This technical guide provides an in-depth exploration of Desfuroyl Ceftiofur S-Acetamide (DFCA), a key analytical standard essential for the accurate quantification of ceftiofur and its metabolites. As DFCA is not a biological metabolite but a stable derivative formed for analytical purposes, this guide will elucidate its formation, properties, and application in robust analytical methodologies.[1]

Core Concepts: The Need for a Stable Analytical Marker

Ceftiofur is rapidly metabolized in animals to desfuroylceftiofur (DFC), which contains the microbiologically active β-lactam ring.[2] DFC is, however, unstable and possesses a reactive thiol group, making its direct and reliable quantification in biological matrices challenging.[1][3] To overcome this, analytical methods employ a derivatization process to convert ceftiofur and all its desfuroylceftiofur-containing metabolites into a single, stable molecule: this compound (DFCA).[1][4] This conversion allows for consistent and accurate measurement using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of an analytical standard is paramount for its effective use. The key identifiers and properties of DFCA are summarized below.

PropertyValueReference
CAS Number 120882-25-9[1][5][6][7]
Molecular Formula C₁₆H₁₈N₆O₆S₃[1][5][6][7]
Molecular Weight 486.54 g/mol [5][7]
IUPAC Name (6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Purity >95% (HPLC)[5]
Storage Temperature -20°C[5]

The Ceftiofur Metabolic and Derivatization Pathway

The transformation of the parent drug ceftiofur to the analytical standard DFCA is a multi-step process involving both in vivo metabolism and in vitro chemical reactions.

Caption: Metabolic pathway of ceftiofur and the subsequent in vitro derivatization to DFCA.

Experimental Protocols

Accurate and reproducible quantification of total ceftiofur residues relies on meticulously executed experimental protocols. The following sections detail the methodologies for sample preparation, derivatization, and chromatographic analysis.

Sample Preparation and Derivatization

The conversion of all ceftiofur-related residues to DFCA is the cornerstone of the analytical method. This process involves reduction followed by stabilization.

Objective: To convert ceftiofur and its metabolites in a biological matrix to the stable derivative, DFCA.

Materials:

  • Dithioerythritol (DTE) or Dithiothreitol (DTT)

  • Borate buffer

  • Iodoacetamide

  • Solid-phase extraction (SPE) columns (e.g., C18 or Oasis PRiME HLB)[4][8]

  • Acetonitrile

  • Formic acid/acetonitrile/water solution (for fecal samples)[3]

Procedure:

  • Extraction: For tissues and milk, deproteination with acetonitrile is a common first step.[4] For fecal samples, extraction with a formic acid/acetonitrile/water solution is employed.[3]

  • Reduction: The extract is treated with a reducing agent, such as 0.4% dithioerythritol in a borate buffer, to cleave the thioester and disulfide bonds of ceftiofur and its metabolites, yielding the unstable desfuroylceftiofur (DFC).[1][4]

  • Stabilization: The reactive thiol group of DFC is then stabilized by the addition of iodoacetamide. This reaction forms a stable thioether linkage, resulting in the formation of this compound (DFCA).[1][3]

  • Clean-up: The derivatized sample is further purified using solid-phase extraction (SPE) to remove matrix interferences prior to chromatographic analysis.[4][8] Cation exchange SPE may also be utilized for further purification.[4]

Analytical Workflow for DFCA Quantification

The overall process from sample collection to data analysis follows a structured workflow to ensure data integrity and accuracy.

G Sample Sample Collection (e.g., Plasma, Milk, Tissue) Extraction Extraction & Deproteination Sample->Extraction Derivatization Derivatization to DFCA (Reduction & Stabilization) Extraction->Derivatization Cleanup Solid-Phase Extraction (SPE) Cleanup Derivatization->Cleanup Analysis LC-MS/MS or HPLC Analysis Cleanup->Analysis Quantification Quantification against DFCA Standard Curve Analysis->Quantification Result Total Ceftiofur Residue Concentration Quantification->Result

References

Navigating Ceftiofur's Journey: A Deep Dive into the Pharmacokinetics of its Metabolites in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For the desks of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacokinetics of ceftiofur and its primary active metabolite, desfuroylceftiofur, across various animal models. This document synthesizes key quantitative data, details experimental methodologies, and visualizes metabolic and experimental pathways to serve as a critical resource for future research and development.

Ceftiofur, a third-generation cephalosporin antibiotic, is a cornerstone of veterinary medicine, utilized for the treatment of bacterial respiratory diseases in cattle, swine, and other species.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, particularly the behavior of its metabolites which possess the majority of the antimicrobial activity. Following administration, ceftiofur is rapidly metabolized, primarily to desfuroylceftiofur (DFC), which contains the intact β-lactam ring responsible for its antibacterial action.[2][3] This guide delves into the scientific literature to present a consolidated view of how ceftiofur and its metabolites are absorbed, distributed, metabolized, and excreted in key animal models.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of ceftiofur and its metabolites are influenced by the animal species, the specific ceftiofur salt administered (e.g., sodium, hydrochloride, or crystalline-free acid), the dosage, and the route of administration. The following tables summarize the key quantitative data from various studies. For analytical consistency, many studies measure the total concentration of ceftiofur and its metabolites that can be converted to desfuroylceftiofur acetamide (DCA) or are reported as ceftiofur free acid equivalents (CFAE).

Table 1: Pharmacokinetics of Ceftiofur Metabolites in Cattle

FormulationDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Animal ModelReference
Ceftiofur Sodium2.2 mg/kg IM13.9 ± 3.550.67 - 2.0108 ± 35.0-Crossbred Beef Cattle[4]
Ceftiofur Sodium2.2 mg/kg SC13.6 ± 3.850.67 - 3.0105 ± 29.8-Crossbred Beef Cattle[4]
Ceftiofur Sodium1 mg/kg/day IM for 5 days4.342.442 (AUC0-24h)10Veal Calves[1]
Ceftiofur Crystalline-Free Acid (CCFA)6.6 mg/kg SC3.2312 - 48-60.6Neonatal Calves[5]
Ceftiofur Sodium2.2 mg/kg SC5.621 - 2-18.1Neonatal Calves[5]

Table 2: Pharmacokinetics of Ceftiofur Metabolites in Swine

FormulationDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Animal ModelReference
Ceftiofur Sodium3 mg/kg IM15.8 ± 3.400.4 - 4.0169 ± 45.4-Pigs[6]
Ceftiofur Hydrochloride3 mg/kg IM11.8 ± 1.671.0 - 4.0216 ± 28.0-Pigs[6]
Ceftiofur Sodium5 mg/kg IM28.3 ± 4.450.33 - 2.0302 ± 54.4-Pigs[6]
Ceftiofur Hydrochloride5 mg/kg IM29.7 ± 6.720.66 - 2.0382 ± 89.8-Pigs[6]
Ceftiofur Hydrochloride3 mg/kg IM12.9-16821.0Healthy Pigs[7][8]
Ceftiofur Hydrochloride3 mg/kg IM6.03-50.413.1PRRSV-infected Pigs[7][8]

Table 3: Pharmacokinetics of Ceftiofur Metabolites in Sheep

FormulationDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (min)Animal ModelReference
Ceftiofur Sodium1.1 mg/kg IV---350Sheep[9]
Ceftiofur Sodium2.2 mg/kg IV---292Sheep[9]
Ceftiofur Sodium1.1 mg/kg IM---389Sheep[9]
Ceftiofur Sodium2.2 mg/kg IM---459Sheep[9]
Ceftiofur Crystalline-Free Acid (CCFA)6.6 mg/kg SC2.4 ± 0.523.1 ± 10.1206.6 ± 24.8-Suffolk-crossbred Sheep[10][11]

Experimental Protocols

The methodologies employed in pharmacokinetic studies of ceftiofur are crucial for the interpretation of the resulting data. Below are detailed protocols for key experimental procedures cited in the literature.

Protocol 1: Animal Dosing and Sample Collection (General)
  • Animal Selection: Healthy animals of the target species, within a specified age and weight range, are acclimated to the study conditions. For studies investigating disease effects, animals are typically challenged with a specific pathogen prior to drug administration.[7]

  • Dosing: Ceftiofur, in its specified formulation, is administered via the intended route (e.g., intramuscular, subcutaneous, intravenous). The dose is calculated based on the animal's body weight.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. Typically, samples are collected frequently during the initial absorption phase and less frequently during the elimination phase. For example, samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing.[6][7]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.[6][12]

Protocol 2: Analysis of Ceftiofur and its Metabolites in Plasma by HPLC

This protocol describes a common method for quantifying the total concentration of ceftiofur and its desfuroylceftiofur-related metabolites.[6][12][13]

  • Derivatization: This crucial step converts ceftiofur and all its metabolites containing an intact β-lactam ring into a single, stable derivative, desfuroylceftiofur acetamide (DCA).

    • Plasma samples are thawed and vortexed.

    • A reducing agent, such as dithioerythritol, is added to cleave disulfide bonds of ceftiofur metabolites.[12][13]

    • The mixture is incubated to allow for the complete conversion to desfuroylceftiofur.

    • Iodoacetamide is then added to derivatize desfuroylceftiofur to the stable DCA.[12][13]

  • Sample Clean-up (Solid-Phase Extraction):

    • The derivatized sample is passed through a solid-phase extraction (SPE) column to remove plasma proteins and other interfering substances.[12][14]

    • The column is washed, and the DCA is then eluted with an appropriate solvent.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

    • A gradient mobile phase is typically used to separate DCA from any remaining endogenous components.[12]

    • Detection is commonly performed using a UV detector at a specific wavelength (e.g., 265 nm).[12]

    • The concentration of DCA in the sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of ceftiofur.

Visualizing Key Pathways

To better understand the metabolic fate of ceftiofur and the typical workflow of a pharmacokinetic study, the following diagrams are provided.

G cluster_metabolism Metabolic Pathway of Ceftiofur Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Rapid Cleavage of Thioester Bond FuroicAcid Furoic Acid Ceftiofur->FuroicAcid Metabolites Further Metabolites (e.g., DFC-cysteine disulfide, DFC-dimer) DFC->Metabolites Metabolism

Metabolic conversion of ceftiofur.

G cluster_workflow Experimental Workflow for a Pharmacokinetic Study AnimalSelection Animal Selection & Acclimation Dosing Ceftiofur Administration (e.g., IM, SC) AnimalSelection->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaSeparation Plasma Separation by Centrifugation BloodCollection->PlasmaSeparation SampleStorage Storage at ≤ -20°C PlasmaSeparation->SampleStorage Analysis Sample Analysis (Derivatization, SPE, HPLC) SampleStorage->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

A typical experimental workflow.

Conclusion

The pharmacokinetic profile of ceftiofur is complex and varies significantly across different animal species and drug formulations. A thorough understanding of these variations is paramount for optimizing dosing regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance and violative drug residues in food-producing animals. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field of veterinary drug development, facilitating more informed and effective research into this critical class of antibiotics.

References

An In-depth Technical Guide to Ceftiofur Metabolism: Desfuroyl Ceftiofur S-Acetamide vs. Desfuroylceftiofur Cysteine Disulfide (DCCD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison between Desfuroyl Ceftiofur S-Acetamide and other key metabolites of ceftiofur, with a particular focus on Desfuroylceftiofur Cysteine Disulfide (DCCD). It delves into the metabolic pathways, analytical methodologies, and regulatory significance of these compounds, offering detailed experimental protocols and quantitative data to support advanced research and development.

Introduction to Ceftiofur and its Metabolic Fate

Ceftiofur is a broad-spectrum, third-generation cephalosporin antibiotic developed exclusively for veterinary use.[1] It is highly effective against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[2][3] Administered as a prodrug, typically as a sodium or hydrochloride salt, ceftiofur itself is generally undetectable in plasma shortly after administration because it is rapidly metabolized into its primary, microbiologically active metabolite, desfuroylceftiofur (DFC).[2][4][5]

The metabolism of ceftiofur is complex. The initial and most critical step is the cleavage of the thioester bond, which liberates DFC and furoic acid.[1][6] DFC contains the intact β-lactam ring responsible for the drug's antibacterial activity.[7] However, DFC is chemically unstable and possesses a highly reactive thiol group, leading to the formation of various downstream metabolites through conjugation with endogenous molecules.[8] This guide focuses on two pivotal compounds in the study of ceftiofur:

  • Desfuroylceftiofur Cysteine Disulfide (DCCD): A major, stable, and unbound metabolite formed in vivo through the conjugation of DFC with cysteine.[4][9]

  • This compound (DCA): A stable derivative created in vitro for analytical purposes. It serves as the quantifiable marker for the sum of all ceftiofur residues that retain the β-lactam ring.[6][8]

Understanding the distinction between these metabolites is crucial for accurate pharmacokinetic modeling, residue analysis, and regulatory compliance.

Ceftiofur Metabolic and Analytical Pathways

The biotransformation of ceftiofur leads to a variety of products. After the initial formation of the active DFC, this reactive compound can bind to macromolecules like proteins or form disulfide bonds with small molecules such as cysteine and glutathione.[6][9]

Conversely, for analytical quantification, the instability of DFC and the multiplicity of its related metabolites pose a significant challenge. To overcome this, a standardized laboratory procedure is employed to convert ceftiofur and all its active metabolites back to DFC, which is then stabilized through derivatization with iodoacetamide to form the single, stable compound this compound (DCA).[8][10] This allows for the reliable measurement of total ceftiofur-related residues.

Ceftiofur Metabolism and Analytical Derivatization cluster_bio In Vivo Metabolism cluster_lab In Vitro Analysis Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active but Unstable) Ceftiofur->DFC Thioester Cleavage DTE Dithioerythritol (DTE) (Reducing Agent) Ceftiofur->DTE DCCD DCCD (Biological Metabolite) DFC->DCCD Conjugation with Cysteine Protein Protein Conjugates DFC->Protein Glutathione Glutathione Conjugates DFC->Glutathione Iodoacetamide Iodoacetamide (Derivatization Agent) DFC->Iodoacetamide DCCD->DTE Protein->DTE Glutathione->DTE DCA This compound (DCA) (Stable Analytical Derivative) Iodoacetamide->DCA Derivatization DTE->DFC Reduction to DFC

Caption: Ceftiofur Metabolism and Analytical Derivatization Pathway.

Quantitative Data Summary

For ease of comparison, the physicochemical properties, pharmacokinetic parameters, and in vitro antimicrobial activities of ceftiofur and its key metabolites are summarized in the following tables.

Table 1: Physicochemical Properties of Ceftiofur and Key Metabolites
CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Reference(s)
CeftiofurCEFC₁₉H₁₇N₅O₇S₃523.56[3]
DesfuroylceftiofurDFCC₁₄H₁₅N₅O₅S₃429.50[11]
This compoundDCAC₁₆H₁₈N₆O₆S₃486.54[8][12]
Desfuroylceftiofur Cysteine DisulfideDCCDC₁₇H₂₀N₆O₇S₄548.62[12]
Table 2: Comparative Pharmacokinetic Parameters (Measured as DCA)

The following table presents pharmacokinetic parameters for total ceftiofur residues, measured as DCA, following intramuscular (IM) administration in various species. This reflects the total exposure to the parent drug and its active metabolites.

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)Terminal Half-life (h)AUC (µg·h/mL)Reference(s)
Pigs (Healthy)312.9~1-227.0168[5]
Pigs (PRRSV-infected)36.03~1-216.750.4[5]
Horses 2.24.46 ± 0.931.25 ± 0.46~6.10 (MRT)-[13]
Sheep 2.2--~7.65-[14]
Dogs (Ceftiofur Sodium)2.2 (SC)----[6]
Dogs (CCFA)5.0 (SC)1.98 ± 0.4022.3 ± 8.956.6 ± 16.9124.98 ± 18.45[15]

Note: Cmax = Maximum Plasma Concentration, Tmax = Time to Cmax, AUC = Area Under the Curve, MRT = Mean Residence Time, CCFA = Ceftiofur Crystalline-Free Acid, SC = Subcutaneous. Values can vary based on formulation and health status.

Table 3: In Vitro Antimicrobial Activity (MIC₉₀ in µg/mL)

This table compares the in vitro activity of the parent drug, ceftiofur (XNL), and its primary active metabolite, desfuroylceftiofur (DXNL).

OrganismCeftiofur (XNL) MIC₉₀Desfuroylceftiofur (DXNL) MIC₉₀Reference(s)
Actinobacillus pleuropneumoniae≤0.015≤0.015[16][17]
Pasteurella multocida≤0.0019≤0.0019[16][17]
Haemophilus somnus≤0.0019≤0.0019[16][17]
Escherichia coli0.50.5[16][17]
Salmonella spp.1.01.0[16][17]
Staphylococcus aureus1.04.0[16][17]
Staphylococcus spp. (Coagulase-negative)1.08.0[16][17]
Streptococcus suis0.0150.03[16][17]
Streptococcus uberis/dysgalactiae≤0.00190.03[16][17]
Streptococcus equi≤0.00190.03[16][17]

Note: Overall, ceftiofur and desfuroylceftiofur show equivalent activity against Gram-negative organisms. However, desfuroylceftiofur is notably 2-3 serial dilutions less active against staphylococci.[15][16]

Detailed Experimental Protocols

Protocol 1: Quantification of Total Ceftiofur Residues as DCA

This protocol describes the widely adopted method for measuring total ceftiofur residues in biological matrices by converting all active components to DCA for stable quantification via HPLC or LC-MS/MS.[6][7][10][13]

Caption: Workflow for Total Ceftiofur Residue Analysis (as DCA).

Methodology:

  • Sample Preparation: Plasma samples (e.g., 100-500 µL) are thawed. For tissues, a homogenized sample is prepared.[2][10]

  • Reduction to DFC: An internal standard is added. A solution of dithioerythritol (DTE) in borate buffer is added to the sample. DTE is a strong reducing agent that cleaves the disulfide bonds of metabolites like DCCD and releases DFC from protein conjugates.[6][10]

  • Incubation: The mixture is incubated, typically in a 50°C water bath for approximately 15 minutes, to ensure the complete conversion of all ceftiofur-related substances to DFC.[2][10]

  • Derivatization to DCA: After cooling, an iodoacetamide solution is added. The iodoacetamide reacts with the reactive thiol group on DFC, forming a stable S-acetamide bond and creating DCA.[6][10]

  • Extraction and Cleanup: The DCA is then extracted from the sample matrix. Solid-phase extraction (SPE) is commonly used to remove interfering substances.[18]

  • Quantification: The final extract is analyzed using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][10]

Protocol 2: Specific Determination of DCCD in Bovine Tissue

This protocol outlines a method for the direct quantification of the specific biological metabolite DCCD, which is often used as a marker residue in regulatory testing.[18][19][20]

Caption: Workflow for DCCD-Specific Analysis in Bovine Tissue.

Methodology:

  • Sample Preparation: A known weight of tissue (e.g., bovine kidney) is homogenized. A deuterated internal standard is added for accurate quantitation.[19]

  • Extraction: The homogenate is extracted with a simple phosphate buffer. For tissues with higher fat or protein content like liver and muscle, an additional step using acetonitrile and hexane may be employed to precipitate proteins and remove lipids.[18][20]

  • Cleanup: The resulting extract is cleaned up using a solid-phase extraction (SPE) cartridge to isolate the analyte and remove matrix interferences.[18][21]

  • Analysis: The final eluate is concentrated and analyzed directly by a highly sensitive and specific LC-MS/MS method. This allows for the direct measurement of DCCD without the need for derivatization.[18][21] The method accuracy is typically high (97-107%), with coefficients of variation between 3.4% and 11.0%.[18][20]

Conclusion: Distinct Roles in Ceftiofur Analysis

  • DCCD is a primary, stable, unbound metabolite formed in vivo. Its presence and concentration in tissues are of direct biological and toxicological relevance, making it a suitable surrogate marker residue for regulatory monitoring of ceftiofur in specific tissues like bovine kidney.[18][20]

  • DCA is not a biological metabolite but rather the cornerstone of a robust analytical strategy. It is an in vitro derivative that provides a single, stable endpoint for the quantification of the sum of all microbiologically active ceftiofur residues .[8] This "total residue" approach is invaluable for pharmacokinetic studies and for ensuring that food products from treated animals comply with established maximum residue limits (MRLs).[4]

For drug development professionals and researchers, a clear understanding of this distinction is paramount. Pharmacokinetic profiles are typically based on total residues measured as DCA, while regulatory compliance for tissue residues may focus on the specific measurement of DCCD. Both methodologies and the compounds they measure are essential tools for the safe and effective use of ceftiofur in veterinary medicine.

References

The Analytical Challenge of Desfuroylceftiofur: A Technical Guide to Understanding its Instability and the Imperative for Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the inherent instability of Desfuroylceftiofur (DFC), the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, ceftiofur. Due to its chemical lability, direct and reliable quantification of DFC in biological matrices presents a significant analytical challenge. This document provides a comprehensive overview of the degradation pathways of DFC, the critical need for derivatization to ensure accurate analysis, and detailed experimental protocols for the most widely adopted derivatization strategy.

The Instability of Desfuroylceftiofur: A Tale of Two Vulnerabilities

The instability of Desfuroylceftiofur stems from two primary structural features: the β-lactam ring, characteristic of all penicillin and cephalosporin antibiotics, and the reactive thiol group exposed after the metabolic cleavage of the thioester bond in the parent ceftiofur molecule.

1. The Vulnerable β-Lactam Ring: The four-membered β-lactam ring is susceptible to hydrolysis, which leads to its opening and the subsequent loss of antibacterial activity. This degradation is influenced by pH and temperature.

2. The Reactive Thiol Group: The free sulfhydryl (-SH) group on the DFC molecule is highly reactive and prone to oxidation and the formation of disulfide bonds with other thiol-containing molecules, such as cysteine or glutathione, or even dimerization with another DFC molecule. This reactivity leads to a heterogeneous mix of DFC-adducts in biological samples, making direct quantification of the total active residue nearly impossible.

The degradation of ceftiofur, and by extension DFC, is significantly influenced by pH and temperature. Generally, stability is greatest in acidic conditions (pH 2-6), while degradation accelerates in neutral to alkaline environments.[1]

Degradation Pathways of Ceftiofur and Desfuroylceftiofur

The primary degradation pathways for ceftiofur that lead to and affect DFC involve hydrolysis of the thioester bond and the β-lactam ring.

G Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Metabolic/Hydrolytic Cleavage of Thioester Bond Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid Metabolic/Hydrolytic Cleavage of Thioester Bond Cef_Aldehyde Cef-Aldehyde (Inactive) Ceftiofur->Cef_Aldehyde Biodegradation (β-Lactam Ring Cleavage) DFC->Cef_Aldehyde Further Degradation Thiolactone Thiolactone Derivative DFC->Thiolactone Acidic Conditions Disulfide_Dimers Disulfide Dimers and Adducts (e.g., with Cysteine) DFC->Disulfide_Dimers Oxidation

Caption: Degradation pathways of Ceftiofur and its primary metabolite, DFC.

The Necessity of Derivatization for Accurate Quantification

To overcome the challenges posed by DFC's instability and reactivity, a derivatization step is essential for the accurate and reliable quantification of total ceftiofur-related residues in various matrices. Derivatization serves two primary purposes:

  • Stabilization: It converts the unstable and reactive DFC molecule into a stable, single chemical entity.

  • Improved Chromatographic Performance: The resulting derivative often exhibits better chromatographic properties, leading to improved peak shape, resolution, and sensitivity in analytical methods such as High-Performance Liquid Chromatography (HPLC).

The most common and widely accepted derivatization strategy involves a two-step process: a reduction step to cleave any disulfide bonds and release DFC from its adducts, followed by an alkylation step to cap the reactive thiol group.

Quantitative Data on Ceftiofur Stability and Analytical Methods

The following tables summarize key quantitative data related to the stability of ceftiofur (as a proxy for DFC) and the performance of analytical methods following derivatization to Desfuroylceftiofur Acetamide (DFCA).

Table 1: Degradation Rate Constants of Ceftiofur in Aqueous Solutions

pHTemperature (°C)Degradation Rate Constant (day⁻¹)Reference
1600.79 ± 0.21[2]
3600.61 ± 0.03[2]
5600.44 ± 0.05[2]
7.400.06 ± 0.01[2]
7.480.06 ± 0.01[2]
7.4250.65 ± 0.17[2]
7.4371.27 ± 0.05[2]
7.460Significantly higher than at pH 1, 3, 5[2]
1025 & 60Rapid (no detectable ceftiofur after 10 min)[2]
Distilled Water600.39 ± 0.01[2]

Table 2: Performance of Analytical Methods for DFCA

MatrixAnalytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Average Recovery (%)
Porcine Feces(U)HPLC-MS/MS30 - 2000 ng/g-30 ng/gNot specified
Bovine PlasmaHPLC-DAD0.4 - 40 µg/mL0.15 µg/mL0.4 µg/mLNot specified
Swine TissuesHPLCNot specified-0.1 µg ceftiofur equivalents/gNot specified

Experimental Protocols

Protocol 1: Derivatization of DFC to Desfuroylceftiofur Acetamide (DFCA) in Porcine Feces

This protocol is adapted from a validated (U)HPLC-MS/MS method for the quantification of ceftiofur residues in porcine feces.

1. Sample Preparation and Hydrolysis:

  • Weigh 0.5 g of homogenized porcine feces into a centrifuge tube.
  • To prevent enzymatic degradation, immediately add 500 µL of an 8 µg/mL tazobactam solution.
  • Add an internal standard if required.
  • Add 12 mL of a dithioerythritol (DTE) solution to hydrolyze ceftiofur and its metabolites to DFC.
  • Vortex mix the sample.

2. Derivatization:

  • Add 3.2 mL of an iodoacetamide solution to the sample.
  • Mix thoroughly and allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 30 minutes) to form DFCA.

3. Extraction and Clean-up:

  • Centrifuge the sample to separate the solid and liquid phases.
  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.
  • Load the supernatant onto the conditioned SPE cartridge.
  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
  • Elute the DFCA from the cartridge with a stronger solvent (e.g., 5% acetic acid in acetonitrile).

4. Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for (U)HPLC-MS/MS analysis.

Protocol 2: Derivatization of DFC in Bovine Plasma

This protocol is a simplified method for pharmacokinetic applications.

1. Sample Preparation:

  • To a volume of bovine plasma, add a protein precipitation agent (e.g., acetonitrile).
  • Vortex and centrifuge to pellet the precipitated proteins.

2. Hydrolysis and Derivatization:

  • Transfer the supernatant to a new tube.
  • Add a solution of dithioerythritol (DTE) to cleave any disulfide bonds and release DFC.
  • Incubate the mixture (e.g., at 50°C for 15 minutes).
  • Add a solution of iodoacetamide to derivatize the DFC to DFCA.
  • Incubate in the dark at room temperature.

3. Analysis:

  • Directly inject an aliquot of the final solution into the HPLC system for analysis with DAD detection.

Workflow for DFC Derivatization

The general workflow for the analysis of total ceftiofur residues involves sample preparation, hydrolysis, derivatization, clean-up, and instrumental analysis.

G cluster_0 Sample Preparation cluster_1 Hydrolysis cluster_2 Derivatization cluster_3 Purification cluster_4 Analysis Homogenization Homogenization of Biological Matrix Reduction Addition of Dithioerythritol (DTE) to release DFC Homogenization->Reduction Alkylation Addition of Iodoacetamide to form stable DFCA Reduction->Alkylation SPE Solid-Phase Extraction (SPE) Clean-up Alkylation->SPE HPLC HPLC or LC-MS/MS Analysis SPE->HPLC

Caption: General experimental workflow for the analysis of DFC via derivatization.

Alternative Derivatization Strategies

While the formation of DFCA with iodoacetamide is the most prevalent method, other derivatization reagents targeting thiol groups could potentially be employed for DFC analysis. These are not widely reported for DFC specifically but are used for other thiol-containing analytes and could be subjects for future research and method development.

  • Maleimides: Reagents such as N-(1-pyrenyl)maleimide (NPM) react with thiols to form fluorescent adducts, which can enhance detection sensitivity.

  • Fluorescent Reagents: Monobromobimane (MBB) and o-phthalaldehyde (OPA) are other fluorescent labeling agents that react with thiols and could be adapted for DFC analysis, particularly for methods requiring high sensitivity.

The choice of derivatization reagent will depend on the analytical instrumentation available (e.g., UV vs. fluorescence or mass spectrometry detection), the required sensitivity, and the complexity of the sample matrix.

Conclusion

The inherent instability of Desfuroylceftiofur necessitates a chemical derivatization step to ensure accurate and reliable quantification in biological matrices. The conversion of DFC to the stable Desfuroylceftiofur Acetamide (DFCA) is a robust and widely validated method that has become the standard in regulatory and research laboratories. Understanding the principles of DFC instability and the details of the derivatization protocols is crucial for any scientist or researcher involved in the pharmacokinetics, residue analysis, or drug development of ceftiofur. This guide provides the foundational knowledge and practical protocols to successfully navigate the analytical challenges associated with this important veterinary antibiotic.

References

Methodological & Application

Application Note: LC-MS/MS Method for the Analysis of Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine to treat bacterial infections in livestock. Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur, which is the primary and microbiologically active metabolite. Desfuroylceftiofur can then form various conjugates with endogenous molecules, with Desfuroyl Ceftiofur S-Acetamide (DFCA) being a stable derivative suitable for analytical quantification.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for ceftiofur and its metabolites in food products derived from treated animals. Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure food safety. This application note describes a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in complex biological matrices.

Principle

This method involves the extraction of ceftiofur and its metabolites from the sample matrix. A derivatization step is employed to convert all ceftiofur residues containing an intact β-lactam ring into the more stable this compound (DFCA).[2][3] The resulting DFCA is then separated from matrix components using reversed-phase liquid chromatography and detected with high selectivity and sensitivity by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (DFCA) reference standard, Ceftiofur-d3 (internal standard).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.

  • Reagents: Dithioerythritol (DTE), Iodoacetamide, Ammonium acetate, Disodium EDTA, Sodium citrate, Magnesium sulfate (anhydrous), Sodium chloride.

  • Solid-Phase Extraction (SPE): Oasis PRiME HLB cartridges (or equivalent).

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Ceftiofur-d3 at a suitable concentration (e.g., 25 µg/mL).

3. Sample Preparation (Porcine Feces Example) [4]

  • Weigh 0.5 g of the homogenized sample into a centrifuge tube.

  • To prevent degradation, immediately add 500 µL of an 8 µg/mL tazobactam solution.[4]

  • Add 20 µL of the internal standard working solution.

  • Add 1 mL of 1% formic acid in acetonitrile/water (50:50, v/v) and shake for 30 minutes.

  • Centrifuge the sample at 2851 x g for 10 minutes at 4°C.[4]

  • Load the supernatant onto a pre-conditioned Oasis PRiME HLB SPE cartridge.[4]

  • Collect the eluate and inject a 10 µL aliquot into the LC-MS/MS system.[4]

Note: For other matrices like milk or tissue, a protein precipitation step followed by derivatization is common. This involves reduction with dithioerythritol (DTE) to cleave disulfide bonds and subsequent alkylation with iodoacetamide to form the stable DFCA derivative.[2][3]

Data Presentation

Table 1: Optimized MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound (DFCA)487.2241.1197.1
This compound-d3 (DFCA-d3)490.2241.1197.1

Data is illustrative and based on typical values found in literature.[4]

Table 2: Chromatographic Conditions

ParameterCondition
LC SystemUPLC System
ColumnAcquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A0.005% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate300 µL/min
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C
Gradient ProgramTime (min)

Conditions are based on a published method and may require optimization.[5]

Table 3: Method Performance Characteristics (Example from Porcine Feces Matrix) [4][6]

ParameterThis compound (DFCA)
Linearity Range30 - 2000 ng/g
Correlation Coefficient (r)0.9960 ± 0.0020
Limit of Quantification (LOQ)30 ng/g
Within-day Precision (%RSD)< 15%
Between-day Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Feces, Milk, Tissue) homogenize Homogenization sample->homogenize add_is Add Internal Standard (Ceftiofur-d3) homogenize->add_is extract Extraction (e.g., Acetonitrile/Water with Formic Acid) add_is->extract centrifuge Centrifugation extract->centrifuge cleanup Solid-Phase Extraction (SPE) Cleanup centrifuge->cleanup lc_separation LC Separation (Reversed-Phase C18) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Product Ions (MRM Transitions) parent This compound (DFCA) [M+H]+ m/z 487.2 frag1 { Product Ion 1 |  m/z 241.1} parent:f2->frag1:f0 Collision-Induced Dissociation frag2 { Product Ion 2 |  m/z 197.1} parent:f2->frag2:f0 Collision-Induced Dissociation

Caption: Proposed fragmentation of this compound in MS/MS.

References

Application Note: UPLC-MS/MS for Trace Residue Analysis of Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other livestock.[1][2] Following administration, ceftiofur is rapidly metabolized into several compounds, with the primary active metabolite being desfuroylceftiofur (DFC).[3][4] DFC is unstable and contains a reactive thiol group, making direct analysis challenging. To ensure accurate quantification for regulatory and safety purposes, a common analytical strategy involves a two-step derivatization process. First, all ceftiofur residues containing the β-lactam ring are converted to DFC using a reducing agent. DFC is then stabilized by reacting it with iodoacetamide to form Desfuroyl Ceftiofur S-Acetamide (DCA), a stable derivative suitable for analysis.[3][5][6]

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of ceftiofur residues, measured as the stable DCA derivative, in animal-derived matrices such as milk and tissue. This method is critical for monitoring compliance with Maximum Residue Limits (MRLs) set by regulatory agencies.[7][8]

Experimental Protocols

Sample Preparation (Bovine Milk)

This protocol is adapted for the analysis of ceftiofur residues in bovine milk.

a. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Dithioerythritol (DTE)

  • Iodoacetamide (IAM)

  • Formic acid, LC-MS grade

  • Borate buffer

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Ultrapure water

  • Vortex mixer, centrifuge, water bath, nitrogen evaporator

b. Extraction and Derivatization Protocol:

  • Pipette 1.0 mL of a milk sample into a centrifuge tube.

  • Add 1.5 mL of iodoacetamide buffer and 7.0 mL of 0.4% dithioerythritol in borate buffer.[9]

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the sample in a water bath at 50°C for 15 minutes to facilitate the reduction of DFC conjugates.[9]

  • Cool the sample to room temperature.

  • Perform protein precipitation by adding an appropriate volume of acetonitrile.

  • Centrifuge at high speed (e.g., 5,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube for SPE cleanup.

c. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge by washing sequentially with methanol and then ultrapure water.

  • Load the entire supernatant from the previous step onto the conditioned SPE cartridge.[10]

  • Wash the cartridge with 1 mL of 5% methanol in ultrapure water to remove interferences.[10]

  • Dry the cartridge under vacuum for approximately 10 minutes.[10]

  • Elute the analyte (DCA) from the cartridge using 1 mL of 5% acetic acid in acetonitrile.[10]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 45°C.[10]

  • Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 0.005% formic acid in water).[10]

  • Vortex for 15 seconds, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for UPLC-MS/MS analysis.[10]

UPLC-MS/MS Analytical Method

a. Instrumentation:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) equipped with an electrospray ionization (ESI) source.[11]

b. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[11]

  • Mobile Phase A: 0.005% (v/v) Formic Acid in Water.[10][11]

  • Mobile Phase B: Acetonitrile.[10][11]

  • Flow Rate: 300 µL/min.[10][11]

  • Injection Volume: 5 µL.[10][11]

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C.[10]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Selected Reaction Monitoring (SRM).[11]

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 350 - 450°C

  • Collision Gas: Argon

Data Presentation

Quantitative data and method parameters are summarized in the tables below for clarity and easy reference.

Table 1: UPLC Gradient Program

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.0300955
2.03006040
2.5300595
3.5300595
3.6300955
5.0300955

Table 2: MS/MS Parameters for this compound (DCA)

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
DCA487.2241.1199.13020
DCA-d3 (Internal Standard)490.2244.1-3020
Parameters are based on typical values and may require optimization for specific instruments. The precursor ion for DCA corresponds to the [M+H]⁺ adduct.[10][11]

Table 3: Method Performance Characteristics

ParameterResultReference
Linearity Range0.1 - 50 µg/kg[5]
Correlation Coefficient (r)> 0.99[11][12]
Limit of Detection (LOD)0.05 µg/kg[5]
Limit of Quantification (LOQ)0.1 µg/kg[5]
Average Recovery82.5% - 105.9%[5]
Intra-day CV (%)2.95% - 9.82%[5]
Inter-day CV (%)6.41% - 7.43%[5]

Table 4: Selected Maximum Residue Limits (MRLs) for Ceftiofur

MatrixSpeciesMRLRegulatory Body/Reference
MilkCattle100 µg/kg (0.1 ppm)EU /[1][2]
KidneyCattle6000 µg/kg (6.0 ppm)Health Canada[7]
LiverCattle2000 µg/kg (2.0 ppm)Health Canada[7]
MuscleCattle1000 µg/kg (1.0 ppm)Health Canada[7]
Residue is defined as the sum of all residues retaining the beta-lactam structure, expressed as desfuroylceftiofur.[2][8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Milk, Tissue) Homogenize Homogenization & Aliquoting Sample->Homogenize Derivatize Reduction & Derivatization (DTE & Iodoacetamide) Homogenize->Derivatize Cleanup Solid-Phase Extraction (SPE) Derivatize->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap UPLC UPLC Separation (C18 Reversed-Phase) Evap->UPLC MSMS MS/MS Detection (ESI+, SRM Mode) UPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Final Report Quant->Report

Caption: Experimental workflow for DCA residue analysis.

G Ceftiofur Ceftiofur & Metabolites (in sample matrix) DFC Desfuroylceftiofur (DFC) (Unstable) Ceftiofur->DFC   Reduction with DTE    DCA This compound (DCA) (Stable Derivative for Analysis) DFC->DCA   Alkylation with Iodoacetamide   

Caption: Derivatization pathway of Ceftiofur to DCA.

References

Application Note and Protocol: Derivatization of Ceftiofur Residues to Desfuroylceftiofur Acetamide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur is a third-generation cephalosporin antibiotic extensively used in veterinary medicine.[1][2][3] Due to its rapid metabolism, ceftiofur is often present in biological matrices as various metabolites, including desfuroylceftiofur and its conjugates.[3][4] For accurate quantification of total ceftiofur residues, a derivatization step is necessary to convert ceftiofur and its metabolites into a single, stable compound, desfuroylceftiofur acetamide (DFCA).[5][6][7] This protocol details the widely accepted method for this derivatization, which involves the cleavage of disulfide and thioester bonds using a reducing agent, followed by stabilization with iodoacetamide.[5][7] This procedure is a critical sample preparation step for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]

Quantitative Data Summary

The following table summarizes the quantitative performance of methods employing the derivatization of ceftiofur to desfuroylceftiofur acetamide across various matrices.

MatrixMethodLimit of Quantification (LOQ)Recovery Rate (%)Reference
PlasmaHPLC-UV0.1 µg/mL99%[2][6]
MilkUPLC-MS/MS0.1 µg/kg82.52 - 105.86%[5]
Porcine Feces(U)HPLC-MS/MS30 ng/gNot specified[12]
Eel, Flatfish, ShrimpLC-MS/MS0.002 mg/kg80.6 - 105%[13]
Swine TissuesHPLC0.1 µg/gNot specified[7]
HoneyHPLC-UV10.97 ng/mL98.83%

Experimental Workflow

The overall experimental workflow for the derivatization of ceftiofur residues is depicted below.

DerivatizationWorkflow cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_cleanup Purification cluster_analysis Analysis Sample Biological Sample (e.g., Milk, Tissue, Plasma) Homogenization Homogenization/Extraction Sample->Homogenization Reduction Reduction with Dithioerythritol (DTE) Homogenization->Reduction Alkylation Alkylation with Iodoacetamide Reduction->Alkylation SPE Solid Phase Extraction (SPE) Alkylation->SPE Analysis LC-MS/MS or HPLC Analysis SPE->Analysis DerivatizationReaction Ceftiofur Ceftiofur & Metabolites (with thioester/disulfide bonds) Desfuroylceftiofur Desfuroylceftiofur (Unstable Intermediate) Ceftiofur->Desfuroylceftiofur + DTE DTE {Dithioerythritol (DTE) | (Reducing Agent)} DFCA Desfuroylceftiofur Acetamide (DFCA) (Stable Derivative) Desfuroylceftiofur->DFCA + Iodoacetamide Iodoacetamide {Iodoacetamide | (Alkylating Agent)}

References

Application Note: High-Recovery Solid-Phase Extraction (SPE) Cleanup of Desfuroyl Ceftiofur S-Acetamide in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the cleanup of Desfuroyl Ceftiofur S-Acetamide (DCSA), a stable marker residue of the veterinary antibiotic ceftiofur, in complex biological matrices such as animal tissue and milk. The described methodology, utilizing a hydrophilic-lipophilic balanced (HLB) SPE sorbent, consistently yields high recovery rates and clean extracts, making it highly suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety testing.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Due to its rapid metabolism, residue monitoring programs often target its stable metabolites. A common analytical strategy involves the conversion of ceftiofur and its metabolites to a single, stable derivative, this compound (DCSA), through a hydrolysis and derivatization process. The accurate quantification of DCSA is crucial for ensuring food safety and regulatory compliance.

Complex matrices such as animal tissues and milk present significant analytical challenges due to the presence of endogenous interferences like proteins, fats, and phospholipids. These matrix components can lead to ion suppression or enhancement in LC-MS/MS analysis, compromising the accuracy and sensitivity of the method.[1][2] A selective and efficient sample cleanup step is therefore imperative. Solid-phase extraction (SPE) is a powerful technique for isolating analytes of interest from complex sample matrices, thereby reducing matrix effects and improving analytical performance.[1] This application note provides a detailed protocol for an optimized SPE cleanup method for DCSA analysis.

Experimental Protocols

Sample Preparation and Derivatization to DCSA

This protocol describes the initial extraction and derivatization of ceftiofur and its metabolites from a representative animal tissue sample to form DCSA.

Materials:

  • Homogenized animal tissue (e.g., muscle, kidney)

  • Dithioerythritol (DTE) solution

  • Iodoacetamide solution

  • Extraction buffer (e.g., phosphate buffer)

  • Acetonitrile

  • Centrifuge and centrifuge tubes

Procedure:

  • Weigh 1 gram of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Add an appropriate volume of internal standard solution.

  • Add 10 mL of extraction buffer and vortex for 1 minute.

  • Add DTE solution to hydrolyze the sample, producing desfuroylceftiofur. Incubate as required (e.g., 50°C for 15 minutes).[3]

  • After cooling, add iodoacetamide solution to derivatize the desfuroylceftiofur to DCSA.

  • Add 20 mL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes and then centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

This protocol details the cleanup of the DCSA extract using an Oasis HLB SPE cartridge.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 50% acetonitrile in water)[4]

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the DCSA from the cartridge with 4 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of the SPE cleanup method for DCSA in various complex matrices, compiled from multiple studies.

Table 1: Recovery and Precision of DCSA in Various Matrices

MatrixSPE SorbentFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
EelOasis HLB0.015, 0.03, 0.0680.6 - 105< 6.3[3]
FlatfishOasis HLB0.015, 0.03, 0.0680.6 - 105< 6.3[3]
ShrimpOasis HLB0.015, 0.03, 0.0680.6 - 105< 6.3[3]
Milk (Ceftiofur)Oasis HLBNot Specified84.53 - 95.70< 17.25[5][6]
Porcine FecesOasis PRiME HLB30, 500, 2000 ng/gNot explicitly stated, but method was validatedWithin VICH GL49 guidelines[7]

Table 2: Limits of Quantification (LOQ) for DCSA

MatrixSPE SorbentLOQ (mg/kg)Analytical MethodReference
Eel, Flatfish, ShrimpOasis HLB0.002LC-MS/MS[3]
Milk (Cephalosporins)Oasis HLB0.00006 - 0.0025UPLC-MS/MS[8]
Porcine FecesOasis PRiME HLB30 ng/gHPLC-MS/MS[7]

Visualizations

SPE_Workflow cluster_prep Sample Preparation & Derivatization cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis sample Homogenized Tissue Sample extraction Extraction with Buffer & DTE sample->extraction Hydrolysis derivatization Derivatization with Iodoacetamide extraction->derivatization Formation of DCSA centrifugation Protein Precipitation & Centrifugation derivatization->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning 1. Condition SPE Cartridge (Methanol & Water) supernatant->conditioning loading 2. Load Supernatant conditioning->loading washing 3. Wash Cartridge (Water) loading->washing elution 4. Elute DCSA (Acetonitrile/Water) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Experimental workflow for the extraction, derivatization, and SPE cleanup of DCSA.

Derivatization_Pathway ceftiofur Ceftiofur & Metabolites (in matrix) hydrolysis Hydrolysis (+ Dithioerythritol) ceftiofur->hydrolysis desfuroyl Desfuroylceftiofur hydrolysis->desfuroyl derivatization Derivatization (+ Iodoacetamide) desfuroyl->derivatization dcsa Desfuroyl Ceftiofur S-Acetamide (DCSA) derivatization->dcsa

References

Application Note: Extraction of Desfuroyl Ceftiofur S-Acetamide from Bovine Milk for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative determination of ceftiofur-related residues in bovine milk. Ceftiofur, a third-generation cephalosporin antibiotic, and its metabolites are unstable, making direct measurement challenging. To ensure accurate quantification for regulatory compliance and food safety, all ceftiofur residues containing the β-lactam ring are converted into a single, stable derivative: Desfuroyl Ceftiofur S-Acetamide (DCA).[1] The methodology involves a two-step derivatization, followed by solid-phase extraction (SPE) for cleanup and concentration, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This procedure provides the necessary sensitivity and specificity to monitor ceftiofur residues at levels relevant to established Maximum Residue Limits (MRLs).

Principle of the Method

The core of this analytical method is the conversion of all microbiologically active ceftiofur metabolites into the stable derivative, DCA. This is achieved through a two-step chemical process performed during sample preparation:

  • Reduction: The thioester and disulfide bonds of ceftiofur and its various metabolites are cleaved using a reducing agent, typically dithioerythritol (DTE). This reaction yields the unstable intermediate, desfuroylceftiofur (DFC), which contains a reactive thiol group.[1][2]

  • Alkylation (Stabilization): The unstable DFC is immediately stabilized by reacting it with an alkylating agent, most commonly iodoacetamide. The iodoacetamide covalently binds to the thiol group, forming the stable and chromatographically suitable this compound (DCA).[1][2]

By converting all relevant residues to a single marker compound, the method allows for the reliable quantification of total ceftiofur residues.

G cluster_0 Derivatization Pathway CEF Ceftiofur & Metabolites (in milk sample) DFC Desfuroylceftiofur (DFC) [Unstable Intermediate] CEF->DFC + Dithioerythritol (DTE) (Reduction) DCA This compound (DCA) [Stable Analyte] DFC->DCA + Iodoacetamide (Alkylation)

Caption: Chemical derivatization pathway of ceftiofur residues to stable DCA.

Experimental Protocol

Materials and Reagents
  • Standards: this compound (DCA) analytical standard.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Dithioerythritol (DTE), Iodoacetamide, Ammonium acetate, Borate buffer.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL).[1][3]

  • Equipment: Vortex mixer, Centrifuge, SPE vacuum manifold, Nitrogen evaporator, LC-MS/MS system.

Sample Preparation and Derivatization
  • Pipette 5 g of bovine milk into a 15 mL polypropylene centrifuge tube.

  • Protein Precipitation: Add 5 mL of acetonitrile. Vortex vigorously for 5 minutes to deproteinize the milk.[4]

  • Centrifugation: Centrifuge the sample for 5 minutes at ≥ 3500 x g.

  • Extraction: Carefully transfer the supernatant to a clean tube, avoiding the lipid layer.

  • Reduction: Add 7 mL of 0.4% DTE in borate buffer to the supernatant.[5] Incubate in a water bath at 50°C for 15 minutes.

  • Cool the tube to room temperature.

  • Alkylation: Add 1.5 mL of iodoacetamide solution.[5] Mix and allow the reaction to proceed in the dark for 30 minutes at room temperature.[6]

Solid-Phase Extraction (SPE) Cleanup
  • Condition Cartridge: Condition an HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.[7]

  • Load Sample: Load the entire derivatized sample extract onto the conditioned SPE cartridge. Apply a low vacuum to ensure a steady flow rate (≤ 5 mL/min).

  • Wash Cartridge: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

  • Dry Cartridge: Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.

  • Elute Analyte: Elute the DCA from the cartridge using 5 mL of 50% acetonitrile in water.[1][8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at approximately 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.[8]

G Sample Bovine Milk Sample (5g) Precip Add Acetonitrile (5mL) Vortex & Centrifuge Sample->Precip Supernatant Collect Supernatant Precip->Supernatant Deriv Derivatization: 1. Add DTE, Heat (50°C) 2. Add Iodoacetamide Supernatant->Deriv SPE_Load Load Sample onto SPE Deriv->SPE_Load SPE_Cond SPE Cartridge Conditioning (Methanol -> Water) SPE_Cond->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute DCA SPE_Wash->SPE_Elute Evap Evaporate to Dryness SPE_Elute->Evap Recon Reconstitute & Filter Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Overall experimental workflow for DCA extraction from bovine milk.

Data Presentation

LC-MS/MS Analysis Parameters

The analysis is performed using an LC-MS/MS system in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterTypical Conditions
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.3 mL/min
Injection Volume 10 µL[3]
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (m/z) 487.2[9][10] or 487.4[3]
Product Ion (m/z) 241.2[3] or 240.9[9]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Method Performance Characteristics

The following table summarizes typical performance data from various validated methods for ceftiofur residue analysis in milk and other matrices.

Performance MetricReported ValueSource
Limit of Detection (LOD) 0.05 µg/kg[2]
Limit of Quantification (LOQ) 0.1 µg/kg[2]
Linear Range 0.1 - 50 µg/kg[2]
Average Recovery 82.5% - 105.9%[2]
76% - 86%[4]
Intra-day Precision (CV%) 2.95% - 9.82%[2]
Inter-day Precision (CV%) 6.41% - 7.43%[2]

Note: The Maximum Residue Limit (MRL) for ceftiofur in milk is typically 100 µg/kg (100 ppb). The LOD and LOQ of this method are well below this regulatory limit.

Conclusion

The described protocol provides a reliable and sensitive workflow for the extraction and quantification of total ceftiofur residues, measured as this compound, in bovine milk. The combination of a stable derivatization, effective SPE cleanup, and highly specific LC-MS/MS detection allows for accurate residue monitoring to support food safety programs and ensure compliance with regulatory standards.

References

Application Note: Quantification of Desfuroylceftiofur S-Acetamide in Porcine Fecal Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine for the treatment of bacterial infections in swine.[1][2] Following administration, ceftiofur is rapidly metabolized to desfuroylceftiofur, which can form various conjugates. For analytical purposes, ceftiofur and its metabolites are often converted to a single, stable derivative, desfuroylceftiofur acetamide (DFCA), for quantification.[3] The presence and concentration of ceftiofur and its metabolites in feces are of interest for understanding the exposure of gut microbiota to these antimicrobial agents and their potential contribution to antimicrobial resistance.[1][2]

This application note provides a detailed protocol for the quantification of Desfuroylceftiofur S-Acetamide (a derivative of ceftiofur and its metabolites) in porcine fecal samples using (ultra) high-performance liquid chromatography-tandem mass spectrometry ((U)HPLC–MS/MS). The method is based on a validated procedure and is suitable for researchers in drug metabolism, pharmacokinetics, and environmental science.

Principle

The analytical method involves the stabilization of the sample, followed by extraction, derivatization of ceftiofur and its metabolites to DFCA, solid-phase extraction (SPE) cleanup, and subsequent analysis by LC-MS/MS. Due to the instability of β-lactam antibiotics in fecal matrix, immediate stabilization with a β-lactamase inhibitor is crucial for accurate quantification.[1][2][4]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method for the analysis of Desfuroylceftiofur S-Acetamide (DFCA) in porcine feces.

Table 1: Calibration Curve for DFCA in Porcine Feces [5]

ParameterValue
Calibration ModelQuadratic
Range30 - 2000 ng g⁻¹
Correlation Coefficient (r)0.9960 ± 0.0020
Goodness of Fit (gof)7.31 ± 1.76

Table 2: Precision and Accuracy for DFCA in Porcine Feces [1][2]

Concentration (ng g⁻¹)Within-Day Precision (%RSD)Between-Day Precision (%RSD)Accuracy (%)
Low QC< 15%< 15%85-115%
Medium QC< 15%< 15%85-115%
High QC< 15%< 15%85-115%
Note: The source indicates that precision and accuracy fell within specified ranges, which are typically as presented in the table for bioanalytical method validation.

Table 3: Limits of Detection and Quantification for DFCA in Porcine Feces [1][5]

ParameterValue (ng g⁻¹)
Limit of Detection (LOD)Not explicitly stated, but method is validated down to 30 ng g⁻¹
Limit of Quantification (LOQ)30

Experimental Protocols

Materials and Reagents
  • Ceftiofur standard

  • Desfuroylceftiofur acetamide (DFCA) standard

  • Ceftiofur-d3 (internal standard)

  • Tazobactam

  • Potassium chloride

  • Sodium-tetraborate

  • Dithioerythritol (DTE)

  • Iodoacetamide

  • Formic acid

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ultrapure water

  • Oasis PRiME HLB SPE cartridges (60 mg, 3 mL)

  • Porcine feces (blank)

Equipment
  • (U)HPLC system coupled with a tandem mass spectrometer (e.g., Waters Quattro Ultima®)

  • Analytical column (e.g., Zorbax Eclipse Plus C18, 100 mm × 2.1 mm, 3.5 µm)

  • Rotary tumbler

  • Centrifuge

  • Water bath

  • Nitrogen evaporator

  • Vortex mixer

  • Solid-phase extraction manifold

Sample Preparation and Extraction Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction and Derivatization cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Feces 0.5 g Porcine Feces Tazobactam Add 500 µL of 8 µg mL⁻¹ Tazobactam Solution Feces->Tazobactam Vortex1 Vortex Tazobactam->Vortex1 Store Store at ≤ -70 °C Vortex1->Store IS Add 20 µL of 25 µg mL⁻¹ Ceftiofur-d3 (IS) Store->IS Vortex2 Vortex for 15 s IS->Vortex2 Extraction_Solvent Add 1.5 mL 1% Formic Acid in ACN:Water (50:50) Vortex2->Extraction_Solvent Shake Shake for 30 min Extraction_Solvent->Shake Centrifuge1 Centrifuge (2851 x g, 10 min, 4 °C) Shake->Centrifuge1 Supernatant1 Transfer Supernatant to SPE Cartridge Centrifuge1->Supernatant1 DTE_Solution Add 12 mL DTE Solution to Eluate Supernatant1->DTE_Solution Incubate Incubate at 50 °C for 15 min DTE_Solution->Incubate Cool Cool to Room Temperature Incubate->Cool Iodoacetamide_Solution Add 3.2 mL Iodoacetamide Solution Cool->Iodoacetamide_Solution Derivatize Derivatize for 30 min at RT (shielded from light) Iodoacetamide_Solution->Derivatize Centrifuge2 Centrifuge (2851 x g, 10 min, 4 °C) Derivatize->Centrifuge2 Supernatant2 Transfer Supernatant to new tube Centrifuge2->Supernatant2 Condition Condition Oasis HLB SPE Cartridge (1 mL MeOH, 1 mL Water) Supernatant2->Condition Load Load Supernatant onto SPE Cartridge Condition->Load Wash Wash with 1 mL of 5% MeOH in Water Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate to Dryness under Nitrogen Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto (U)HPLC-MS/MS System Reconstitute->Inject

Caption: Workflow for the extraction and derivatization of DFCA from porcine feces.

Detailed Protocol
  • Sample Stabilization:

    • To 0.5 g of fresh porcine feces, immediately add 500 µL of an 8 µg mL⁻¹ tazobactam solution in water.[1][2]

    • Vortex the sample to ensure thorough mixing.

    • Store the stabilized samples at ≤ -70 °C until analysis.[4][5]

  • Extraction and Derivatization:

    • To the frozen, stabilized fecal sample, add 20 µL of the internal standard working solution (e.g., 25 µg mL⁻¹ ceftiofur-d3).[5]

    • Vortex for 15 seconds.

    • Add 1.5 mL of 1% (v/v) formic acid in acetonitrile-water (50:50, v/v).[5]

    • Shake the sample for 30 minutes using a rotary tumbler.[5]

    • Centrifuge at 2851 x g for 10 minutes at 4 °C.[5]

    • Transfer the supernatant to a clean tube.

    • Add 12 mL of the DTE hydrolysis solution. The hydrolysis solution is prepared by dissolving 3.7 g of potassium chloride, 19.0 g of sodium-tetraborate, and 4.0 g of dithioerythritol in 1000 mL of ultrapure water.[1]

    • Incubate the sample in a water bath at 50 °C for 15 minutes.[5]

    • Allow the sample to cool to room temperature.

    • Add 3.2 mL of iodoacetamide solution.

    • Mix thoroughly and let the sample stand at room temperature for 30 minutes, shielded from light, for derivatization to occur.[5]

    • Centrifuge the derivatized sample at 2851 x g for 10 minutes at 4 °C.[5]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 1 mL of methanol followed by 1 mL of ultrapure water.[5]

    • Load the entire supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in ultrapure water.[5]

    • Dry the cartridge under vacuum.

    • Elute the analyte with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

(U)HPLC-MS/MS Parameters

Table 4: Chromatographic Conditions

ParameterCondition
HPLC SystemWaters Alliance 2695 or equivalent[5]
ColumnZorbax Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm) with guard column[5]
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid). Specific gradient not detailed in source.
Flow RateDependent on specific method, typically 0.2-0.5 mL/min
Injection Volume10 µL[4]
Column TemperatureDependent on specific method, typically 25-40 °C

Table 5: Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerWaters Quattro Ultima® triple quadrupole or equivalent[5]
Ionization ModeElectrospray Ionization Positive (ESI+)
Precursor Ion (m/z)DFCA: 487.2, DFCA-d3: 490.2[1]
Product Ions (m/z)Specific product ions for quantification and qualification should be optimized.
Cone VoltageOptimized for each analyte[1]
Collision EnergyOptimized for each analyte[1]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the metabolic and analytical pathway from the administration of Ceftiofur to the detection of its derivative, DFCA.

G Ceftiofur Ceftiofur Administration (IM) Metabolism In vivo Metabolism Ceftiofur->Metabolism DFC Desfuroylceftiofur (DFC) & Conjugates Metabolism->DFC Excretion Fecal Excretion DFC->Excretion Fecal_Sample Porcine Fecal Sample Excretion->Fecal_Sample Derivatization Chemical Derivatization (in vitro) Fecal_Sample->Derivatization DFCA Desfuroylceftiofur S-Acetamide (DFCA) Derivatization->DFCA Detection LC-MS/MS Detection DFCA->Detection

Caption: Metabolic and analytical pathway of Ceftiofur to DFCA.

Conclusion

This application note provides a comprehensive and validated protocol for the quantification of Desfuroylceftiofur S-Acetamide in porcine fecal samples. The use of a β-lactamase inhibitor for sample stabilization is critical for obtaining accurate and reliable data. The detailed experimental procedure and performance characteristics will enable researchers to implement this method for various applications, including pharmacokinetic studies, metabolism research, and monitoring of antimicrobial residues in the environment.

References

Application Notes and Protocols for the Analysis of Desfuroyl Ceftiofur S-Acetamide in Poultry Muscle Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is utilized in veterinary medicine to treat bacterial infections in poultry.[1][2] Following administration, ceftiofur is rapidly metabolized to several compounds, with desfuroylceftiofur (DFC) being a primary active metabolite. Due to the complexity and instability of ceftiofur and its metabolites, regulatory methods often require the conversion of all residues containing an intact β-lactam ring to a single, stable marker residue for analysis.[1] Desfuroylceftiofur S-acetamide (DFCA), also referred to as desfuroylceftiofur acetamide (DCA), is a stable derivative formed by a chemical process involving reduction and alkylation, making it a suitable target for the quantitative analysis of total ceftiofur residues in edible tissues.[1][3]

This document provides a detailed protocol for the determination of Desfuroyl Ceftiofur S-Acetamide in poultry muscle tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Principle

The analytical method involves the extraction of ceftiofur and its metabolites from poultry muscle tissue. This is followed by a two-step derivatization process. First, a reduction step using dithioerythritol (DTE) is performed to release desfuroylceftiofur from its conjugates. Subsequently, the free desfuroylceftiofur is stabilized by derivatization with iodoacetamide (IAA) to form the stable this compound (DFCA). The resulting DFCA is then quantified using LC-MS/MS.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for the determination of this compound.

ParameterValueReference
Linearity Range0.1 - 100 µg/mL[3]
Correlation Coefficient (r)>0.999[3]
Limit of Detection (LOD)0.05 µg/mL[5]
Limit of Quantification (LOQ)0.1 µg/mL[5]
Average Recovery70.87 - 95.53%[6]
Intra-day Coefficient of Variation (CV)1.38 - 2.61%[5]
Inter-day Coefficient of Variation (CV)1.92 - 3.04%[5]

Experimental Protocol

Reagents and Materials
  • Ceftiofur and Desfuroylceftiofur S-Acetamide analytical standards

  • Ceftiofur-d3 internal standard

  • Dithioerythritol (DTE)

  • Iodoacetamide (IAA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Borate buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

Sample Preparation
  • Weigh 1 g of homogenized poultry muscle tissue into a centrifuge tube.

  • Add the internal standard (e.g., ceftiofur-d3) to the sample.

  • To deconjugate the DFC conjugates, add 5 mL of DTE solution and shake for 15 minutes.[4]

  • Incubate the mixture in a water bath at 50°C for 15 minutes.[4]

  • Stabilize the DFC by adding 5 mL of IAA solution and shake for another 15 minutes to form DFCA.[4]

Extraction and Clean-up
  • Add 10 mL of acetonitrile to the sample mixture, vortex thoroughly, and centrifuge.

  • Collect the supernatant.

  • Perform a solid-phase extraction (SPE) clean-up. Condition an Oasis PRiME HLB cartridge.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte with 5 mL of 50% acetonitrile in water.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[7]

  • Reconstitute the residue in 1 mL of 0.1% formic acid solution.[7]

  • Filter the solution through a 0.2 µm membrane filter before LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • LC Column: C18 column (e.g., Kinetex C18)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MS/MS Transitions:

    • DFCA: m/z 487.2 → [product ions]

    • DFCA-d3 (Internal Standard): m/z 490.2 → [product ions][8]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis sample Poultry Muscle Homogenate add_is Add Internal Standard sample->add_is deconjugation Deconjugation (DTE) add_is->deconjugation incubation Incubation (50°C) deconjugation->incubation derivatization Derivatization (IAA) incubation->derivatization extraction Acetonitrile Extraction derivatization->extraction spe Solid Phase Extraction (SPE) extraction->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Quantification lcms->data

Caption: Experimental workflow for the analysis of this compound.

logical_relationship ceftiofur Ceftiofur & Metabolites (in tissue) reduction Reduction (Dithioerythritol) ceftiofur->reduction Step 1 dfc Desfuroylceftiofur (DFC) (unstable) reduction->dfc alkylation Alkylation (Iodoacetamide) dfc->alkylation Step 2 dfca Desfuroylceftiofur S-Acetamide (DFCA) (stable derivative) alkylation->dfca lcms LC-MS/MS Quantification dfca->lcms

Caption: Derivatization process for the formation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Determination of Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections. In biological matrices, ceftiofur is rapidly metabolized to desfuroylceftiofur, which can then form various conjugates. For regulatory and pharmacokinetic studies, it is essential to quantify the total ceftiofur-related residues. This is achieved by a derivatization process that converts ceftiofur and its metabolites into a single, stable marker residue: Desfuroyl Ceftiofur S-Acetamide (DFCA). This application note provides a detailed protocol for the analysis of DFCA using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is applicable to various biological samples, including plasma, tissue, and milk.

Principle

The analytical method is based on the conversion of all ceftiofur and its desfuroylceftiofur-related metabolites, which contain the intact β-lactam ring, to this compound (DFCA).[1] This is accomplished through a two-step derivatization process. First, a reducing agent, such as dithioerythritol (DTE), cleaves the disulfide bonds of the metabolites, yielding desfuroylceftiofur. Subsequently, iodoacetamide is used to alkylate the thiol group of desfuroylceftiofur, forming the stable S-acetamide derivative (DFCA).[2][3] The resulting DFCA is then extracted, concentrated using solid-phase extraction (SPE), and quantified by reverse-phase HPLC with UV detection.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the HPLC method for the analysis of this compound.

ParameterValueReference Matrix
Linearity Range 0.1 – 100 µg/mLPlasma[4]
30 – 2000 ng/gPorcine Feces[5]
Correlation Coefficient (r²) > 0.999Plasma[4]
> 0.99Eel, Flatfish, Shrimp[3]
Limit of Quantification (LOQ) 0.1 µg/mLPlasma[4]
0.002 mg/kgEel, Flatfish, Shrimp[3]
0.1 µg/kgMilk[6]
Average Recovery 95% - 104%Plasma[4]
80.6% - 105%Eel, Flatfish, Shrimp[3]
Intra-assay Variability (RSD) 0.7% - 4.5%Plasma[4]
Inter-assay Variability (RSD) 3.6% - 8.8%Plasma[4]
Retention Time Approximately 12 minPlasma[4]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Symmetry C18 column (or equivalent)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3][4]

    • Water bath

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

  • Reagents:

    • Ceftiofur and this compound standards

    • Cefotaxime (internal standard)[4]

    • Dithioerythritol (DTE)

    • Iodoacetamide

    • Borate buffer

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic acid

    • Glacial acetic acid

    • Ultrapure water

Standard Solution Preparation

Prepare stock solutions of ceftiofur and cefotaxime (internal standard) in an appropriate solvent (e.g., water or methanol) at a concentration of 100 µg/mL.[4] Working standard solutions are prepared by diluting the stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.

Sample Preparation and Derivatization

This protocol is adapted for plasma samples. Modifications may be necessary for other matrices.

  • Pipette 100 µL of the plasma sample into a clean test tube.[4]

  • Add 15 µL of the internal standard solution (100 µg/mL cefotaxime).[4]

  • Add 7 mL of 0.4% dithioerythritol in borate buffer.[4]

  • Vortex the mixture and incubate in a water bath at 50°C for 15 minutes.[4]

  • Cool the tubes to room temperature.

  • Add 1.5 mL of iodoacetamide buffer.[4]

Solid-Phase Extraction (SPE)
  • Pre-condition an Oasis HLB SPE cartridge.[4]

  • Load the entire derivatized solution onto the SPE cartridge.[4]

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte with a 5% glacial acetic acid solution in methanol.[4]

  • Evaporate the eluate to dryness under a stream of nitrogen gas.[4]

  • Reconstitute the residue in 200 µL of the mobile phase.[4]

HPLC Conditions
  • Column: Symmetry C18 (or equivalent)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water[4]

    • B: 0.1% TFA in acetonitrile[4]

  • Gradient:

    • Start with 90% A and 10% B.

    • Over 25 minutes, adjust to 75% A and 25% B.[4]

    • Return to initial conditions over 3 minutes.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 50 µL[4]

  • Detection: UV at 265 nm[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Analysis sample Plasma Sample add_is Add Internal Standard (Cefotaxime) sample->add_is add_dte Add Dithioerythritol & Incubate (50°C) add_is->add_dte add_iodo Add Iodoacetamide add_dte->add_iodo load_sample Load Sample onto Oasis HLB Cartridge add_iodo->load_sample wash Wash Cartridge load_sample->wash elute Elute with Acetic Acid in Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample into HPLC System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (265 nm) separate->detect data Data Acquisition & Analysis detect->data

Caption: Experimental workflow for the HPLC analysis of this compound.

chemical_transformation ceftiofur Ceftiofur & Metabolites (in sample) dfc Desfuroylceftiofur (unstable intermediate) ceftiofur->dfc + Dithioerythritol (Reduction) dfca Desfuroyl Ceftiofur S-Acetamide (DFCA) (stable derivative for HPLC) dfc->dfca + Iodoacetamide (Alkylation)

Caption: Chemical transformation of ceftiofur to its stable derivative for HPLC analysis.

References

Application Notes: Use of Dithioerythritol (DTE) for Cleaving Ceftiofur Metabolite Bonds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. Following administration, it undergoes rapid metabolism, with the primary and microbiologically active metabolite being desfuroylceftiofur (DFC).[1][2][3] DFC contains a reactive sulfhydryl group that readily forms disulfide bonds with endogenous thiols such as cysteine and glutathione, as well as with proteins.[1][2][4] This leads to a variety of conjugated metabolites.

For accurate quantification of total ceftiofur residues, it is essential to cleave these disulfide bonds to release the free DFC. Dithioerythritol (DTE), a strong reducing agent, is effectively employed for this purpose. This document provides detailed protocols and data for the use of DTE in the analysis of ceftiofur metabolites.

Mechanism of Action

DTE reduces disulfide bonds through a thiol-disulfide exchange reaction. This process converts the various ceftiofur metabolites back to a single, quantifiable analyte, desfuroylceftiofur (DFC). To stabilize the resulting DFC for analysis, it is typically derivatized with an alkylating agent, such as iodoacetamide, to form desfuroylceftiofur acetamide (DFCA).[1][2]

Data Presentation

The following tables summarize the experimental conditions for DTE-mediated cleavage of ceftiofur metabolite bonds as reported in various studies.

Table 1: DTE Cleavage Conditions for Ceftiofur Metabolites

ParameterCondition 1Condition 2
Matrix PlasmaPorcine Feces
DTE Concentration 0.4% in borate buffer4.0 g in 1000 mL hydrolysis solution
Hydrolysis Solution Composition Not specified beyond borate buffer3.7 g KCl, 19.0 g sodium-tetraborate in 1000 mL water
Volume of DTE Solution 7 mL12 mL per 0.5 g of feces
Incubation Temperature 50°CNot specified
Incubation Time 15 minutesNot specified
Reference [5][4]

Table 2: Reagents for Derivatization Following DTE Cleavage

ParameterCondition 1Condition 2
Derivatizing Agent IodoacetamideIodoacetamide
Concentration Not specifiedNot specified
Volume 1.5 mL3.2 mL per 0.5 g of feces
Reference [5][4]

Experimental Protocols

Protocol 1: DTE Cleavage of Ceftiofur Metabolites in Plasma

This protocol is adapted from a method for the determination of ceftiofur and its metabolites in plasma.[5]

Materials:

  • Plasma samples

  • Dithioerythritol (DTE)

  • Borate buffer

  • Iodoacetamide buffer

  • Water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw previously frozen plasma samples and vortex to ensure homogeneity.

  • Transfer 100 µL of plasma to a clean test tube.

  • Prepare a 0.4% DTE solution in borate buffer.

  • Add 7 mL of the 0.4% DTE solution to the plasma sample.

  • Incubate the tubes in a water bath at 50°C for 15 minutes.

  • Remove the tubes from the water bath and allow them to cool to room temperature.

  • Add 1.5 mL of iodoacetamide buffer to stabilize the resulting desfuroylceftiofur.

  • The sample is now ready for further extraction and analysis, typically by HPLC or LC-MS/MS.[5]

Protocol 2: DTE Cleavage of Ceftiofur Metabolites in Feces

This protocol is based on a method for quantifying ceftiofur residues in porcine feces.[4]

Materials:

  • Fecal samples

  • Hydrolysis solution (containing DTE)

  • Iodoacetamide solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare the hydrolysis solution by dissolving 3.7 g of potassium chloride, 19.0 g of sodium-tetraborate, and 4.0 g of dithioerythritol in 1000 mL of ultrapure water. This solution can be stored at 2–8 °C for up to 5 days.[4]

  • Weigh 0.5 g of the fecal sample into a suitable tube.

  • Add 12 mL of the DTE-containing hydrolysis solution to the sample.

  • Vortex the sample thoroughly to ensure complete mixing.

  • Allow the reaction to proceed (incubation time and temperature may need to be optimized, though not specified in the reference).

  • Add 3.2 mL of iodoacetamide solution to derivatize the desfuroylceftiofur to DFCA.[4]

  • The sample is now ready for solid-phase extraction (SPE) cleanup and subsequent analysis.

Visualizations

Metabolism of Ceftiofur and DTE-Mediated Cleavage

The following diagram illustrates the metabolic pathway of ceftiofur and the role of DTE in reversing the formation of disulfide-bonded metabolites.

Ceftiofur_Metabolism cluster_0 In Vivo Metabolism cluster_1 Analytical Workflow Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Rapid cleavage of thioester bond Metabolites Disulfide-Bonded Metabolites (DFC-Cysteine, DFC-Glutathione, etc.) DFC->Metabolites Forms disulfide bonds with endogenous thiols DFCA Desfuroylceftiofur Acetamide (DFCA) (Stable for analysis) DFC->DFCA Derivatization Metabolites->DFC Cleavage of disulfide bonds DTE Dithioerythritol (DTE) DTE->Metabolites Iodoacetamide Iodoacetamide Iodoacetamide->DFC

Caption: Ceftiofur metabolism and analytical cleavage pathway.

Experimental Workflow for Ceftiofur Residue Analysis

This diagram outlines the general workflow for the analysis of total ceftiofur residues from a biological matrix.

Experimental_Workflow Sample 1. Sample Collection (e.g., Plasma, Feces, Tissue) Homogenization 2. Sample Homogenization Sample->Homogenization Cleavage 3. DTE Addition & Incubation (Disulfide Bond Cleavage) Homogenization->Cleavage Derivatization 4. Iodoacetamide Addition (Derivatization to DFCA) Cleavage->Derivatization Extraction 5. Solid-Phase Extraction (SPE) (Sample Cleanup) Derivatization->Extraction Analysis 6. LC-MS/MS Analysis (Quantification of DFCA) Extraction->Analysis

Caption: General experimental workflow for ceftiofur analysis.

References

Application Notes and Protocols for Desfuroyl Ceftiofur S-Acetamide Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction and cleanup of Desfuroyl Ceftiofur S-Acetamide (DCA) from plasma samples, a critical step for accurate quantification in research, clinical, and drug development settings. The protocols focus on two primary techniques: Solid-Phase Extraction (SPE) and Protein Precipitation.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine.[1][2] In biological matrices such as plasma, it is rapidly metabolized to desfuroylceftiofur, which can then form various conjugates.[1][2] For analytical purposes, ceftiofur and its metabolites are typically converted to a more stable derivative, this compound (DCA), through a derivatization process involving reduction and alkylation.[1][2][3] This conversion allows for consistent and reliable quantification using methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Effective sample preparation is crucial to remove interfering substances from the plasma matrix and to concentrate the analyte, thereby enhancing the sensitivity and reliability of the analysis.[4] The choice of sample preparation technique can significantly impact data quality. This document outlines two validated methods for DCA sample preparation from plasma: Solid-Phase Extraction and Protein Precipitation.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation methods.

Table 1: Solid-Phase Extraction (SPE) Method Performance

ParameterValueReference
Linearity Range0.1 – 100 µg/mL[3][6]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[3][6]
Average Recovery99% (ranging from 95% to 104%)[3][6]
Intra-assay Variability (RSD)0.7% to 4.5%[3][6]
Inter-assay Variability (RSD)3.6% to 8.8%[3][6]

Table 2: Protein Precipitation Method Performance

ParameterValueReference
Linearity Range0.4 - 40 µg/mL[1][2]
Detection Limit0.15 µg/mL[1][2]
Intra-batch Reproducibility (R.S.D.)10.3%[1]
Intra-batch Sample Repeatability (R.S.D.)2.1%[1]
Mean Accuracy-4.2%[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol describes a robust method for the extraction and purification of DCA from plasma using SPE, which is a cornerstone for sample cleanup in DCA analysis.[4]

Materials:

  • Plasma samples

  • Internal Standard (e.g., Cefotaxime, 100 µg/mL)

  • 0.4% Dithioerythritol (DTE) in borate buffer

  • Iodoacetamide buffer

  • Oasis HLB or C18 SPE cartridges

  • Methanol with 5% glacial acetic acid (Elution Solvent)

  • Nitrogen gas for evaporation

  • HPLC mobile phase for reconstitution

  • Vortex mixer

  • Water bath (50°C)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Thawing and Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Transfer 100 µL of plasma into a clean test tube.

  • Internal Standard Addition: Add 15 µL of the internal standard solution (100 µg/mL cefotaxime) to the plasma sample.

  • Derivatization - Reduction: Add 7 mL of 0.4% dithioerythritol in borate buffer to the tube.[3]

  • Incubation: Place the tube in a 50°C water bath for 15 minutes to facilitate the cleavage of disulfide bonds.[3]

  • Cooling: Remove the tube from the water bath and allow it to cool to room temperature.

  • Derivatization - Alkylation: Add 1.5 mL of iodoacetamide buffer to stabilize the resulting thiol group by forming the acetamide derivative.[3]

  • SPE Cartridge Conditioning: Pre-wet an Oasis HLB extraction column.

  • Sample Loading: Pass the entire solution through the pre-wetted SPE column.[3]

  • Elution: Elute the analyte from the SPE column using a 5% glacial acetic acid in methanol solution.[3]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.[3]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase.[3][6]

  • Analysis: Inject 50 µL of the reconstituted sample into the HPLC system for analysis.[3][6]

SPE_Workflow cluster_prep Sample Preparation & Derivatization cluster_spe Solid-Phase Extraction cluster_final Final Steps Start 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Start->Add_IS Add_DTE 3. Add DTE in Borate Buffer Add_IS->Add_DTE Incubate 4. Incubate at 50°C Add_DTE->Incubate Cool 5. Cool to Room Temp Incubate->Cool Add_Iodo 6. Add Iodoacetamide Buffer Cool->Add_Iodo Load 8. Load Sample Add_Iodo->Load Condition 7. Condition SPE Cartridge Condition->Load Elute 9. Elute with Acidified Methanol Load->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 12. Inject into HPLC/LC-MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction of DCA from plasma.

Protocol 2: Protein Precipitation

This protocol offers a simplified and rapid method for plasma sample preparation, suitable for high-throughput applications.[1]

Materials:

  • Plasma samples

  • Dithioerythritol solution

  • Iodoacetamide solution

  • Protein precipitating agent (e.g., acetonitrile)

  • Vortex mixer

  • Centrifuge

  • HPLC vials with inserts

Procedure:

  • Sample Aliquoting: Transfer a known volume of plasma into a microcentrifuge tube.

  • Derivatization:

    • Add dithioerythritol solution to the plasma to cleave the thioester bond of ceftiofur and its metabolites, releasing desfuroylceftiofur.[1][2]

    • Incubate as required.

    • Add iodoacetamide solution to the mixture to derivatize desfuroylceftiofur to the stable this compound (DCA).[1][2]

    • Incubate as required.

  • Protein Precipitation: Add a sufficient volume of a protein precipitating agent (e.g., 3 volumes of acetonitrile) to the derivatized sample.

  • Vortexing: Vortex the sample vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant containing the DCA and transfer it to a clean tube or an HPLC vial.

  • Analysis: Directly inject an aliquot of the supernatant into the HPLC system for analysis.[1]

Protein_Precipitation_Workflow cluster_prep Sample Preparation & Derivatization cluster_precip Protein Precipitation cluster_final Final Steps Start 1. Plasma Sample Add_DTE 2. Add Dithioerythritol Start->Add_DTE Incubate1 3. Incubate Add_DTE->Incubate1 Add_Iodo 4. Add Iodoacetamide Incubate1->Add_Iodo Incubate2 5. Incubate Add_Iodo->Incubate2 Add_Precip 6. Add Precipitating Agent Incubate2->Add_Precip Vortex 7. Vortex Add_Precip->Vortex Centrifuge 8. Centrifuge Vortex->Centrifuge Transfer 9. Collect Supernatant Centrifuge->Transfer Inject 10. Inject into HPLC/LC-MS Transfer->Inject

Caption: Workflow for Protein Precipitation of DCA from plasma.

Conclusion

Both Solid-Phase Extraction and Protein Precipitation are effective methods for the preparation of this compound from plasma samples. The choice between the two methods will depend on the specific requirements of the study, such as the desired level of sample cleanup, sensitivity, and sample throughput. The SPE method provides a more thorough cleanup, resulting in higher sensitivity and lower matrix effects, making it suitable for demanding quantitative analyses. The protein precipitation method is simpler and faster, making it a viable option for applications where high throughput is a priority and the potential for matrix effects is acceptable. Researchers should validate their chosen method to ensure it meets the specific requirements of their analytical instrumentation and study objectives.

References

Application Notes and Protocols: Desfuroyl Ceftiofur S-Acetamide in Veterinary Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry. Following administration, Ceftiofur is rapidly metabolized into several compounds, with the primary microbiologically active metabolite being Desfuroylceftiofur. However, Desfuroylceftiofur and its related metabolites are unstable and often exist as conjugates bound to proteins and other molecules via disulfide bonds.[1][2] This instability poses a significant challenge for direct quantification in residue monitoring programs.

To ensure consistent and accurate measurement for regulatory purposes, analytical methods are designed to convert Ceftiofur and all its metabolites that retain the β-lactam ring into a single, stable derivative: Desfuroyl Ceftiofur S-Acetamide (DCSA).[1][3] This conversion is achieved through a chemical derivatization process. Consequently, DCSA serves as the target analyte for monitoring total Ceftiofur-related residues in animal-derived food products like milk, meat, and organs.[1][3] Regulatory agencies establish Maximum Residue Limits (MRLs) for Ceftiofur based on the concentration of DCSA.

These application notes provide a comprehensive overview and detailed protocols for the determination of DCSA in veterinary drug monitoring, intended for researchers, analytical scientists, and professionals in drug development and food safety.

Rationale for DCSA as a Marker Residue

The use of DCSA as a marker residue is based on a robust analytical strategy that addresses the inherent instability of Ceftiofur's metabolites.

  • Metabolic Pathway: Ceftiofur is quickly metabolized in animals, primarily forming Desfuroylceftiofur (DFC). DFC contains a reactive thiol group and readily forms disulfide conjugates with endogenous molecules like cysteine.[1]

  • Analytical Challenge: The variety and instability of these metabolites make direct measurement of total residues unreliable.

  • Solution - Derivatization: A two-step derivatization process is employed. First, a reducing agent like Dithioerythritol (DTE) is used to cleave thioester and disulfide bonds, liberating free DFC.[1][2][4] Second, an alkylating agent, iodoacetamide, is added to react with the thiol group of the unstable DFC, forming the stable DCSA derivative.[1]

  • Regulatory Acceptance: This method, which measures the sum of all residues retaining the β-lactam structure as DCSA, is the accepted standard for regulatory monitoring by international bodies.[3]

Below is a diagram illustrating the metabolic and analytical conversion pathway from Ceftiofur to DCSA.

G cluster_0 In Vivo Metabolism cluster_1 In Vitro Analytical Derivatization Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Unstable Metabolite) Ceftiofur->DFC Rapid Metabolism Conjugates DFC-Disulfide Conjugates (e.g., with Cysteine) DFC->Conjugates Reversible Binding DTE Step 1: Reduction (Dithioerythritol) DFC->DTE Conjugates->DTE Sample Extraction Iodoacetamide Step 2: Alkylation (Iodoacetamide) DTE->Iodoacetamide Liberated DFC DCSA This compound (DCSA) (Stable Derivative for Analysis) Iodoacetamide->DCSA Stable Product

Caption: Metabolic and Analytical Pathway to DCSA.

Regulatory Framework: Maximum Residue Limits (MRLs)

MRLs for Ceftiofur are established by regulatory bodies to protect consumer health. These limits are legally permitted maximum concentrations of residue, expressed as DCSA, in food products.

Table 1: Selected Maximum Residue Limits (MRLs) for Ceftiofur (Marker Residue: Sum of all residues retaining the β-lactam structure, expressed as Desfuroylceftiofur)

JurisdictionAnimal SpeciesTissue/ProductMRL (µg/kg or ppb)Reference
European Union BovineMuscle1000[3]
BovineFat2000[3]
BovineLiver2000[3]
BovineKidney6000[3]
BovineMilk100[3]
PorcineMuscle500[3]
PorcineFat600[3]
PorcineLiver3000[3]
PorcineKidney4000[3]
Canada CattleMuscle1.0 ppm (1000 µg/kg)[5]
CattleLiver2.0 ppm (2000 µg/kg)[5]
CattleKidney6.0 ppm (6000 µg/kg)[5]
CattleFat2.0 ppm (2000 µg/kg)[5]

Experimental Protocols

The following protocols outline the determination of DCSA in bovine milk and tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly specific analytical technique.

The overall process from sample receipt to final result is depicted in the workflow diagram below.

G start Sample Collection (Milk, Tissue, etc.) prep Sample Preparation (Homogenization, Weighing) start->prep deriv Derivatization (Reduction & Alkylation to DCSA) prep->deriv cleanup Solid Phase Extraction (SPE) (Matrix Cleanup) deriv->cleanup analysis LC-MS/MS Analysis cleanup->analysis quant Data Processing & Quantification analysis->quant report Reporting vs. MRLs quant->report

Caption: General workflow for DCSA residue analysis.

A. Materials and Reagents

  • DCSA reference standard

  • Ceftiofur-d3 internal standard (IS)

  • Borate Buffer (pH 9.0)

  • Dithioerythritol (DTE) solution

  • Iodoacetamide solution

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

B. Sample Preparation and Derivatization

  • Pipette 1.0 mL of milk into a 15 mL centrifuge tube.

  • Add internal standard (e.g., Ceftiofur-d3) and vortex briefly.

  • Add 7 mL of borate buffer containing Dithioerythritol (DTE).[6]

  • Vortex mix and incubate in a water bath at 50°C for 15 minutes to facilitate the reduction of disulfide bonds.[6]

  • Cool the sample to room temperature.

  • Add iodoacetamide solution to the tube, vortex, and incubate in the dark for 30 minutes to form DCSA.

  • Add acetonitrile to precipitate proteins. Vortex vigorously.

  • Centrifuge at >3000 x g for 10 minutes.

C. Solid Phase Extraction (SPE) Cleanup

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the centrifugation step onto the cartridge.

  • Wash the cartridge with a water/ACN mixture to remove interferences.

  • Elute the DCSA with an appropriate solvent (e.g., high percentage acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

A. Materials and Reagents

  • Same as for milk analysis.

  • Phosphate buffer for extraction.[7]

B. Sample Preparation and Derivatization

  • Weigh 1-2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add internal standard.

  • Add 10 mL of phosphate buffer and homogenize further with a probe homogenizer.[7]

  • For liver and muscle, an initial protein precipitation and lipid removal step with acetonitrile and hexane may be required before proceeding.[7]

  • Proceed with the derivatization steps (DTE reduction and iodoacetamide alkylation) as described for milk (Steps 3-6 in section 3.2.B), adjusting volumes as necessary for the larger sample size.

  • Centrifuge at >3000 x g for 10 minutes to pellet the tissue debris.

C. Solid Phase Extraction (SPE) Cleanup

  • Follow the SPE cleanup protocol as described for milk (Section 3.2.C), loading the supernatant from the tissue extract.

Table 2: Example LC-MS/MS Conditions

ParameterConditionReference
LC System UPLC or HPLC System[8]
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)[6][9]
Mobile Phase A 0.1% Formic Acid in Water[6][8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6][8]
Flow Rate 0.3 - 0.5 mL/min[6][8]
Injection Volume 5 - 10 µL[8]
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer[8]
Ionization Mode Electrospray Ionization Positive (ESI+)[8]
MRM Transitions Monitor at least two specific precursor → product ion transitions for DCSA and one for the internal standard.[10]

Method Performance and Data

Analytical methods for DCSA must be validated to ensure they are fit for purpose. Key validation parameters are summarized below.

Table 3: Typical Method Validation Parameters for DCSA Analysis

ParameterTypical ValueDescriptionReference
Linearity (r²) > 0.99The method provides results that are directly proportional to the concentration of the analyte in the sample.[11]
Limit of Quantification (LOQ) 10 - 50 µg/kgThe lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][3][9]
Limit of Detection (LOD) 3 - 15 µg/kgThe lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][9]
Accuracy (Recovery) 95 - 107%The closeness of the analytical result to the true value, often measured by analyzing spiked samples.[6][7]
Precision (RSD%) < 15%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6][7]

Logical Relationships in Veterinary Drug Monitoring

The monitoring of DCSA is a critical component of a larger system designed to ensure food safety and manage antimicrobial resistance. This logical relationship is outlined below.

G cluster_0 Veterinary Practice cluster_1 Food Production cluster_2 Regulatory Monitoring cluster_3 Public Health Outcome DrugAdmin Ceftiofur Administration (Therapeutic Use) WDT Observe Withdrawal Time DrugAdmin->WDT AnimalProd Animal-Derived Products (Milk, Meat) WDT->AnimalProd Sampling Regulatory Sampling AnimalProd->Sampling Analysis Residue Analysis for DCSA Sampling->Analysis Compliance Compare Result to MRL Analysis->Compliance SafeFood Ensuring Food Safety Compliance->SafeFood AMR Managing Antimicrobial Resistance Compliance->AMR

Caption: Logical framework for veterinary drug residue control.

References

Desfuroyl Ceftiofur S-Acetamide: A Stable Marker for Total Ceftiofur Residues in Food Safety Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other food-producing animals.[1][2] Due to concerns about antimicrobial resistance and potential allergic reactions in humans, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for ceftiofur in animal-derived food products.[2][3][4] Monitoring these residues is crucial for ensuring food safety.

Ceftiofur is rapidly metabolized in animals to various compounds, with the primary metabolite being desfuroylceftiofur (DFC).[1][2][4] DFC contains the intact β-lactam ring, which is responsible for the antimicrobial activity and is the target for residue analysis. However, DFC is unstable and possesses a reactive thiol group, making its direct quantification in complex matrices like milk and tissues challenging.[1]

To overcome this, analytical methods rely on a derivatization process to convert all ceftiofur and its metabolites containing the β-lactam ring into a single, stable marker residue: Desfuroyl Ceftiofur S-Acetamide (DCA) .[1][5][6] This is achieved by a two-step chemical reaction involving reduction and alkylation. First, a reducing agent like dithioerythritol (DTE) is used to cleave thioester and disulfide bonds, yielding DFC. Subsequently, iodoacetamide is added to react with the thiol group of DFC, forming the stable DCA derivative.[1][2][7] This stable compound can then be accurately quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][7][8]

This document provides detailed application notes and protocols for the determination of total ceftiofur residues in food matrices through the analysis of this compound.

Quantitative Data Summary

The following tables summarize the Maximum Residue Limits (MRLs) for ceftiofur in various food products and provide examples of residue depletion data from scientific studies.

Table 1: Maximum Residue Limits (MRLs) for Ceftiofur

SpeciesTissue/ProductMRL (µg/kg)Regulatory Body
BovineMuscle1000US FDA[9]
Liver2000Canada[3]
Kidney6000Canada[3]
Fat2000Canada[3]
Milk100EMA[2], US FDA[9]
SwineMuscle2000US FDA[9]
Liver3000EMA[2]
Kidney4000EMA[2]
Fat600EMA[2]

Table 2: Ceftiofur Residue Depletion in Lactating Dairy Cows (Intramuscular Administration of 2.2 mg/kg bw/day for 5 days)

Time After Last DoseMean Total Residue in Milk (µg equivalents/kg)
10 hours71[1]
12 hours115[1]
24 hours60[1]
48 hours20[1]

Table 3: Ceftiofur Residue Depletion in Swine Tissues (Intramuscular Administration of 3 mg/kg bw/day for 3 days)

Time After Last DoseLiver (µg/kg)Kidney (µg/kg)Muscle (µg/kg)Fat/Skin (µg/kg)
12 hours5901190250400
5 days<100<100<30<100
Data adapted from EMA report on Ceftiofur.[1]

Experimental Protocols

The following are detailed protocols for the analysis of total ceftiofur residues as this compound in milk and animal tissues.

Protocol 1: Sample Preparation and Derivatization of Milk Samples

This protocol describes the extraction and derivatization of ceftiofur residues from bovine milk for LC-MS/MS analysis.

Materials:

  • Bovine milk sample

  • Acetonitrile

  • Borate buffer

  • Dithioerythritol (DTE) solution

  • Iodoacetamide solution

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Vortex mixer

  • Water bath

Procedure:

  • Deproteination: To a 5 g milk sample in a centrifuge tube, add 5 mL of acetonitrile. Vortex for 5 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at ≥3500 x g for 5 minutes.

  • Extraction: Carefully transfer the supernatant to a clean tube.

  • Reduction: Add DTE solution to the extract to cleave disulfide and thioester bonds, releasing desfuroylceftiofur (DFC). Incubate as required by the specific validated method.

  • Derivatization: Add iodoacetamide solution to the reduced extract to form the stable this compound (DCA) derivative. Vortex and allow the reaction to proceed at room temperature.[5]

  • SPE Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the derivatized extract onto the cartridge. Wash the cartridge to remove interferences.

  • Elution: Elute the DCA from the SPE cartridge using an appropriate solvent (e.g., acetone or a mixture of methanol and acetic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation and Derivatization of Tissue Samples (Muscle, Kidney, Liver)

This protocol outlines the procedure for extracting and derivatizing ceftiofur residues from animal tissues.

Materials:

  • Tissue sample (e.g., bovine kidney)

  • Homogenizer (e.g., Polytron)

  • Extraction Solution (e.g., phosphate buffer)

  • Dithioerythritol (DTE) solution

  • Iodoacetamide solution

  • Acetonitrile

  • Hexane

  • Solid Phase Extraction (SPE) cartridges

  • Centrifuge

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 1.0 g of the tissue sample into a centrifuge tube and homogenize with an appropriate extraction solution.

  • Reduction and Derivatization: Add DTE solution to the homogenate and incubate to release DFC. Follow by adding iodoacetamide solution to form DCA.[10]

  • Protein Precipitation and Lipid Removal: For liver and muscle, add acetonitrile and hexane to the extract to precipitate proteins and remove fats. Centrifuge to separate the layers.

  • SPE Cleanup: Condition an SPE cartridge and load the aqueous extract.

  • Wash and Elute: Wash the cartridge to remove interfering substances and then elute the DCA derivative.

  • Final Preparation: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantification of DCA using LC-MS/MS. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase HPLC column (e.g., C18)

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient: A suitable gradient program to achieve separation of DCA from matrix components.

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 10-20 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition for DCA. A common transition is m/z 487.4 → 241.2.[1]

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Quantification:

  • Prepare a calibration curve using DCA standards of known concentrations.

  • Quantify the amount of DCA in the samples by comparing their peak areas to the calibration curve.

  • The concentration of total ceftiofur residues is reported as DCA equivalents.

Visualizations

Ceftiofur_Metabolism_and_Derivatization Ceftiofur Ceftiofur Metabolites Ceftiofur Metabolites (with β-lactam ring) Ceftiofur->Metabolites Metabolism in vivo DFC Desfuroylceftiofur (DFC) (unstable) Metabolites->DFC Reduction (DTE) DCA Desfuroyl Ceftiofur S-Acetamide (DCA) (stable marker) DFC->DCA Derivatization (Iodoacetamide) Analysis LC-MS/MS Analysis DCA->Analysis

Caption: Ceftiofur metabolism and analytical derivatization workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Milk or Tissue Sample Homogenization Homogenization (Tissue) or Deproteination (Milk) Sample->Homogenization Extraction Extraction Homogenization->Extraction Reduction Reduction with DTE Extraction->Reduction Alkylation Alkylation with Iodoacetamide Reduction->Alkylation Cleanup Solid Phase Extraction (SPE) Cleanup Alkylation->Cleanup LCMSMS LC-MS/MS Quantification Cleanup->LCMSMS Data Data Analysis and Residue Calculation LCMSMS->Data

Caption: General experimental workflow for ceftiofur residue analysis.

References

Troubleshooting & Optimization

Overcoming matrix effects in LC-MS/MS analysis of Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Desfuroyl Ceftiofur S-Acetamide (DFCA). This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., milk, tissue, feces).[1][2] These effects can lead to either signal suppression (most common) or enhancement, which compromises the accuracy, precision, and sensitivity of quantitation.[1] For this compound, which is often analyzed at trace levels in complex biological samples, mitigating matrix effects is critical for reliable and accurate results.[3][4]

Q2: What are the common signs of matrix effects in my LC-MS/MS data?

A2: Common indicators of matrix effects include poor reproducibility of results between replicate injections, inaccurate quantification when comparing results to calibration standards prepared in a clean solvent, and a noticeable drop or increase in analyte signal in matrix samples compared to neat solutions.[4] You may also observe inconsistent peak shapes and shifts in retention time.

Q3: What are the primary strategies to mitigate matrix effects for DFCA analysis?

A3: The main strategies can be grouped into three categories:

  • Sample Preparation: Employing robust cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering components.[3][5][6]

  • Chromatographic Separation: Optimizing the LC method to separate DFCA from co-eluting matrix components.[4]

  • Compensation: Using techniques like matrix-matched calibration, the standard addition method, or, most effectively, a stable isotope-labeled internal standard to correct for signal variations.[1][7]

Q4: How can I use an internal standard to compensate for matrix effects when analyzing DFCA?

A4: The most effective approach is to use a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte and experiences the same matrix effects. For DFCA analysis, this is typically achieved by adding a labeled precursor, such as ceftiofur-d3, to the sample prior to the derivatization step.[7] During the sample preparation, ceftiofur-d3 is converted to this compound-d3 (DFCA-d3). Since both the analyte and the internal standard undergo the exact same extraction, derivatization, and ionization processes, the ratio of their signals remains constant, compensating for any signal suppression or enhancement.[7]

Troubleshooting Guide

Problem: My analyte signal is showing significant and inconsistent suppression or enhancement.

This is a classic sign of matrix effects. The following steps can help diagnose and resolve the issue.

  • Step 1: Improve Sample Cleanup Co-eluting matrix components are the primary cause of signal variability. Refining your sample preparation is the first line of defense.

    • Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up complex samples before DFCA analysis.[3] Ensure you have optimized the SPE sorbent type, wash steps, and elution solvent to selectively retain DFCA while removing maximum interferences.

    • QuEChERS: This method, often involving a dispersive SPE (d-SPE) step, is effective for a wide range of veterinary drugs in various food matrices and can be adapted for DFCA.[5][6]

    • Sample Dilution: A simple but effective strategy is to dilute the final sample extract.[8] This reduces the concentration of interfering matrix components, although it may compromise the limit of detection if the analyte concentration is very low.

  • Step 2: Optimize Chromatographic Conditions If cleanup is insufficient, improving chromatographic separation can help.

    • Gradient Adjustment: Modify the mobile phase gradient to increase the separation between DFCA and any interfering peaks.

    • Column Selection: Using a column with a different selectivity (e.g., phenyl-hexyl instead of C18) or a high-resolution UPLC column can improve separation from matrix components.[2]

  • Step 3: Implement a Compensation Strategy When matrix effects cannot be eliminated, they must be compensated for.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This ensures that the standards experience the same matrix effects as the analyte, improving accuracy.[7][9]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): As detailed in the FAQs, using a SIL-IS like DFCA-d3 (generated from ceftiofur-d3) is the gold standard.[7] It co-elutes and is affected by matrix interferences in the same way as the analyte, providing the most reliable correction.

Problem: I am observing low and inconsistent analyte recovery.

This issue is typically related to the sample extraction and preparation process.

  • Step 1: Re-evaluate the Extraction Procedure Ensure your chosen extraction method (e.g., liquid-liquid extraction, protein precipitation followed by SPE) is efficient for your specific sample matrix. The derivatization step that converts ceftiofur and its metabolites to DFCA is critical and must be optimized for efficiency and reproducibility.[10][11]

  • Step 2: Optimize the SPE Protocol If using SPE, verify the following:

    • Sorbent Choice: Ensure the sorbent chemistry is appropriate for DFCA.

    • Loading Conditions: Check the pH and solvent composition of the sample extract before loading to ensure proper retention.

    • Wash and Elution Solvents: Optimize the solvent strength of the wash steps to remove interferences without causing premature elution of the analyte. Ensure the elution solvent is strong enough for complete recovery of DFCA.

Experimental Protocols & Data

Example Protocol: Sample Preparation and Derivatization for DFCA in Porcine Feces

This protocol is adapted from a validated method for the analysis of ceftiofur residues.[7][12]

  • Homogenization: Weigh 0.5 g of the sample into a centrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., ceftiofur-d3) to the sample.

  • Derivatization: The conversion of ceftiofur and its metabolites to DFCA involves hydrolysis with dithioerythritol followed by derivatization with iodoacetamide.[10]

  • Extraction: Add an appropriate extraction solvent (e.g., a solution of 1% formic acid in acetonitrile-water).[7] Vortex and centrifuge the sample.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Oasis HLB or a similar polymeric reversed-phase sorbent).

    • Load the supernatant from the extraction step.

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute the DFCA and DFCA-d3 with an appropriate solvent like acetonitrile or methanol.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]

Example Protocol: LC-MS/MS Parameters

These parameters are based on established methods for DFCA analysis.[3][7]

  • LC System: UHPLC or HPLC system.

  • Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm) or equivalent.[7]

  • Mobile Phase A: 0.1% formic acid and 2mM ammonium formate in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • DFCA: Precursor ion m/z 487.2 -> Product ion m/z 241.2 (Quantifier).[3][7]

    • DFCA-d3 (IS): Precursor ion m/z 490.2 -> Product ion m/z 244.1 (Quantifier).[7]

Summary of Quantitative Performance Data

The following table summarizes typical performance data from validated methods for DFCA analysis.

ParameterMatrixValueReference
Linearity Range Porcine Feces30 ng/g to 2000 ng/g (Quadratic)[7][10]
Honey45 ng/mL to 450 ng/mL[10]
Limit of Quantitation (LOQ) Honey10.97 ng/mL[10]
Limit of Detection (LOD) Honey3.29 ng/mL[10]
Recovery Honey98.83%[10]
Shrimp94 - 112.9%[13]
Matrix Effect (SSE) Porcine FecesNot explicitly assessed; compensated by using a SIL-IS and matrix-matched calibration curve.[7]

Visual Workflow for Troubleshooting Matrix Effects

The following diagram outlines a logical workflow for identifying and mitigating matrix effects during method development for this compound.

Caption: Workflow for troubleshooting matrix effects.

References

Addressing the stability of Desfuroyl Ceftiofur S-Acetamide in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desfuroyl Ceftiofur S-Acetamide (DFCSA) in processed samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFCSA) and why is it measured?

A1: this compound is a stable derivative of desfuroylceftiofur (DFC), the primary and microbiologically active, but unstable, metabolite of the veterinary antibiotic ceftiofur. In analytical methods, ceftiofur and all its metabolites that contain the essential β-lactam ring are chemically converted into the single, stable compound DFCSA for accurate quantification. This allows for the reliable measurement of total ceftiofur residues in various biological matrices like tissues, milk, and plasma, which is crucial for regulatory monitoring and ensuring food safety.[1]

Q2: Is DFCSA itself stable in processed samples?

A2: Yes, DFCSA is intentionally created as a stable analytical marker. While the parent drug ceftiofur and its initial metabolites can be unstable in biological matrices, the derivatization to DFCSA confers significant stability, making it suitable for liquid chromatography (LC) analysis.[1] It has been reported to be stable in plasma. However, it is always recommended to validate storage conditions for each specific matrix to ensure the integrity of the analyte.[1]

Q3: What are the main factors that can affect the stability of ceftiofur and its metabolites before derivatization?

A3: The stability of ceftiofur and its primary metabolite, DFC, can be influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation.

  • pH: Ceftiofur is most stable in a pH range of 2-6.

  • Enzymatic Activity: In certain biological matrices, such as feces, the presence of enzymes like β-lactamases can lead to rapid degradation of the β-lactam ring.

Troubleshooting Guide

Issue 1: Low or no detection of DFCSA in my samples.

Potential Cause Troubleshooting Step
Degradation of Ceftiofur/DFC prior to derivatization. Ensure proper sample handling and storage. For matrices known to have high enzymatic activity (e.g., feces), consider adding a β-lactamase inhibitor like tazobactam immediately after sample collection.[2] Keep samples frozen at or below -20°C, and minimize time at room temperature during processing.
Incomplete derivatization. Review the derivatization protocol. Ensure the correct pH of the reaction buffer and the appropriate concentration of the derivatizing agent (e.g., iodoacetamide). The reaction time and temperature are also critical parameters that should be strictly followed.
Improper extraction of DFCSA. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure. Ensure the chosen sorbent and elution solvents are appropriate for the polarity of DFCSA.
Issues with LC-MS/MS analysis. Verify the LC-MS/MS parameters, including the precursor and product ions for DFCSA, collision energy, and cone voltage. Check the column performance and the mobile phase composition.

Issue 2: High variability in DFCSA concentrations between replicate samples.

Potential Cause Troubleshooting Step
Inconsistent sample homogenization. Ensure that tissue samples are thoroughly homogenized to achieve a uniform distribution of the analyte before extraction.
Variable derivatization efficiency. Precisely control the derivatization reaction conditions (pH, temperature, time, and reagent concentration) for all samples.
Matrix effects in the LC-MS/MS. Implement strategies to mitigate matrix effects, such as using a matrix-matched calibration curve or stable isotope-labeled internal standards.
Inconsistent sample handling during processing. Standardize the entire workflow, from sample thawing to extraction and analysis, to minimize variations in handling time and temperature exposure.

Data Presentation: Stability of Ceftiofur and its Metabolites

Table 1: Summary of Ceftiofur and Metabolite Stability in Porcine Feces

AnalyteStorage ConditionDurationStability OutcomeReference
CeftiofurRoom Temperature4 hoursSignificant degradation observed.[2]
DesfuroylceftiofurRoom Temperature4 hoursSignificant degradation observed.[2]
Ceftiofur (with Tazobactam)Room Temperature4 hoursDegradation is slowed but not completely prevented.[2]
Desfuroylceftiofur (with Tazobactam)Room Temperature4 hoursNo significant degradation observed.[2]
DFCSAFreeze-Thaw Cycles (3 cycles)Not specifiedAcceptable stability at concentrations above the limit of quantification.
DFCSAIn Extracted Samples at Room TemperatureNot specifiedPotential for degradation at the limit of quantification level.

Note: Specific quantitative stability data for DFCSA in plasma, milk, and tissue homogenates is limited in the public domain. The general understanding is that the derivatization to DFCSA confers stability. However, it is best practice to perform in-house stability assessments for each matrix and storage condition.

Experimental Protocols

Protocol 1: Derivatization of Ceftiofur and its Metabolites to DFCSA in Plasma

This protocol is a generalized procedure based on common practices in published literature.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • Vortex the samples to ensure homogeneity.

2. Reduction Step:

  • To 1 mL of plasma, add a solution of dithiothreitol (DTT) or dithioerythritol (DTE) in a borate buffer (pH 9.0). This step cleaves the disulfide bonds of ceftiofur metabolites, releasing DFC.
  • Incubate the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 15 minutes).

3. Derivatization Step:

  • Cool the samples to room temperature.
  • Add a solution of iodoacetamide in the same buffer. This reaction converts the reactive thiol group of DFC to a stable S-acetamide group, forming DFCSA.
  • Incubate at room temperature in the dark for a specified time (e.g., 30 minutes).

4. Extraction:

  • Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., C18 or HLB) to clean up the sample and concentrate the DFCSA.
  • Elute the DFCSA from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

5. Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of DFCSA

This is a representative protocol and may require optimization for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

    • Flow Rate: Approximately 0.3-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for DFCSA. A common transition is m/z 487.1 -> 241.1.

    • Instrument Parameters: Optimize the collision energy and cone voltage to achieve the best sensitivity and specificity for the DFCSA transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Milk, Tissue) Homogenate Homogenization (for tissues) Sample->Homogenate Reduction Reduction with DTT/DTE Homogenate->Reduction Acetylation Acetylation with Iodoacetamide Reduction->Acetylation SPE Solid-Phase Extraction Acetylation->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: Experimental workflow for the analysis of DFCSA in biological samples.

logical_relationship Ceftiofur Ceftiofur (Parent Drug) DFC Desfuroylceftiofur (DFC) (Unstable Metabolite) Ceftiofur->DFC Metabolism in vivo DFCSA This compound (DFCSA) (Stable Analytical Derivative) DFC->DFCSA Derivatization in vitro Analysis Quantitative Analysis (LC-MS/MS) DFCSA->Analysis

Caption: Logical relationship between Ceftiofur, its unstable metabolite, and the stable analytical derivative.

References

Optimizing derivatization reaction conditions for ceftiofur analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ceftiofur. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of ceftiofur for accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing ceftiofur before analysis?

A1: Ceftiofur and its metabolites are often unstable and can exist in multiple forms, including being bound to proteins. Derivatization is a crucial step to convert all active metabolites of ceftiofur, which contain an intact β-lactam ring, into a single, stable compound.[1][2] This process, typically involving reduction and alkylation, allows for consistent and accurate quantification of total ceftiofur-related residues. The most common derivative is desfuroylceftiofur acetamide (DFCA).[1][2][3][4]

Q2: What are the most common derivatization methods for ceftiofur?

A2: The most widely used method involves a two-step process:

  • Cleavage/Reduction: The thioester bond of ceftiofur and the disulfide bonds of its metabolites are cleaved using a reducing agent like dithioerythritol (DTE) or dithiothreitol (DTT) to form desfuroylceftiofur.[2][5][6]

  • Stabilization/Derivatization: The resulting unstable desfuroylceftiofur is then stabilized by derivatization with an alkylating agent, most commonly iodoacetamide, to form the stable desfuroylceftiofur acetamide (DFCA).[1][2][3][4][5]

An alternative pre-column derivatization method for HPLC-UV analysis uses 1,2-naphthoquinone-4-sulfonate (NQS).[7][8]

Q3: Why is ceftiofur unstable and what are the primary degradation pathways?

A3: Ceftiofur's instability is primarily due to two susceptible chemical structures:

  • The β-lactam ring: This four-membered ring is prone to hydrolysis under acidic, alkaline, or enzyme-catalyzed conditions, leading to a loss of antimicrobial activity.[3][9][10][11]

  • The thioester bond: This bond is rapidly cleaved in vivo and can also be hydrolyzed, leading to the formation of desfuroylceftiofur.[2][4][9]

Degradation is influenced by factors such as pH, temperature, and the presence of enzymes like β-lactamases in certain sample matrices (e.g., feces).[3][6][10][11][12] For this reason, samples should be handled to minimize degradation, for instance by adding β-lactamase inhibitors to fecal samples.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no derivatization product (e.g., DFCA) detected. 1. Incomplete cleavage of ceftiofur and its metabolites. 2. Degradation of the unstable desfuroylceftiofur intermediate. 3. Suboptimal pH for the derivatization reaction. 4. Insufficient concentration of derivatizing reagents (DTE/DTT or iodoacetamide). 5. Inadequate reaction time or temperature.1. Ensure the reducing agent (DTE/DTT) is fresh and used in sufficient excess. 2. Add the stabilizing agent (iodoacetamide) promptly after the cleavage step. 3. Optimize the pH of the reaction buffer. For NQS derivatization, a pH of 9.2 has been shown to be optimal.[8] 4. Increase the concentration of the derivatizing agents. An excess of iodoacetamide solution may be necessary.[3] 5. Optimize reaction time and temperature. For NQS derivatization, 70°C for 20 minutes has been reported as effective.[8]
High variability in results between replicate samples. 1. Inconsistent sample handling leading to variable degradation of ceftiofur. 2. Matrix effects, especially in complex matrices like feces or milk. 3. Inconsistent timing of reagent addition. 4. Temperature fluctuations during the derivatization reaction.1. Standardize sample collection, storage, and processing procedures. For fecal samples, consider adding a β-lactamase inhibitor immediately after collection.[3] 2. Use matrix-matched calibration standards to compensate for matrix effects.[4] 3. Use a standardized protocol with precise timing for each step of the derivatization process. 4. Ensure a stable and consistent temperature is maintained throughout the incubation period.
Poor chromatographic peak shape or resolution. 1. Suboptimal mobile phase composition or gradient. 2. Issues with the HPLC column (e.g., degradation, contamination). 3. Interference from the sample matrix or derivatization reagents.1. Optimize the mobile phase composition, pH, and gradient program. A common mobile phase is a mixture of acetonitrile and water with additives like formic acid.[3][7] 2. Use a guard column and ensure the analytical column is appropriate for the analysis. 3. Incorporate a solid-phase extraction (SPE) clean-up step after derivatization to remove interfering substances.[6]
Analyte degradation during sample storage or processing. 1. Ceftiofur is susceptible to degradation at room temperature and in certain pH conditions. 2. Photodegradation can occur with exposure to light.1. Store samples at low temperatures (-20°C or -80°C) and protect them from light.[8][9][10] 2. Ceftiofur is most stable in the pH range of 2-6.[13] Avoid prolonged exposure to highly acidic or alkaline conditions.[6][12][14]

Experimental Protocols

Protocol 1: Derivatization to Desfuroylceftiofur Acetamide (DFCA)

This protocol is a common method for the analysis of total ceftiofur residues in various matrices like plasma, milk, and feces.

1. Reagent Preparation:

  • Hydrolysis/Cleavage Solution: Prepare a solution containing a reducing agent. A typical solution consists of dithioerythritol (DTE) in a suitable buffer (e.g., borate buffer).[6][11]

  • Derivatization Solution: Prepare a solution of iodoacetamide in water.[3]

2. Sample Preparation:

  • Homogenize the sample (e.g., tissue, feces) or use the liquid sample (e.g., plasma, milk) directly.

  • For complex matrices, a protein precipitation step (e.g., with perchloric acid or acetonitrile) or solid-phase extraction (SPE) might be necessary before derivatization.[2][4]

3. Derivatization Procedure:

  • To your sample, add the hydrolysis/cleavage solution (DTE).

  • Incubate to allow for the cleavage of ceftiofur and its metabolites to desfuroylceftiofur.

  • Add the iodoacetamide solution to the mixture to convert the unstable desfuroylceftiofur into the stable DFCA.

  • The reaction may require incubation at a specific temperature for a set time to ensure complete derivatization.

4. Clean-up:

  • A solid-phase extraction (SPE) step is often employed after derivatization to clean up the sample before analysis, particularly for complex matrices.[6]

5. Analysis:

  • Analyze the final extract using HPLC-UV or LC-MS/MS.[3][5]

Protocol 2: Pre-column Derivatization with 1,2-Naphthoquinone-4-sulfonate (NQS)

This protocol is suitable for the determination of ceftiofur by HPLC-UV.[7][8]

1. Reagent Preparation:

  • Borate Buffer: Prepare a 50 mM borate buffer and adjust the pH to 9.2.[8]

  • NQS Solution: Prepare a 0.6% (w/v) solution of 1,2-naphthoquinone-4-sulfonate in a suitable solvent.[8]

2. Derivatization Procedure:

  • In a reaction vial, mix your ceftiofur standard or sample with the borate buffer.

  • Add the NQS solution.

  • Incubate the mixture at 70°C for 20 minutes.[8]

  • After incubation, cool the reaction mixture.

3. Analysis:

  • Inject an aliquot of the cooled reaction mixture directly into the HPLC-UV system for analysis.

Quantitative Data Summary

Table 1: Optimized Conditions for NQS Derivatization

ParameterOptimal Condition
pH (Borate Buffer)9.2
Borate Buffer Concentration50 mM
NQS Concentration0.6%
Reaction Temperature70°C
Reaction Time20 minutes
Data sourced from Rashed et al., 2021.[8]

Table 2: Performance Characteristics of Ceftiofur Analytical Methods

MethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Average Recovery (%)MatrixReference
HPLC-UV with NQS Derivatization45 - 4503.2910.97100.78 (Veterinary Formulation), 98.83 (Honey)Veterinary Formulation, Honey[7][8]
HPLC-DAD with DTE/Iodoacetamide Derivatization400 - 40,000150--Bovine Plasma[2]
UPLC-MS/MS0.4 - 1.5 (ppb)0.15 (ppb)0.4 (ppb)80 - 120Cleaning Rinse Solution[15]

Visualizations

Derivatization_Workflow_DFCA cluster_sample Sample Matrix cluster_derivatization Derivatization Steps cluster_analysis Analysis Ceftiofur Ceftiofur & Metabolites Cleavage Cleavage/Reduction Ceftiofur->Cleavage + DTE/DTT DF Desfuroylceftiofur (Unstable) Cleavage->DF Stabilization Stabilization DFCA DFCA (Stable Derivative) Stabilization->DFCA Analysis LC-MS/MS or HPLC-UV DF->Stabilization + Iodoacetamide DFCA->Analysis

Caption: Workflow for Ceftiofur Derivatization to DFCA.

Derivatization_Workflow_NQS cluster_sample Sample cluster_reaction Pre-column Reaction cluster_analysis Analysis Ceftiofur Ceftiofur Standard or Sample Mix Mix with NQS & Borate Buffer (pH 9.2) Ceftiofur->Mix Incubate Incubate (e.g., 70°C, 20 min) Mix->Incubate Derivative Ceftiofur-NQS Derivative Incubate->Derivative Analysis HPLC-UV Derivative->Analysis

Caption: Workflow for Pre-column Derivatization with NQS.

References

Minimizing ion suppression for Desfuroyl Ceftiofur S-Acetamide in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the minimization of ion suppression for Desfuroyl Ceftiofur S-Acetamide (DCA) in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue in the analysis of this compound (DCA)?

A: Ion suppression is a type of matrix effect that causes a reduced analytical signal for the target analyte (DCA) during LC-MS analysis.[1][2] It occurs when co-eluting molecules from the sample matrix compete with DCA for ionization efficiency in the ESI source.[2][3] This competition can happen through several mechanisms, including disruption of droplet formation, changes in droplet surface tension and viscosity, or competition for charge.[1][3] For DCA, which is often measured at trace levels in complex biological matrices like milk, tissue, or feces, ion suppression can severely compromise analytical performance, leading to poor sensitivity, inaccurate quantification, and reduced precision.[1][4][5]

Q2: What are the most common sources of ion suppression when analyzing DCA?

A: The primary sources of ion suppression in DCA analysis originate from the sample matrix and the analytical method itself. These include:

  • Endogenous Matrix Components: Biological samples are complex and contain high concentrations of salts, phospholipids, peptides, and other metabolites that can co-elute with DCA and interfere with its ionization.[6][7]

  • Mobile Phase Additives: While necessary for good chromatography, certain additives can cause significant suppression. Non-volatile buffers like phosphates and ion-pairing agents such as trifluoroacetic acid (TFA) are known to be highly suppressive in ESI.[1][8][9]

  • Sample Preparation Reagents: Contaminants introduced during sample cleanup, such as plasticizers from labware, can also lead to ion suppression.[3]

  • Column Bleed: Hydrolysis products from the LC column's stationary phase can leach into the mobile phase and cause signal suppression.[10]

Q3: How can I definitively test for the presence of ion suppression in my DCA assay?

A: There are two widely accepted methods to evaluate the extent of ion suppression in your analysis:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where suppression occurs.[11] It involves the continuous infusion of a standard solution of DCA into the MS source, post-column, while a blank, extracted matrix sample is injected onto the column. A stable signal baseline is established from the infused DCA. Any dip or reduction in this baseline corresponds to a retention time where matrix components are eluting and causing suppression.[11]

  • Post-Extraction Spike Analysis: This is a quantitative assessment of the matrix effect.[11] The response of DCA spiked into a pre-extracted blank matrix is compared to the response of DCA in a neat (clean) solvent at the same concentration. The matrix effect (ME) can be calculated using the peak areas, and a value less than 100% indicates ion suppression.[7]

Q4: What is the most effective approach to reduce or eliminate ion suppression?

A: Improving the sample preparation or cleanup process is generally the most effective way to combat ion suppression.[12] The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system. While chromatographic separation is important, a robust sample cleanup procedure provides the foundation for a reliable assay.[1][12] Solid-Phase Extraction (SPE) is frequently cited as a highly effective technique for cleaning up complex samples for DCA analysis.[5][11]

Troubleshooting Guide

Problem: I am observing low signal intensity, poor sensitivity, and high variability for DCA in my biological samples compared to standards prepared in solvent.

Possible Cause: This is a classic sign of significant ion suppression caused by insufficient removal of matrix components. Methods like simple protein precipitation (PPT) are often inadequate for complex matrices, leaving behind high levels of phospholipids and other interferences.[1][11]

Solutions:
  • Optimize Sample Preparation: The choice of sample preparation technique has the most significant impact on reducing matrix effects.[12]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning DCA into an immiscible organic solvent, leaving many polar interferences behind.[1][12]

    • Solid-Phase Extraction (SPE): Considered a cornerstone for sample cleanup in residue analysis.[5] SPE can effectively concentrate DCA while removing a broad range of interferences. Polymeric or mixed-mode SPE cartridges can offer superior cleanup by combining reversed-phase and ion-exchange mechanisms.[6][11]

  • Employ a Compensation Strategy: If suppression cannot be eliminated, its effects must be compensated for.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred method for compensation. An SIL-IS for DCA will have nearly identical chemical properties and chromatographic retention time, ensuring it experiences the same degree of ion suppression as the analyte.[4][9] This allows for accurate correction of signal variability.

    • Use Matrix-Matched Calibration: If an SIL-IS is not available, create your calibration standards by spiking known concentrations of DCA into blank matrix extract.[7][13] This ensures that the standards and the samples experience similar matrix effects, improving accuracy.[13]

Experimental Protocols
Protocol 1: General Method for Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline and should be optimized for your specific matrix and analyte concentration.

  • Sample Pre-treatment: For ceftiofur residue analysis, a derivatization step is typically required to convert all relevant metabolites to the stable this compound (DCA) form.[14][15] This often involves reduction with dithioerythritol (DTE) followed by alkylation with iodoacetamide.[15]

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample extract onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing: Wash the cartridge to remove polar interferences. A common wash step involves 3 mL of 5% methanol in water. This step may require optimization to ensure no loss of DCA.

  • Elution: Elute the DCA from the cartridge using a small volume (e.g., 2 x 1.5 mL) of an appropriate organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluted solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Problem: My DCA peak is chromatographically well-resolved, but the signal is still low and inconsistent.

Possible Cause: Ion suppression may be occurring due to co-eluting interferences that are not resolved by the current chromatographic method or from suboptimal mobile phase composition.

Solutions:
  • Enhance Chromatographic Separation:

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient can increase the separation between DCA and closely eluting matrix components.[16]

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity. Using Ultra-High Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns can provide significantly higher resolution and better separation from interferences.[5]

  • Optimize Mobile Phase Composition:

    • Additive Selection: Avoid TFA, which is a strong signal suppressor.[8] Formic acid (0.1%) is a common and effective choice for positive ESI.[1] Ammonium formate or ammonium acetate can also be used and may offer softer ionization, potentially reducing the ionization of background components.[7][16]

    • Additive Concentration: Use the lowest concentration of additive necessary to achieve good peak shape, as higher concentrations can increase suppression.[1]

    • Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and potentially shift the elution of interfering compounds away from the DCA peak.[16]

  • Modify MS Source Parameters:

    • Ionization Source: If available, switching to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial, as it is generally less susceptible to matrix effects than ESI.[2][3]

    • Polarity Switching: Consider analyzing DCA in negative ion mode if it ionizes effectively. Fewer matrix components tend to ionize in negative mode, which may reduce interference.[2][3]

Data and Visualizations
Quantitative Data Summaries

Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Mitigation

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Removing InterferencesPropensity for Ion Suppression
Protein Precipitation (PPT) High (>90%)LowHigh[1][11]
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)ModerateModerate[1][11]
Solid-Phase Extraction (SPE) High (>85%)HighLow[6][11]

Table 2: Impact of Common Mobile Phase Additives on ESI Signal

Additive (Typical Conc.)Ionization MechanismChromatographic PerformanceImpact on ESI Signal
Formic Acid (0.1%) Proton DonorGoodGenerally good, widely compatible[1]
Acetic Acid (0.1%) Proton DonorFair to GoodCan be a suitable alternative to formic acid
Ammonium Formate (5-10 mM) Provides H+ and NH4+ adductsGoodOften provides stable spray and can reduce background[7]
Trifluoroacetic Acid (TFA) (0.1%) Ion-Pairing AgentExcellentSevere Signal Suppression[1][8]

Diagrams

Mechanism of Ion Suppression in ESI cluster_0 Ideal Condition (Clean Sample) cluster_1 Suppression Condition (Matrix Present) Analyte Analyte Droplet1 ESI Droplet (Analyte + Solvent) Analyte->Droplet1 Ionization GasPhase1 Gas Phase Ions (High Signal) Droplet1->GasPhase1 Desolvation Analyte_M Analyte Droplet2 ESI Droplet (Competition for surface/charge) Analyte_M->Droplet2 Ionization Matrix Matrix Interference Matrix->Droplet2 Ionization GasPhase2 Gas Phase Ions (Suppressed Signal) Droplet2->GasPhase2 Inefficient Desolvation

Caption: Ion suppression occurs when matrix components compete with the analyte for efficient ionization.

Workflow for Diagnosing and Mitigating Ion Suppression A Poor Sensitivity or High Variability Observed B Assess Matrix Effect (Post-Column Infusion or Post-Spike) A->B C Suppression Confirmed? B->C D Optimize Sample Preparation (SPE, LLE) C->D Yes H No Significant Suppression. Proceed with Validation. C->H No E Optimize Chromatography (Gradient, Column) D->E F Use Compensation Strategy (SIL-IS, Matrix-Matched Cal.) E->F F->B Re-assess G Method Validated F->G

Caption: A logical workflow for identifying and solving ion suppression issues.

Logic for Selecting a Sample Preparation Method Start Start: Define Analytical Needs Q1 Is the sample matrix complex? (e.g., tissue, feces) Start->Q1 A1_Yes Is highest sensitivity required? Q1->A1_Yes Yes A1_No Use Protein Precipitation (PPT) (Fastest, but dirtiest) Q1->A1_No No A2_Yes Use Solid-Phase Extraction (SPE) (Best cleanup, removes interferences) A1_Yes->A2_Yes Yes A2_No Use Liquid-Liquid Extraction (LLE) (Good balance of cleanup and speed) A1_Yes->A2_No No

Caption: Decision tree for choosing an appropriate sample preparation technique based on matrix complexity.

References

Troubleshooting poor chromatographic peak shape for Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Desfuroyl Ceftiofur S-Acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a stable derivative of ceftiofur and its metabolites. Ceftiofur itself is unstable and rapidly metabolizes, making direct measurement challenging. To accurately quantify total ceftiofur-related residues in biological samples (e.g., plasma, tissues, milk), a derivatization process is used. This involves cleaving the thioester and disulfide bonds of ceftiofur and its metabolites using a reducing agent like dithiothreitol (DTT) or dithioerythritol (DTE) to form desfuroylceftiofur (DFC). The unstable DFC is then reacted with iodoacetamide, which replaces the thiol group with a stable acetamide moiety, forming this compound.[1] This stable derivative allows for consistent and reliable measurement using techniques like high-performance liquid chromatography (HPLC).[1]

Q2: What are the typical chromatographic conditions for analyzing this compound?

A2: Several HPLC and UPLC-MS/MS methods are available. A common approach involves reversed-phase chromatography. Typical mobile phases consist of a mixture of an aqueous component with an acid additive (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., 0.1% trifluoroacetic acid in acetonitrile).[2] The separation is often performed on a C18 column.[3][4][5] Detection is commonly carried out using UV absorbance at a wavelength of around 265 nm.[2]

Q3: I am not getting any peak for this compound. What should I check?

A3: If you are not observing a peak, consider the following:

  • Derivatization Failure: Ensure that the derivatization process was successful. Verify the concentrations and stability of your DTE/DTT and iodoacetamide solutions.

  • Extraction Efficiency: Check for losses during the sample extraction and clean-up steps. Inefficient solid-phase extraction (SPE) can lead to low recovery.

  • Injection Issues: Confirm that the autosampler is functioning correctly and that the sample was injected.

  • Detection Wavelength: Ensure your detector is set to the correct wavelength for this compound (around 265 nm).[2]

  • Column Integrity: The column may be clogged or have lost its stationary phase. Try flushing the column or replacing it.

Troubleshooting Poor Peak Shape

Poor peak shape can manifest as peak tailing, fronting, splitting, or broad peaks. Below are common causes and solutions tailored for this compound analysis.

Peak Tailing

Peak tailing is characterized by an asymmetry factor > 1 and is a common issue in HPLC.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, leading to tailing.

    • Solution: Lower the pH of the mobile phase by using an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[6] This protonates the silanol groups, reducing their interaction with the analyte.

  • Column Contamination: Adsorption of sample matrix components or previously injected compounds can create active sites that cause tailing.

    • Solution: Wash the column with a strong solvent. If contamination is severe, consider replacing the column.[7] Using a guard column can help protect the analytical column from contamination.[8]

  • Metal Chelation: Cephalosporins, including ceftiofur derivatives, can interact with metal ions in the HPLC system (e.g., stainless steel frits, columns).

    • Solution: Use a column with hardware designed to be inert, such as those with PEEK or other non-metallic components. Alternatively, adding a chelating agent like EDTA to the mobile phase can sometimes help.

Peak Fronting

Peak fronting, with an asymmetry factor < 1, is less common than tailing but can still occur.

Possible Causes and Solutions:

  • Sample Overload: Injecting too much sample can lead to non-linear chromatography and fronting peaks.

    • Solution: Reduce the sample concentration or injection volume.[8]

  • Poorly Packed Column Bed: A void or channel in the column can cause the sample band to spread unevenly, resulting in fronting.

    • Solution: This is a physical problem with the column itself. The best solution is to replace the column.[9]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

Split or Shouldered Peaks

Split or shouldered peaks can indicate a problem with the column or co-elution of an interfering compound.

Possible Causes and Solutions:

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, distorting the sample flow.

    • Solution: Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced.[8]

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Replace the column.[6]

  • Co-eluting Impurity: An impurity or a related compound may be eluting very close to the this compound peak.

    • Solution: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the two peaks.

Experimental Protocols

Derivatization of Ceftiofur to this compound (Example Protocol) [2]

  • To 100 µL of plasma sample, add 15 µL of an internal standard solution.

  • Add 7 mL of 0.4% dithioerythritol in borate buffer.

  • Incubate the mixture in a 50°C water bath for 15 minutes.

  • Cool the mixture to room temperature.

  • Add 1.5 mL of iodoacetamide buffer to derivatize the desfuroylceftiofur.

  • Proceed with solid-phase extraction (SPE) for sample clean-up.

HPLC Method for this compound (Example) [2]

ParameterCondition
Column C18 reversed-phase
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start with 90% A and 10% B, adjust to 75% A and 25% B over 25 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 50 µL

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue: - Blocked Frit - Column Void - Leaks check_all_peaks->system_issue Yes single_peak_issue Peak-Specific Issue: - Secondary Interactions - Sample Overload - Co-elution check_all_peaks->single_peak_issue No solution_system Solution: - Backflush/Replace Column - Check Fittings system_issue->solution_system check_peak_type Tailing or Fronting/Splitting? single_peak_issue->check_peak_type tailing Tailing: - Silanol Interactions - Metal Chelation check_peak_type->tailing Tailing fronting_splitting Fronting/Splitting: - Sample Overload - Solvent Mismatch - Column Void check_peak_type->fronting_splitting Fronting/ Splitting solution_tailing Solution: - Adjust Mobile Phase pH - Use Inert Hardware tailing->solution_tailing solution_fronting_splitting Solution: - Reduce Sample Load - Match Sample Solvent - Replace Column fronting_splitting->solution_fronting_splitting

Caption: Troubleshooting workflow for poor chromatographic peak shape.

References

Technical Support Center: Enhancing the Limit of Detection (LOD) for Desfuroyl Ceftiofur S-Acetamide in Regulatory Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the regulatory testing of Desfuroyl Ceftiofur S-Acetamide. Our goal is to help you enhance the limit of detection (LOD) and achieve accurate, reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Analyte Signal

  • Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

  • Answer: This is a common issue that can arise from several factors throughout the analytical workflow. Here's a systematic approach to troubleshooting:

    • Derivatization Failure: The conversion of Ceftiofur and its metabolites to the stable this compound (DCA) is critical.[1]

      • Check Reagents: Ensure the freshness and correct concentration of your reducing agent (e.g., Dithioerythritol - DTE) and alkylating agent (iodoacetamide). One common protocol uses a 0.4% DTE solution in a borate buffer.[1]

      • Reaction Conditions: Verify the pH of the reaction mixture and the incubation temperature and time. The reaction with iodoacetamide is typically performed at room temperature.[1]

    • Improper Sample Preparation:

      • Solid-Phase Extraction (SPE): Inefficient SPE can lead to significant analyte loss. Ensure proper conditioning of the SPE cartridge (e.g., with methanol followed by water), appropriate sample loading flow rate, and effective elution with a suitable solvent like acetonitrile.[1]

    • LC-MS/MS System:

      • Mass Spectrometer Parameters: Confirm that the correct precursor and product ions are being monitored. For DCA, a common transition is m/z 487.4 → 241.2.[2][3]

      • Ion Source: Clean the ion source as contamination can suppress the signal.

Issue 2: High Background Noise or Matrix Effects

  • Question: My chromatogram shows high background noise, making it difficult to integrate the analyte peak. How can I reduce this interference?

  • Answer: High background noise is often due to matrix components co-eluting with the analyte and causing ion suppression or enhancement.

    • Optimize Sample Cleanup:

      • SPE Selection: The choice of SPE sorbent is crucial. Reversed-phase C18 and polymeric sorbents like Oasis HLB are commonly used.[1] For complex matrices, a secondary cleanup step may be necessary.

      • Washing Steps: During the SPE procedure, ensure the washing step is effective at removing interferences without eluting the analyte. A weak solvent like water or a mild acidic solution is typically used.[1]

    • Chromatographic Separation:

      • Gradient Optimization: Adjust the mobile phase gradient to better separate the analyte from interfering matrix components.

      • Column Chemistry: Consider using a different column chemistry (e.g., phenyl-ether) that may offer different selectivity for your analyte and matrix components.[4]

    • Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[3]

Issue 3: Poor Peak Shape (Tailing, Splitting)

  • Question: The peak for this compound is tailing or split. What could be the cause and how can I improve it?

  • Answer: Poor peak shape can compromise peak integration and reduce accuracy.

    • LC System Issues:

      • Column Contamination: A blocked or contaminated guard column or analytical column can cause peak distortion. Try flushing the column or replacing the guard column.

      • Dead Volume: Check for excessive dead volume in the connections between the injector, column, and detector.

    • Mobile Phase:

      • pH: Ensure the mobile phase pH is appropriate for the analyte. The addition of a small amount of formic acid (e.g., 0.1%) is common.[5][6]

      • Compatibility: Confirm that your sample solvent is compatible with the mobile phase.

Issue 4: Inconsistent Recovery

  • Question: My recovery of this compound is low and varies between samples. How can I achieve more consistent and higher recovery?

  • Answer: Inconsistent recovery is often linked to variability in the sample preparation process.

    • Standardize Procedures: Ensure that every step of your protocol, from sample homogenization to elution from the SPE cartridge, is performed consistently across all samples.

    • Internal Standard: Use a suitable internal standard to normalize for variations in extraction efficiency and instrument response.

    • SPE Cartridge Performance: The performance of SPE cartridges can vary. It is important to carefully evaluate each new batch of cartridges.[4]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization to this compound necessary?

A1: Ceftiofur and its primary metabolite, desfuroylceftiofur (DFC), are unstable. The derivatization process converts all Ceftiofur-related residues that contain the intact β-lactam ring into a single, stable compound, this compound (DCA). This allows for reliable and accurate quantification.[1]

Q2: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for this analysis?

A2: LOD and LOQ values are dependent on the matrix, instrumentation, and specific method. However, with modern UPLC-MS/MS systems, low µg/kg levels are achievable. For example, in milk, an LOD of 0.05 µg/kg and an LOQ of 0.1 µg/kg have been reported.[4] In fishery products, an LOQ of 0.002 mg/kg (2 µg/kg) has been achieved.[2]

Q3: What are the key parameters to consider for LC-MS/MS method development?

A3: Key parameters include:

  • Precursor and Product Ions: For this compound, the transition of m/z 487.2 [M+H]+ to a specific product ion is monitored.[6]

  • Collision Energy and Cone Voltage: These need to be optimized to achieve the most abundant and stable fragment ion for quantification.

  • Chromatographic Column: A C18 column is commonly used, but other chemistries can be explored for better separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile with a modifier like formic acid.

Q4: How can I minimize analyte degradation during sample storage and preparation?

A4: Since Ceftiofur and its metabolites are unstable, it is crucial to handle samples appropriately. For matrices like feces where enzymatic degradation can occur, adding a β-lactamase inhibitor like tazobactam immediately after sampling can help preserve the analyte.[7] Prompt analysis after sample collection and preparation is also recommended.

Quantitative Data Summary

The following tables summarize quantitative data from various studies for the analysis of this compound.

Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Various Matrices

MatrixMethodLODLOQReference
Bovine MilkUPLC-MS/MS0.05 µg/kg0.1 µg/kg[4]
Bovine MilkLC-MS/MS1.215 ng/mL (ESI+)3.038 ng/mL (ESI+)[3]
Fishery ProductsLC-MS/MS-0.002 mg/kg[2]
HoneyHPLC3.29 ng/mL10.97 ng/mL[8]
Animal-derived foodsic-ELISA0.12-0.19 µg/L0.20-0.30 µg/L[8]

Table 2: Recovery Rates in Different Matrices

MatrixMethodAverage Recovery (%)Reference
Bovine MilkUPLC-MS/MS82.52 - 105.86[4]
Fishery ProductsLC-MS/MS80.6 - 105[2]
HoneyHPLC98.83[8]
Veterinary FormulationHPLC100.78[8]
PlasmaHPLC99[9]

Experimental Protocols

Protocol 1: Sample Preparation of Milk for LC-MS/MS Analysis

  • Sample Aliquoting: Take a representative 1.0 mL aliquot of the milk sample.

  • Reduction: Add a solution of Dithioerythritol (DTE) in borate buffer to the sample to cleave disulfide bonds.

  • Incubation: Incubate the mixture at 50°C for 15 minutes.[9]

  • Derivatization: Cool the sample to room temperature and add iodoacetamide solution to form this compound. Allow the reaction to proceed in the dark.

  • Protein Precipitation: Add acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analyte with acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z 487.4

      • Product Ion (Q3): m/z 241.2

    • Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

Derivatization_Pathway Ceftiofur Ceftiofur & Metabolites DFC Desfuroylceftiofur (DFC) (unstable) Ceftiofur->DFC Reduction (DTE) DCA Desfuroyl Ceftiofur S-Acetamide (DCA) (stable) DFC->DCA Alkylation (Iodoacetamide)

Caption: Derivatization pathway of Ceftiofur to this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Milk, Tissue) Homogenization Homogenization Sample->Homogenization Derivatization Derivatization (Reduction & Alkylation) Homogenization->Derivatization Cleanup Solid-Phase Extraction (SPE) Derivatization->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Final Result Quantification->Result

Caption: General workflow for the analysis of this compound.

References

Technical Support Center: Refinement of SPE Protocols for Cleaner Extracts of Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Solid-Phase Extraction (SPE) protocols for cleaner extracts of Desfuroyl Ceftiofur S-Acetamide (DCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCA) and why is it important in ceftiofur residue analysis?

A1: this compound (DCA) is a stable derivative of ceftiofur and its metabolites. In biological matrices, ceftiofur and its metabolites are often unstable and can exist in various forms with thioester and disulfide bonds.[1] To accurately quantify the total ceftiofur residue, a derivatization process is employed. This process involves cleaving these bonds using a reducing agent, such as dithioerythritol (DTE), to form the unstable intermediate desfuroylceftiofur.[1][2] This intermediate is then reacted with iodoacetamide to create the more stable DCA molecule, which can be consistently analyzed using techniques like LC-MS/MS.[2][3][4]

Q2: What are the most common SPE sorbents used for DCA extraction?

A2: The most commonly used SPE sorbents for DCA are reversed-phase C18 and polymeric sorbents with a hydrophilic-lipophilic balance (HLB).[1] HLB cartridges are often preferred due to their versatility and good recovery for a broad range of compounds.[1][5]

Q3: What is the purpose of the derivatization step before SPE?

A3: The derivatization step is crucial for converting all ceftiofur-related metabolites into a single, stable compound, this compound (DCA), for accurate quantification.[2][3] This process typically involves hydrolysis with a reducing agent like dithioerythritol (DTE) to produce desfuroylceftiofur, which is then stabilized by derivatization with iodoacetamide.[1][2][4]

Q4: How can matrix effects impact the analysis of DCA?

A4: Matrix effects can significantly impact the accuracy and sensitivity of DCA analysis by LC-MS/MS. Co-eluting endogenous components from the sample matrix (e.g., fats, proteins) can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[6][7] Porcine feces, for instance, has been shown to cause significant matrix effects in the analysis of ceftiofur.[6] Proper sample cleanup through optimized SPE protocols is essential to minimize these effects.[8] Using matrix-matched calibration standards can also help to compensate for these effects.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery of DCA Incomplete Derivatization: Insufficient reducing agent (e.g., DTE) or iodoacetamide.Optimize the concentrations and reaction time for the derivatization step. Ensure the pH of the reaction mixture is appropriate.
Analyte Breakthrough during Sample Loading: The sample solvent is too strong, preventing DCA from retaining on the SPE sorbent.Dilute the sample with a weaker solvent (e.g., water or a buffer) before loading.[10]
Premature Elution during Washing: The wash solvent is too strong and is eluting the DCA along with interferences.Use a weaker wash solvent. For reversed-phase SPE, decrease the percentage of organic solvent in the wash solution.[11]
Incomplete Elution: The elution solvent is too weak to desorb the DCA from the sorbent.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[11] Increase the volume of the elution solvent.[11]
Poor Reproducibility Inconsistent SPE Cartridge Packing: Variations in sorbent packing can lead to channeling and inconsistent flow rates.Use high-quality, certified SPE cartridges from a reputable supplier.
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect recovery and reproducibility.Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates.
Column Drying Out: If the sorbent bed dries out after conditioning and before sample loading, analyte retention can be compromised.Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.[11]
Dirty Extracts (High Matrix Effects) Insufficient Removal of Interferences: The wash step is not effectively removing matrix components.Optimize the wash solvent composition. A multi-step wash with solvents of increasing strength may be beneficial.
Inappropriate Sorbent Selection: The chosen sorbent may not have sufficient selectivity for the analyte over matrix interferences.Consider a different sorbent with alternative chemistry (e.g., mixed-mode or ion-exchange) for enhanced selectivity.
Sample Overload: Loading too much sample onto the SPE cartridge can exceed its capacity, leading to co-elution of interferences.Reduce the sample volume or use a larger capacity SPE cartridge.[10]

Experimental Protocols

Refined SPE Protocol for DCA in Animal Tissue

This protocol is a generalized starting point and may require optimization for specific tissue types.

  • Sample Homogenization: Homogenize 1 gram of tissue in 5 mL of a suitable buffer (e.g., borate buffer).

  • Derivatization:

    • Add 1 mL of 0.4% dithioerythritol (DTE) in borate buffer to the homogenate.[1]

    • Incubate at 50°C for 15 minutes.

    • Add 1 mL of iodoacetamide solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Protein Precipitation (for fatty tissues):

    • Add 10 mL of acetonitrile, vortex, and centrifuge.[12][13]

    • Collect the supernatant.

  • SPE Cleanup (using HLB cartridge):

    • Conditioning: Condition the HLB cartridge with 5 mL of methanol followed by 5 mL of water.[1]

    • Loading: Load the supernatant from the previous step onto the cartridge at a slow, steady flow rate.

    • Washing:

      • Wash with 5 mL of water to remove hydrophilic impurities.[1]

      • Wash with 5 mL of 20% methanol in water to remove more interferences.

    • Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute the DCA with 5 mL of acetonitrile or 50% acetonitrile.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[1]

Data Presentation

Table 1: Comparison of SPE Sorbent Performance for DCA Recovery

SPE SorbentSample MatrixAverage Recovery (%)Relative Standard Deviation (%)Reference
Oasis HLBPorcine Feces>85%<15%[5]
C18Animal Tissue80-95%<10%[1]
Oasis HLBEel, Flatfish, Shrimp80.6-105%<6.3%[2]

Table 2: LC-MS/MS Parameters for DCA Analysis

ParameterValueReference
Precursor Ion (m/z) 487.2[6]
Product Ion 1 (m/z) 241.2[2]
Product Ion 2 (m/z) 126.0[5]
Collision Energy (eV) Optimized for specific instrument[6]
Column Zorbax Eclipse plus C18 (100 x 2.1 mm)[5]
Mobile Phase A 0.1% Formic Acid and 2 mM Ammonium Formate in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenization in Buffer Sample->Homogenization Derivatization Derivatization (DTE + Iodoacetamide) Homogenization->Derivatization Centrifugation Protein Precipitation & Centrifugation Derivatization->Centrifugation Loading Sample Loading Centrifugation->Loading Conditioning Cartridge Conditioning (Methanol -> Water) Conditioning->Loading Washing Washing (Water -> 20% Methanol) Loading->Washing Elution Elution (Acetonitrile) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: Experimental workflow for the SPE of this compound.

Troubleshooting_Logic Start Low DCA Recovery Check_Derivatization Incomplete Derivatization? Start->Check_Derivatization Check_Loading Analyte Breakthrough during Loading? Check_Derivatization->Check_Loading No Optimize_Derivatization Optimize Reagent Concentrations & Time Check_Derivatization->Optimize_Derivatization Yes Check_Washing Premature Elution during Washing? Check_Loading->Check_Washing No Dilute_Sample Dilute Sample with Weaker Solvent Check_Loading->Dilute_Sample Yes Check_Elution Incomplete Elution? Check_Washing->Check_Elution No Weaker_Wash Use Weaker Wash Solvent Check_Washing->Weaker_Wash Yes Stronger_Elution Increase Elution Solvent Strength/Volume Check_Elution->Stronger_Elution Yes Success Recovery Improved Optimize_Derivatization->Success Dilute_Sample->Success Weaker_Wash->Success Stronger_Elution->Success

Caption: Troubleshooting logic for low DCA recovery in SPE.

References

Selection of appropriate internal standards for Desfuroyl Ceftiofur S-Acetamide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Desfuroyl Ceftiofur S-Acetamide (DFCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DFCA) and why is it quantified?

A1: this compound (DFCA) is a stable, chemically derivatized form of ceftiofur and its metabolites.[1] Ceftiofur is a third-generation cephalosporin antibiotic used in veterinary medicine.[2][3] In biological matrices, ceftiofur is rapidly metabolized to desfuroylceftiofur (DFC), which is unstable and has a reactive thiol group.[1] To accurately measure the total ceftiofur-related residues, a derivatization step is employed to convert ceftiofur and its metabolites into the more stable DFCA, which is then quantified, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5]

Q2: What are the most appropriate internal standards for DFCA quantification?

A2: The most suitable internal standards for DFCA quantification, particularly in LC-MS/MS analysis, are isotopically labeled analogs.[6][7] Specifically, ceftiofur-d3 or DFCA-d3 are highly recommended.[4][6] These standards have nearly identical chemical and physical properties to the analyte, allowing them to effectively compensate for variations in sample preparation, extraction recovery, and matrix effects during analysis.[6][7] For HPLC-UV methods, a structurally similar compound like cefotaxime has been used.[8]

Q3: Why are isotopically labeled internal standards preferred for LC-MS/MS analysis of DFCA?

A3: Isotopically labeled internal standards are the gold standard for quantitative LC-MS/MS analysis for several reasons:

  • Co-elution: They co-elute chromatographically with the unlabeled analyte, ensuring that they experience the same matrix effects and ionization suppression or enhancement.[9]

  • Similar Extraction Recovery: Their chemical similarity to the analyte ensures that they behave almost identically during sample extraction and cleanup, correcting for any sample loss.[6]

  • Compensation for Derivatization Variability: Since both the analyte (ceftiofur and its metabolites) and the isotopically labeled internal standard (e.g., ceftiofur-d3) undergo the same derivatization process to form DFCA and its labeled counterpart, any variability in the reaction efficiency is accounted for.[4][6]

  • Increased Accuracy and Precision: The use of these internal standards significantly improves the accuracy and precision of quantification by minimizing the impact of experimental variations.[7][9]

Q4: Can I use a structural analog as an internal standard for DFCA quantification?

A4: While isotopically labeled standards are ideal, a structural analog can be used if a labeled standard is unavailable, particularly for methods like HPLC-UV.[8] However, it's crucial to select an analog that has similar chemical properties (e.g., polarity, pKa) and chromatographic behavior to DFCA. Cefotaxime is an example of a structural analog that has been used in the analysis of ceftiofur.[8] It is important to validate the method thoroughly to ensure the analog adequately compensates for analytical variability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of results Inconsistent sample preparation or derivatization.Utilize an isotopically labeled internal standard such as ceftiofur-d3 or DFCA-d3 to normalize for variations in extraction and derivatization efficiency.[4][6]
Signal suppression or enhancement (Matrix effects) Co-eluting matrix components interfering with the ionization of the analyte.The use of a co-eluting, isotopically labeled internal standard is the most effective way to compensate for matrix effects.[6][9] Additionally, optimizing the sample cleanup procedure (e.g., using solid-phase extraction) can help remove interfering substances.[2]
Low recovery of the internal standard Suboptimal extraction procedure or degradation of the internal standard.Re-evaluate the extraction method to ensure it is suitable for both the analyte and the internal standard. For ceftiofur and its metabolites, which can be unstable, ensure proper sample handling and storage, such as immediate freezing and the addition of stabilizers like tazobactam in fecal samples.[4]
Internal standard peak not detected or very low intensity Incorrect spiking concentration, degradation, or improper MS/MS transition selection.Verify the concentration and stability of the internal standard stock solution. Ensure the correct precursor and product ion transitions for the internal standard are included in the MS/MS method.[4]
Non-linear calibration curve Inappropriate choice of internal standard or significant matrix effects at different concentrations.Ensure the selected internal standard closely mimics the behavior of the analyte across the entire calibration range. If using a structural analog, its response may not be linear with respect to the analyte at all concentrations. Consider using a matrix-matched calibration curve.[4][6]

Experimental Protocols

Selection and Use of an Isotopically Labeled Internal Standard (IS) for LC-MS/MS Quantification of DFCA

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and matrix.

  • Selection of Internal Standard:

    • Choose an appropriate isotopically labeled internal standard, with ceftiofur-d3 or DFCA-d3 being the preferred options.[4][6]

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration that will yield a robust signal in the analytical instrument and is appropriate for the expected analyte concentration range in the samples.

  • Sample Spiking:

    • Add a precise volume of the internal standard working solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.[7] This ensures that the IS is present throughout all subsequent steps.

  • Sample Preparation and Derivatization:

    • Follow a validated procedure for the extraction of ceftiofur and its metabolites from the specific matrix.

    • Perform the derivatization step to convert ceftiofur and its metabolites (and the IS, e.g., ceftiofur-d3) to DFCA (and DFCA-d3). This typically involves reduction with dithioerythritol followed by alkylation with iodoacetamide.[8][10]

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides good separation of DFCA from matrix components. A C18 column is commonly used.[2][4]

    • Optimize the mass spectrometer parameters for both DFCA and the labeled internal standard. This includes selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.[4][6]

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte (DFCA) to the peak area of the internal standard (e.g., DFCA-d3).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for DFCA and Isotopically Labeled Internal Standards

Compound Precursor Ion (m/z) Product Ion (m/z)
DFCA 487.2 241.2
DFCA-d3 490.2 244.1
Ceftiofur 524.0 240.9
Ceftiofur-d3 527.0 244.1

Data synthesized from a study on porcine feces.[4][6]

Table 2: Example Method Validation Parameters for Ceftiofur Metabolite Analysis

Parameter Matrix Internal Standard Used Result
Linearity (Correlation Coefficient, r) Porcine Feces Ceftiofur-d3 0.9979
Linearity (Correlation Coefficient, r) Plasma Cefotaxime >0.999
Lower Limit of Quantification (LLOQ) Plasma Cefotaxime 0.1 µg/mL
Recovery Plasma Cefotaxime 95% - 104%
Inter-assay Variability Plasma Cefotaxime 3.6% - 8.8%

Data compiled from studies on porcine feces and plasma.[4][8]

Visualizations

internal_standard_selection_workflow Workflow for Internal Standard Selection in DFCA Quantification cluster_planning Planning Phase cluster_selection Selection Phase cluster_validation Validation Phase cluster_analysis Analysis Phase start Start: Need to Quantify DFCA analytical_method Define Analytical Method (e.g., LC-MS/MS, HPLC-UV) start->analytical_method is_lcmsms Is the method LC-MS/MS? analytical_method->is_lcmsms use_isotopic Select Isotopically Labeled IS (e.g., Ceftiofur-d3, DFCA-d3) is_lcmsms->use_isotopic Yes use_analog Select Structural Analog IS (e.g., Cefotaxime) is_lcmsms->use_analog No method_validation Perform Method Validation: - Linearity - Accuracy - Precision - Recovery use_isotopic->method_validation use_analog->method_validation troubleshooting Troubleshoot any issues (e.g., matrix effects, poor recovery) method_validation->troubleshooting If validation fails routine_analysis Proceed with Routine Sample Analysis method_validation->routine_analysis If validation passes troubleshooting->method_validation Re-optimize & Re-validate

Caption: Logical workflow for selecting an appropriate internal standard.

derivatization_pathway Derivatization of Ceftiofur and its Metabolites to DFCA ceftiofur Ceftiofur & Metabolites (in sample) derivatization Derivatization Step (Reduction & Alkylation) ceftiofur->derivatization ceftiofur_d3 Ceftiofur-d3 (Internal Standard) ceftiofur_d3->derivatization dfca DFCA (Analyte for Quantification) derivatization->dfca dfca_d3 DFCA-d3 (IS for Quantification) derivatization->dfca_d3 lcmsms LC-MS/MS Analysis dfca->lcmsms dfca_d3->lcmsms

Caption: Conceptual pathway of derivatization for analysis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Desfuroyl Ceftiofur S-Acetamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Desfuroyl Ceftiofur S-Acetamide (DFCA), the principal metabolite of the veterinary cephalosporin antibiotic, ceftiofur. The selection of an appropriate analytical method is critical for pharmacokinetic studies, residue monitoring, and ensuring food safety. This document outlines the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting key performance indicators and detailed experimental protocols to aid in methodological selection and implementation.

Performance Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for DFCA quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level detection in complex biological matrices.[1][2]

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method
Matrix PlasmaHoney & Veterinary FormulationPorcine Feces
Linearity Range 0.1–100 µg/mL[1][3]45–450 ng/mL[2][4]30–2000 ng/g[5][6]
Limit of Quantification (LOQ) 0.1 µg/mL[1][3]10.97 ng/mL[2][4]Not explicitly stated, quadratic curve
Limit of Detection (LOD) Not Stated3.29 ng/mL[2][4]Not Stated
Recovery 95% to 104% (average 99%)[3]98.83% (Honey), 100.78% (Formulation)[2][4]Not explicitly stated
Intra-assay Precision (%RSD) 0.7% to 4.5%[3]Not StatedWithin specified ranges[5][6]
Inter-assay Precision (%RSD) 3.6% to 8.8%[3]Not StatedWithin specified ranges[5][6]
Detection Wavelength 265 nm[1][3]254 nm[2][4]N/A (Mass Spectrometry)

Experimental Protocols

Accurate and reproducible quantification of DFCA necessitates a derivatization step to convert the unstable desfuroylceftiofur and its metabolites into the stable DFCA.[1][3] This is typically achieved through reduction with dithiothreitol (DTT) or dithioerythritol (DTE) followed by alkylation with iodoacetamide.[1]

HPLC-UV Method for Plasma Samples

This method is suitable for pharmacokinetic studies where higher concentrations of the analyte are expected.

Sample Preparation and Derivatization:

  • Thaw and vortex previously frozen plasma samples.

  • Transfer 100 µL of plasma to a clean test tube.

  • Add 15 µL of internal standard (100 µg/mL cefotaxime).

  • Add 7 mL of 0.4% dithioerythritol in borate buffer.

  • Incubate the mixture in a 50°C water bath for 15 minutes.[3]

Solid Phase Extraction (SPE):

  • Pre-wet an Oasis HLB extraction column.

  • Pass the derivatized solution through the column.

  • Elute the sample with 5% glacial acetic acid in methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 200 µL of mobile phase.[3]

Chromatographic Conditions:

  • Column: Symmetry C18 (4.6 x 250 mm, 5 µm) with a Symmetry guard column.[3]

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).

    • Initial conditions: 90% A and 10% B.

    • Ramp to 75% A and 25% B over 25 minutes.

    • Return to initial conditions over 3 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 50 µL.[3]

  • UV Detection: 265 nm.[1][3]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_hplc HPLC Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (Cefotaxime) plasma->is derivatization Add DTE in Borate Buffer (Incubate at 50°C) is->derivatization spe_load Load onto Oasis HLB Column derivatization->spe_load spe_elute Elute with Acetic Acid in Methanol spe_load->spe_elute spe_dry Evaporate to Dryness spe_elute->spe_dry reconstitute Reconstitute in Mobile Phase spe_dry->reconstitute hplc_inject Inject 50 µL reconstitute->hplc_inject hplc_separation Symmetry C18 Column (Gradient Elution) hplc_inject->hplc_separation hplc_detect UV Detection (265 nm) hplc_separation->hplc_detect

Caption: Workflow for HPLC-UV quantification of DFCA in plasma.

LC-MS/MS Method for Porcine Feces

This highly sensitive method is designed for complex matrices like feces, where trace amounts of the analyte are often present.

Sample Preparation and Derivatization:

  • Weigh 0.5 g of fecal sample.

  • Add 500 µL of an 8 µg/mL tazobactam solution in water to inhibit β-lactamase activity.[5]

  • Vortex the sample and store at ≤ -70°C if not analyzed immediately.[5]

  • For analysis, add 12 mL of a hydrolysis solution containing dithioerythritol (DTE) to hydrolyze ceftiofur and its metabolites to desfuroylceftiofur.[5]

  • The subsequent derivatization to DFCA is then performed.

UPLC-MS/MS Analysis:

  • Chromatographic System: (Ultra)-High-Performance Liquid Chromatography system.

  • Mobile Phase: A gradient of 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[5]

  • Flow Rate: 300 µL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Autosampler Temperature: 10.0 °C.[5]

  • Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.[5]

  • Monitored Ions: The precursor-to-product ion transitions for DFCA and its deuterated internal standard (DFCA-d3) are monitored. For DFCA, the [M+H]⁺ ion is at m/z 487.2.[5]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis feces Fecal Sample (0.5 g) tazobactam Add Tazobactam Solution feces->tazobactam hydrolysis Add DTE Hydrolysis Solution tazobactam->hydrolysis derivatization_lcms Derivatization to DFCA hydrolysis->derivatization_lcms uplc_inject Inject 5 µL derivatization_lcms->uplc_inject uplc_separation Chromatographic Separation (Gradient Elution) uplc_inject->uplc_separation msms_detection Tandem MS Detection (ESI+) uplc_separation->msms_detection

Caption: Workflow for LC-MS/MS quantification of DFCA in feces.

Concluding Remarks

The validation of analytical methods for this compound is paramount for accurate residue determination and pharmacokinetic assessment. The HPLC-UV method serves as a reliable and cost-effective technique for matrices with higher analyte concentrations. For trace-level quantification in complex biological samples, the LC-MS/MS method is superior due to its enhanced sensitivity and specificity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific research needs.

References

A Comparative Guide to Inter-laboratory Validation for the Determination of Ceftiofur Residues in Milk and Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of ceftiofur residues in milk and animal tissues. The performance of three common analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA)—is evaluated based on inter-laboratory validation data and published research. Detailed experimental protocols and performance characteristics are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Ceftiofur Residue Analysis

Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry.[1] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for ceftiofur in edible tissues and milk to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues and ensuring compliance with food safety standards. This guide compares the most prevalent analytical methodologies for ceftiofur residue analysis, focusing on their performance in inter-laboratory validation studies.

Comparative Analysis of Analytical Methods

The selection of an analytical method for ceftiofur residue analysis depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This section provides a comparative overview of LC-MS/MS, HPLC-UV, and ELISA techniques.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for each analytical method based on published validation studies.

Table 1: Performance Characteristics of Analytical Methods for Ceftiofur in Milk

ParameterLC-MS/MSHPLC-UVELISA
Limit of Detection (LOD) 0.05 - 1.22 ng/mL[2][3]~150 ng/mL[4]~1 ng/mL[5]
Limit of Quantification (LOQ) 0.1 - 3.04 ng/mL[2][3]~400 ng/mL[4]Not typically quantitative
Accuracy (Recovery %) 82.5 - 105.9%[3]~96% (in plasma)[4]99.8 ± 18% (fortified samples)[5]
Precision (RSD %) Intra-day: 2.95 - 9.82% Inter-day: 6.41 - 7.43%[3]Intra-batch: 10.3%[4]Not applicable
Specificity HighModerateModerate to High
Throughput ModerateModerateHigh
Cost HighModerateLow

Table 2: Performance Characteristics of Analytical Methods for Ceftiofur in Tissue (Kidney, Muscle)

ParameterLC-MS/MSHPLC-UVELISA
Limit of Detection (LOD) ~1.5 ng/g (porcine feces)[6]Not widely reportedNot specified
Limit of Quantification (LOQ) ~5 ng/g (porcine feces)[6]Not widely reportedNot specified
Accuracy (Recovery %) >80% (multilaboratory trial)[7]Not widely reportedNot specified
Precision (RSD %) Within acceptable criteria (multilaboratory trial)[7]Not widely reportedNot specified
U.S. FDA Tolerance (Rm) Kidney: 8.0 µg/g Bovine Muscle: 1.0 µg/g Swine Muscle: 2.0 µg/g[7]Kidney: 8.0 µg/g Bovine Muscle: 1.0 µg/g Swine Muscle: 2.0 µg/g[7]Not applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.

LC-MS/MS Method for Ceftiofur in Milk

This method is highly sensitive and specific, making it the gold standard for confirmatory analysis.

Sample Preparation and Extraction:

  • To a 2 mL milk sample, add 6 mL of acetonitrile and 2 mL of water.[8]

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 15 minutes.[8]

  • Transfer the supernatant to a clean tube.

  • Add 2 mL of a 0.4% dithioerythritol (DTE) solution in borate buffer (pH 9.0) to cleave ceftiofur and its metabolites to desfuroylceftiofur (DFC).[9]

  • Incubate at 50°C for 15 minutes.[9]

  • Add 1.5 mL of a 14% iodoacetamide solution to derivatize DFC to the stable desfuroylceftiofur acetamide (DCA).[9]

  • Incubate in the dark at room temperature for 30 minutes.[9]

  • Acidify the extract to pH 2.5 with phosphoric acid.[9]

  • Perform solid-phase extraction (SPE) cleanup using a C18 cartridge.

  • Elute the DCA with an appropriate solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for DCA.

HPLC-UV Method for Ceftiofur in Bovine Plasma (Adaptable for Milk and Tissue)

This method is more accessible than LC-MS/MS but has lower sensitivity and specificity.

Sample Preparation and Extraction:

  • To 1 mL of plasma, add 7 mL of 0.4% dithioerythritol in borate buffer and incubate at 50°C for 15 minutes.[9]

  • Cool to room temperature and add 1.5 mL of iodoacetamide solution.[9]

  • Perform protein precipitation by adding an equal volume of acetonitrile.

  • Centrifuge and collect the supernatant.

  • The supernatant can be directly injected or subjected to SPE cleanup for cleaner extracts.[4]

HPLC-UV Conditions:

  • Column: C18 reversed-phase column.[9]

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.[4][9]

  • UV Detection: 265 nm.[9]

ELISA Method for Ceftiofur in Milk and Tissue

ELISA is a rapid screening method suitable for high-throughput analysis. It is based on the principle of competitive immunoassay.

General Protocol:

  • Prepare standards and samples. Milk samples are typically diluted, while tissue samples require homogenization and extraction.[5]

  • Add standards, controls, and samples to the antibody-coated microtiter wells.

  • Add the ceftiofur-enzyme conjugate.

  • Incubate to allow for competitive binding.

  • Wash the wells to remove unbound reagents.

  • Add a substrate solution to develop color.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • The concentration of ceftiofur is inversely proportional to the color intensity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Milk Sample (2 mL) Extraction Acetonitrile/Water Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Cleavage DTE Cleavage (50°C, 15 min) Supernatant->Cleavage Derivatization Iodoacetamide Derivatization Cleavage->Derivatization Acidification Acidification Derivatization->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: LC-MS/MS Experimental Workflow for Ceftiofur in Milk.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Milk Sample Cleavage DTE Cleavage Sample->Cleavage Derivatization Iodoacetamide Derivatization Cleavage->Derivatization Precipitation Protein Precipitation (Acetonitrile) Derivatization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis HPLC-UV Analysis Supernatant->Analysis

Caption: HPLC-UV Experimental Workflow for Ceftiofur Analysis.

ELISA_Workflow cluster_assay ELISA Procedure cluster_detection Detection Preparation Prepare Standards & Samples Addition Add to Coated Wells Preparation->Addition Conjugate Add Enzyme Conjugate Addition->Conjugate Incubation Incubation Conjugate->Incubation Washing Washing Incubation->Washing Substrate Add Substrate Washing->Substrate Stop Stop Reaction Substrate->Stop Detection Measure Absorbance Stop->Detection

Caption: General ELISA Experimental Workflow.

Conclusion

The choice of an analytical method for the determination of ceftiofur residues is a critical decision that impacts the accuracy, reliability, and efficiency of residue monitoring programs.

  • LC-MS/MS stands out as the reference method, offering the highest sensitivity and specificity, making it ideal for confirmatory analysis and regulatory compliance.

  • HPLC-UV provides a cost-effective alternative for routine analysis where the high sensitivity of LC-MS/MS is not essential. However, its performance in complex matrices like tissues requires careful validation.

  • ELISA is an excellent tool for rapid screening of a large number of samples, offering high throughput and ease of use. Positive results from ELISA screening should be confirmed by a more specific method like LC-MS/MS.

A multilaboratory trial for determining ceftiofur-related residues in bovine and swine kidney and muscle, and bovine milk, conducted according to U.S. Food and Drug Administration guidelines, found that the methods met all acceptable performance criteria for recovery, accuracy, and precision.[7] This demonstrates the robustness of validated chromatographic methods for regulatory monitoring. Ultimately, the selection of the most suitable method will depend on the specific analytical requirements, available resources, and the regulatory framework.

References

A Comparative Guide to LC-MS/MS Methodologies for Ceftiofur Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine, and its metabolites is crucial for ensuring food safety and monitoring appropriate drug usage. Due to its rapid metabolism, the parent ceftiofur is often undetectable in plasma and tissues.[1][2] Therefore, analytical methods must target its various metabolites. This guide provides a comparative analysis of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches for the determination of ceftiofur residues, offering researchers, scientists, and drug development professionals a comprehensive overview of the available techniques.

Ceftiofur is quickly metabolized to desfuroylceftiofur (DFC), which is the primary microbiologically active metabolite.[1][3] DFC further forms conjugates with small molecules like cysteine and glutathione, and also binds to macromolecules.[3] The analytical challenge lies in accurately measuring the total residue of ceftiofur, which includes the parent drug and all its active metabolites. Three primary LC-MS/MS strategies have been developed to address this challenge.[4][5][6]

Comparative Analytical Approaches

Three main approaches for the quantitative analysis of ceftiofur and its metabolites using LC-MS/MS have been established:

  • Approach A: Direct Analysis of Parent Drug and Key Metabolites. This method involves the simultaneous or individual analysis of ceftiofur and its primary, unconjugated metabolites like desfuroylceftiofur (DFC) and desfuroylceftiofur cysteine disulfide (DCCD).[4][6] While straightforward, this approach is often not suitable for determining the total ceftiofur concentration, as it neglects the significant portion of residues bound to macromolecules.[4][6]

  • Approach B: Derivatization to a Common Analyte. This is the most widely adopted strategy. It employs a reduction step, typically with dithioerythritol (DTE), to cleave the thioester and disulfide bonds of ceftiofur and all its metabolites, releasing the common core molecule, DFC.[3][7] The unstable DFC is then stabilized by derivatization with iodoacetamide (IAA) to form the stable marker residue, desfuroylceftiofur acetamide (DCA), which is then quantified by LC-MS/MS.[3][7] This method provides a measure of the total ceftiofur-related residues.

  • Approach C: Chemical Hydrolysis to a Marker Compound. This approach uses chemical hydrolysis, for instance with ammonia, to produce a single marker compound representative of the total ceftiofur residue.[4][6] This method has the potential to be applicable to a broader range of cephalosporin antibiotics.[4][6]

The selection of the most suitable approach depends on the specific research question, the matrix being analyzed, and the desired scope of the analysis (e.g., monitoring for off-label use versus pharmacokinetic studies). For comprehensive residue analysis, Approach B is generally favored for its ability to capture the total active residue.

Quantitative Performance Data

The following table summarizes key quantitative performance parameters for different LC-MS/MS methods applied to various matrices. The data is compiled from multiple studies to facilitate a direct comparison.

MatrixAnalyte(s)Method ApproachSample PreparationLC ColumnLODLOQRecovery (%)Reference(s)
Porcine FecesCeftiofurDirect (A)SPE (Oasis PRiME HLB)Zorbax Eclipse Plus C18-5 ng/g-[8]
Porcine FecesDesfuroylceftiofuracetamide (DCA)Derivatization (B)SPE (Oasis PRiME HLB)Acquity UPLC BEH C18-30 ng/g-[8]
Bovine MilkDesfuroylceftiofuracetamide (DCA)Derivatization (B)SPEPhenylether reversed-phase0.05 µg/kg0.1 µg/kg82.5 - 105.9[7]
Poultry MuscleCeftiofur, DFC, DCCDDirect (A)-Waters X-Bridge C18-500 µg/kg (spiked)-[6]
Poultry MuscleDesfuroylceftiofuracetamide (DCA)Derivatization (B)-Waters X-Bridge C18-3000 µg/kg (spiked)-[6]
Eel, Flatfish, ShrimpDesfuroylceftiofuracetamide (DCA)Derivatization (B)SPE-3.29 ng/mL10.97 ng/mL98.8 - 100.8[9]
PlasmaDesfuroylceftiofuracetamide (DCA)Derivatization (B)SPE (Oasis HLB)--0.1 µg/mL95 - 104[10]
Human PlasmaCeftiofurDirect (A)Protein PrecipitationACQUITY UPLC BEH C18--90.1 - 109.2[11]

Experimental Protocols

Below are detailed methodologies for the key experimental approaches cited in the literature.

Method 1: Direct Analysis of Ceftiofur in Porcine Feces (Approach A)

  • Sample Preparation:

    • Homogenize fecal samples.

    • To a portion of the sample, add a β-lactamase inhibitor like tazobactam to prevent degradation.[8]

    • Perform solid-phase extraction (SPE) using an Oasis PRiME HLB column for cleanup.[8]

  • Liquid Chromatography (LC):

    • Column: Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm).[8]

    • Mobile Phase: A gradient of 0.1% formic acid and 2 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).[8]

    • Flow Rate: 400 µL/min.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.[8]

    • Precursor Ion (m/z): 524.0 [M+H]⁺.[8]

    • Product Ions (m/z): 240.9 (quantifier), 126.0.[8]

Method 2: Analysis of Total Ceftiofur Residues as DCA in Bovine Milk (Approach B)

  • Sample Preparation:

    • Centrifuge milk samples to remove fat.[12]

    • Add dithioerythritol (DTE) in a borate buffer to a 2 mL milk sample and incubate to cleave all ceftiofur metabolites to desfuroylceftiofur (DFC).[12][13]

    • Add iodoacetamide (IAA) to derivatize the unstable DFC to the stable desfuroylceftiofur acetamide (DCA).[7][13]

    • Perform solid-phase extraction (SPE) for cleanup.[7][13]

  • Liquid Chromatography (LC):

    • Column: Phenylether reversed-phase HPLC column.[7]

    • Mobile Phase: A gradient of formic acid in water and methanol.[7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: ESI, positive mode.[7]

    • Precursor Ion (m/z): 487.2 [M+H]⁺ for DCA.[8]

    • Product Ions: Specific transitions for DCA are monitored.

Method 3: Broad Screening via Chemical Hydrolysis in Poultry Muscle (Approach C)

  • Sample Preparation:

    • Homogenize poultry muscle tissue.

    • Perform chemical hydrolysis using ammonia to produce a stable marker compound.[4][6]

    • Further extraction and cleanup steps are performed prior to LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: Waters X-Bridge C18 (100 mm x 2.1 mm, 3.5 µm).[6]

    • Mobile Phase: A gradient of 0.2% ammonia in water (pH 8) and a mixture of 0.2% ammonia in water/methanol (1:9, v/v).[6]

    • Flow Rate: 0.4 mL/min.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: ESI.

    • Parameters: Optimized for the specific marker compound generated during hydrolysis.

Visualizations

The following diagrams illustrate the ceftiofur metabolic pathway and a general experimental workflow for its analysis.

Ceftiofur_Metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Rapid cleavage of thioester bond Conjugates DFC Conjugates (e.g., DFC-cysteine, DFC-glutathione) DFC->Conjugates Metabolism Macromolecules DFC Bound to Macromolecules DFC->Macromolecules Binding

Caption: Metabolic pathway of ceftiofur.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Tissue, Milk, Feces) Extraction 2. Extraction Homogenization->Extraction Derivatization 3. Reduction & Derivatization (e.g., DTE/IAA for Approach B) Extraction->Derivatization For total residue analysis Cleanup 4. Cleanup (SPE) Extraction->Cleanup For direct analysis Derivatization->Cleanup LC 5. LC Separation Cleanup->LC MS 6. MS/MS Detection LC->MS Quantification 7. Quantification MS->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

Comparing Analytical Strategies: Desfuroyl Ceftiofur S-Acetamide Derivatization versus Direct Measurement of Ceftiofur

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the analytical methodologies for quantifying ceftiofur and its metabolites.

The accurate quantification of the third-generation cephalosporin antibiotic, ceftiofur, is critical in pharmacokinetic studies, residue monitoring, and drug development. Due to its rapid in vivo metabolism, the parent ceftiofur is often present at low concentrations, necessitating analytical methods that can measure its primary, microbiologically active metabolite, desfuroylceftiofur (DFC), and other related residues. Two primary analytical strategies have emerged: a derivatization approach to form the stable compound desfuroyl ceftiofur s-acetamide (DFCA), and the direct measurement of ceftiofur and its metabolites using advanced mass spectrometry techniques. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate approach for their studies.

Executive Summary

The derivatization method, which converts all ceftiofur and its metabolites containing the intact β-lactam ring into a single, stable entity (DFCA), is a well-established and robust technique.[1][2] This approach offers the advantage of quantifying the total microbiologically active ceftiofur-related residues as a single analyte, simplifying the analysis.[3] However, this method is time-consuming and involves chemical reactions that may introduce variability.[4]

Direct measurement using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence with the advancement of analytical instrumentation. This strategy allows for the simultaneous quantification of the parent drug and its individual metabolites, providing a more detailed pharmacokinetic profile.[4][5] While offering greater specificity, direct measurement can be challenged by the instability of metabolites like DFC.[6]

Quantitative Performance Comparison

The choice between derivatization and direct measurement often depends on the specific research question, the matrix being analyzed, and the available instrumentation. The following table summarizes key quantitative performance parameters reported in various studies for both methods.

ParameterThis compound DerivatizationDirect Measurement of Ceftiofur & Metabolites
Analyte(s) Total ceftiofur residues (measured as DFCA)Ceftiofur, Desfuroylceftiofur (DFC), Desfuroylceftiofur cysteine disulfide (DCCD), etc.
Linearity Range 0.1 - 50 µg/kg[7]25 - 2000 ng/g (for DCCD)[4]
Limit of Quantification (LOQ) 0.1 µg/kg[7]0.4 ppb (for Ceftiofur)[8], 50 ng/g (for DCCD)[4]
Limit of Detection (LOD) 0.05 µg/kg[7]0.15 ppb (for Ceftiofur)[8], ~50 ppb (for Ceftiofur and DFC)[5]
Recovery 82.52 - 105.86%[7]90.4 - 97.0% (for Ceftiofur)[5]
Precision (CV%) Intra-day: 2.95 - 9.82%, Inter-day: 6.41 - 7.43%[7]≤ 10.1% (for DCCD)[4]

Experimental Methodologies

Derivatization to this compound

This method involves a two-step chemical reaction to convert all ceftiofur-related residues into the stable DFCA derivative for subsequent analysis, typically by HPLC-UV or LC-MS/MS.[1][3]

1. Sample Preparation and Reduction:

  • Biological samples (e.g., plasma, tissue homogenate, milk) are first deproteinized, often using an acid or organic solvent.

  • The supernatant is then treated with a reducing agent, such as dithioerythritol (DTE) or dithiothreitol (DTT), in a buffer solution (e.g., borate buffer).[6] This step cleaves the thioester and disulfide bonds of ceftiofur and its metabolites, releasing the unstable desfuroylceftiofur (DFC).[1][6]

  • The reaction is typically incubated at an elevated temperature (e.g., 50-60°C) for a defined period.

2. Derivatization:

  • Following the reduction step, an alkylating agent, most commonly iodoacetamide, is added to the mixture.[1]

  • The iodoacetamide reacts with the thiol group of the unstable DFC, forming the stable s-acetamide derivative, DFCA.[1]

  • This reaction is usually carried out at room temperature or slightly above, in the dark, for a specific duration.

3. Extraction and Analysis:

  • After derivatization, the DFCA is extracted from the reaction mixture using solid-phase extraction (SPE).[6]

  • The purified extract is then analyzed by HPLC with UV detection or, for higher sensitivity and specificity, by LC-MS/MS.[4][9]

Direct Measurement of Ceftiofur and its Metabolites

This approach utilizes the sensitivity and specificity of modern LC-MS/MS instrumentation to directly measure ceftiofur and its various metabolites in biological matrices.

1. Sample Preparation:

  • Sample preparation typically involves a simpler extraction procedure compared to the derivatization method.

  • Protein precipitation with a solvent like acetonitrile is a common first step.[10]

  • The sample may then undergo solid-phase extraction (SPE) for cleanup and concentration of the analytes.

2. LC-MS/MS Analysis:

  • The prepared sample is injected into an LC-MS/MS system.

  • Chromatographic separation is achieved using a suitable reversed-phase column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of ceftiofur and its target metabolites (e.g., DFC, DCCD).[10]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams outline the metabolic and analytical pathways.

cluster_metabolism In Vivo Metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Unstable) Ceftiofur->DFC Rapid Metabolism Metabolites Other Metabolites (e.g., DCCD) DFC->Metabolites

Caption: In vivo metabolism of Ceftiofur.

cluster_derivatization Derivatization Workflow cluster_direct Direct Measurement Workflow Sample Biological Sample (Plasma, Milk, Tissue) Reduction Reduction + DTT or DTE Sample->Reduction DFC_unstable Unstable DFC Reduction->DFC_unstable Derivatization Derivatization + Iodoacetamide DFC_unstable->Derivatization DFCA_stable Stable DFCA Derivatization->DFCA_stable SPE Solid-Phase Extraction DFCA_stable->SPE Analysis_D LC-MS/MS Analysis SPE->Analysis_D Sample2 Biological Sample (Plasma, Milk, Tissue) Extraction Protein Precipitation & SPE Sample2->Extraction Analytes Ceftiofur & Metabolites (DFC, DCCD) Extraction->Analytes Analysis_DM LC-MS/MS Analysis Analytes->Analysis_DM

Caption: Analytical workflows comparison.

Conclusion

Both the this compound derivatization and direct measurement by LC-MS/MS are viable and effective methods for the quantification of ceftiofur and its residues.

The derivatization method is a time-tested approach that provides a total measure of microbiologically active residues, which is particularly useful for regulatory purposes and overall exposure assessment. Its robustness and the stability of the final analyte make it a reliable choice.

The direct measurement method offers a more detailed insight into the pharmacokinetic profile of ceftiofur by quantifying the parent drug and its individual metabolites. This level of detail is often crucial in drug development and research settings. With the increasing sensitivity and accessibility of LC-MS/MS instrumentation, direct measurement is becoming a more routine and powerful tool.

The selection of the most suitable method will ultimately be guided by the specific analytical needs, the required level of detail in the metabolic profile, and the available laboratory resources.

References

Comparative Bioequivalence of Ceftiofur Formulations Utilizing Desfuroyl Ceftiofur S-Acetamide as a Marker

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the bioequivalence of different ceftiofur formulations, with a focus on experimental data and protocols where Desfuroyl Ceftiofur S-Acetamide (DCSA) is the analytical marker.

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine to treat respiratory and other bacterial infections in cattle and swine.[1][2] Due to its rapid metabolism in the body to the primary active metabolite, desfuroylceftiofur, bioequivalence studies are crucial to ensure that generic formulations are therapeutically equivalent to the innovator product.[1][3][4][5] These studies predominantly rely on the measurement of all desfuroylceftiofur-related metabolites in plasma, which are chemically converted to a stable derivative, this compound (DCSA), for accurate quantification.[3][6][7][8][9] This guide provides a comparative analysis of bioequivalence studies of various ceftiofur formulations, presenting key pharmacokinetic data and detailed experimental methodologies.

Quantitative Comparison of Pharmacokinetic Parameters

The bioequivalence of different ceftiofur formulations is typically assessed by comparing their key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[10] The following tables summarize the pharmacokinetic data from comparative studies in cattle and pigs, where plasma concentrations of ceftiofur and its metabolites were determined as DCSA.

Table 1: Comparative Pharmacokinetic Parameters of Ceftiofur Formulations in Cattle

Formulation TypeAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)AUC0-∞ (µg·h/mL)Animal SpeciesReference
Ceftiofur Hydrochloride (Test) Intramuscular1.1Not ReportedNot ReportedNot ReportedNot ReportedHolstein Cattle[1]
Ceftiofur Hydrochloride (Reference) Intramuscular1.1Not ReportedNot ReportedNot ReportedNot ReportedHolstein Cattle[1]
Ceftiofur Sodium Intramuscular2.213.9 ± 3.550.67 - 2.0108 ± 35.0Not ReportedCrossbred Beef Cattle[8]
Ceftiofur Sodium Subcutaneous2.213.6 ± 3.850.67 - 3.0105 ± 29.8Not ReportedCrossbred Beef Cattle[8]

Note: AUC0-t represents the area under the curve until the last sampling time, while AUC0-∞ is extrapolated to infinity.

Table 2: Comparative Pharmacokinetic Parameters of Ceftiofur Formulations in Pigs

Formulation TypeAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)AUC0-∞ (µg·h/mL)Animal SpeciesReference
5% Ceftiofur Hydrochloride (Test) Intramuscular534.6 ± 5.51.27 ± 0.18376.7 ± 75.3390.5 ± 78.6Landrace Pigs[4][10][11][12]
5% Ceftiofur Hydrochloride (Reference) Intramuscular536.1 ± 6.21.26 ± 0.21385.9 ± 79.2402.7 ± 80.4Landrace Pigs[4][10][11][12]

Experimental Protocols

The accurate assessment of bioequivalence relies on standardized and detailed experimental protocols. Below are the methodologies employed in the cited studies for subject management, sample collection, and analytical procedures.

Animal Studies and Dosing
  • Cattle Studies: In a typical bioequivalence study in cattle, healthy animals are randomly assigned to a two-period, two-treatment crossover design.[1][8] A washout period of at least 14 days is maintained between treatments.[1] Formulations are administered via intramuscular or subcutaneous injection at a specified dose, for example, 1.1 mg/kg or 2.2 mg/kg body weight.[1][8]

  • Pig Studies: For studies in pigs, a similar two-period, two-treatment crossover design is often used with a washout period of 7 days.[4][10][11][12] Twenty-four healthy pigs are typically used, and the ceftiofur formulation is administered as a single intramuscular dose of 5 mg/kg body weight.[4][10][11][12]

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug. For cattle, samples are typically collected before administration and at various intervals up to 72 hours post-dosing.[1][8] In pigs, blood collection can extend up to 144 hours after administration.[10][11][12] The collected blood is centrifuged to separate the plasma, which is then stored frozen until analysis.[6]

Analytical Methodology: Quantification of this compound

The concentration of ceftiofur and its desfuroylceftiofur-related metabolites in plasma is determined using high-performance liquid chromatography (HPLC) with UV detection.[6][7][8] A critical step in the analytical process is the derivatization of all active metabolites to a single, stable compound, this compound (DCSA).[3][6][7][9]

Derivatization and Extraction Procedure:

  • Plasma samples are thawed and vortexed.[6]

  • A reducing agent, such as dithioerythritol (DTE), is added to the plasma in a buffer solution to cleave the thioester bond of ceftiofur and disulfide bonds of its metabolites, yielding desfuroylceftiofur.[3][6]

  • The samples are incubated in a water bath at 50°C for 15 minutes.[6]

  • After cooling, iodoacetamide is added to the mixture. This step derivatizes desfuroylceftiofur to the stable S-acetamide derivative, DCSA.[3][6]

  • The DCSA is then extracted from the plasma matrix using solid-phase extraction (SPE) columns.[6]

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[6]

HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used for separation.[6][7]

  • Mobile Phase: A gradient mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) is typically employed.[6][7]

  • Detection: UV detection is performed at a wavelength of 265 nm.[6][7]

  • Quantification: The concentration of DCSA is determined by comparing the peak area to a standard curve prepared with known concentrations of ceftiofur.[6][7]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline the metabolic and analytical pathways, as well as a typical experimental workflow for a bioequivalence study.

Metabolic and Analytical Pathway of Ceftiofur cluster_metabolism In Vivo Metabolism cluster_analysis In Vitro Analysis Ceftiofur Ceftiofur Desfuroylceftiofur Desfuroylceftiofur (Active Metabolite) Ceftiofur->Desfuroylceftiofur Rapid Cleavage of Thioester Bond Metabolites Other Metabolites (e.g., Disulfide Dimers) Desfuroylceftiofur->Metabolites Plasma Plasma Sample (Ceftiofur & Metabolites) Desfuroylceftiofur_analysis Desfuroylceftiofur Plasma->Desfuroylceftiofur_analysis Reduction with DTE DTE Dithioerythritol (DTE) Iodoacetamide Iodoacetamide DCSA Desfuroyl Ceftiofur S-Acetamide (DCSA) HPLC HPLC Quantification DCSA->HPLC Desfuroylceftiofur_analysis->DCSA Derivatization with Iodoacetamide

Caption: Metabolic conversion of ceftiofur and subsequent analytical derivatization to DCSA for quantification.

Bioequivalence Study Workflow cluster_study_design Study Design & Execution cluster_analysis_reporting Sample Analysis & Reporting Animal_Selection Animal Selection (e.g., Healthy Cattle/Pigs) Randomization Randomization into Two Groups (Crossover Design) Animal_Selection->Randomization Dosing_P1 Period 1: Dosing (Test & Reference Formulations) Randomization->Dosing_P1 Sample_Collection Serial Blood Sample Collection Dosing_P1->Sample_Collection Washout Washout Period (e.g., 7-14 days) Dosing_P2 Period 2: Dosing (Treatments Swapped) Washout->Dosing_P2 Dosing_P2->Sample_Collection After Period 2 Sample_Collection->Washout After Period 1 Plasma_Processing Plasma Separation & Storage Sample_Collection->Plasma_Processing Derivatization Derivatization to DCSA Plasma_Processing->Derivatization HPLC_Analysis HPLC Analysis Derivatization->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: A typical workflow for a two-period, crossover bioequivalence study of ceftiofur formulations.

References

A Comparative Analysis of Ceftiofur Pharmacokinetics: Intramuscular versus Subcutaneous Administration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals comparable pharmacokinetic profiles for ceftiofur when administered via intramuscular (IM) and subcutaneous (SC) routes in several animal species. While both methods of delivery achieve therapeutic concentrations, subtle differences in absorption and peak concentration times have been observed. This guide provides a detailed comparison of ceftiofur's pharmacokinetic parameters following IM and SC injections, supported by experimental data from various studies.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of ceftiofur. The data presented herein is compiled from peer-reviewed studies and aims to provide an objective comparison to inform decisions on administration routes for this broad-spectrum cephalosporin.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profile of ceftiofur, including its primary active metabolite desfuroylceftiofur, is crucial for determining its efficacy. The following tables summarize key pharmacokinetic parameters—peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and the area under the concentration-time curve (AUC)—for both intramuscular and subcutaneous routes of administration in various species.

Table 1: Pharmacokinetic Parameters of Ceftiofur in Cattle
Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Intramuscular (IM)2.213.9 ± 3.550.67 - 2.0108 ± 35.0[1][2]
Subcutaneous (SC)2.213.6 ± 3.850.67 - 3.0105 ± 29.8[1][2]
Intramuscular (IM)2.21.09 ± 0.211.20 ± 0.26-[3]
Subcutaneous (SC)2.20.88 ± 0.211.50 ± 0.55-[3]

In lactating Holstein dairy cows, a study showed slightly different values, but still comparable between the two routes.

Table 2: Pharmacokinetic Parameters of Ceftiofur in Horses
Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUCReference
Intramuscular (IM)2.25.2972-[4]
Subcutaneous (SC)2.23.65120-[4]

Note: The Tmax for horses was reported in minutes in this particular study.

Table 3: Pharmacokinetic Parameters of Ceftiofur in Sheep and Goats

Data directly comparing IM and SC administration of ceftiofur in a single study for sheep and goats is limited. However, separate studies provide pharmacokinetic data for each route.

Sheep:

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (min)Bioavailability (%)Reference
Intramuscular (IM)1.14.3332100[5][6]
Intramuscular (IM)2.27.1349100[5][6]
Subcutaneous (SC)6.62.4 ± 0.523.1 ± 10.1 (h)-[6][7]

Note the difference in dosage and formulation for the SC administration study in sheep, which utilized ceftiofur crystalline-free acid (CCFA).

Goats:

Route of AdministrationDose (mg/kg)Bioavailability (%)Reference
Intramuscular (IM)1.1 - 2.2100[8]
Subcutaneous (SC)-85.16[9]
Subcutaneous-LA (SC-LA)-84.43[9]

Bioavailability was found to be high for both routes in goats.

Limited Data in Swine for Direct Comparison

Experimental Protocols

The data presented in the tables above are derived from studies employing rigorous experimental protocols. A generalized workflow for these pharmacokinetic studies is outlined below.

General Experimental Workflow

A typical pharmacokinetic study comparing IM and SC administration of ceftiofur involves the following steps:

  • Animal Selection and Acclimation: Healthy animals of the target species are selected and acclimated to the study environment.

  • Dosing: A predetermined dose of ceftiofur is administered to each animal via either the intramuscular or subcutaneous route. Crossover study designs are often used, where each animal receives both treatments with a washout period in between.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Plasma/Serum Separation: The collected blood samples are processed to separate plasma or serum.

  • Bioanalysis: The concentration of ceftiofur and its active metabolite, desfuroylceftiofur, in the plasma or serum samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, and AUC.

G cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration & Analysis animal_selection Animal Selection & Acclimation randomization Randomization into IM and SC Groups animal_selection->randomization im_admin Intramuscular (IM) Administration randomization->im_admin sc_admin Subcutaneous (SC) Administration randomization->sc_admin blood_collection Serial Blood Collection im_admin->blood_collection sc_admin->blood_collection sample_processing Plasma/Serum Separation blood_collection->sample_processing bioanalysis HPLC Analysis for Ceftiofur Concentration sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) bioanalysis->pk_analysis comparison Comparative Analysis of IM vs. SC pk_analysis->comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

Conclusion

The pharmacokinetic data from multiple studies indicate that both intramuscular and subcutaneous administration of ceftiofur result in comparable systemic exposure in cattle and horses. In cattle, the Cmax, Tmax, and AUC values are very similar between the two routes, suggesting therapeutic equivalence.[1][2] In horses, while the Tmax was slightly delayed with SC administration, both routes achieved effective plasma concentrations.[4] For sheep and goats, both IM and SC routes demonstrate high bioavailability. In the absence of direct comparative studies in swine, further research is warranted to definitively compare the pharmacokinetics of IM versus SC administration in this species. The choice of administration route may ultimately be influenced by factors such as ease of administration, formulation, and animal welfare considerations.

References

Evaluating the accuracy and precision of Desfuroyl Ceftiofur S-Acetamide analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount. This guide provides a detailed comparison of the primary analytical methods for Desfuroyl Ceftiofur S-Acetamide (DFCA), the stable marker residue for the third-generation cephalosporin antibiotic, ceftiofur. Ceftiofur and its initial metabolites are unstable, necessitating a derivatization process to convert them into the single, stable DFCA molecule for reliable analysis.[1] The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This comparison focuses on the accuracy and precision of these methods, supported by experimental data from various studies.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods for the determination of this compound in various biological matrices.

MethodMatrixAnalyteLinearity RangeAccuracy (Recovery %)Precision (Intra-assay Variability %)Precision (Inter-assay Variability %)Limit of Quantitation (LOQ)
HPLC-UV PlasmaDesfuroylceftiofur acetamide0.1 – 100 µg/mL99%0.7 - 4.5%3.6 - 8.8%0.1 µg/mL
HPLC-UV Veterinary Formulation & HoneyCeftiofur (as DFCA)45–450 ng/mL100.78% (Formulation), 98.83% (Honey)--10.97 ng/mL
UPLC-MS/MS MilkDesfuroylceftiofur acetamide (DCA)0.1 - 50 µg/kg82.52% - 105.86%2.95 - 9.82% (CV)6.41 - 7.43% (CV)0.1 µg/kg
LC-MS/MS Bovine KidneyDesfuroylceftiofur cysteine disulfide (DCCD)25 - 2000 ng/g97.7% - 100.2%≤ 10.1% (CV)-50 ng/g
LC-MS/MS Porcine FecesDesfuroylceftiofuracetamideQuadratic from 30 - 2000 ng g−1Within specified rangesWithin specified rangesWithin specified ranges-

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are generalized experimental protocols for the derivatization of ceftiofur and its metabolites to DFCA, followed by analysis using HPLC-UV and LC-MS/MS.

Derivatization of Ceftiofur and its Metabolites to this compound

This derivatization process is a critical first step for both HPLC-UV and LC-MS/MS analysis.[1]

Objective: To convert the unstable ceftiofur and its metabolites into a single, stable derivative, this compound (DFCA), for accurate quantification.

Materials:

  • Dithioerythritol (DTE) solution (e.g., 0.4% in borate buffer)

  • Iodoacetamide solution

  • Borate buffer

  • Sample matrix (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., cefotaxime)

Procedure:

  • To a known volume of the sample (e.g., 100 µL of plasma), add the internal standard.[2]

  • Add a solution of DTE in borate buffer to the sample.[2] DTE acts as a reducing agent, cleaving the thioester and disulfide bonds of ceftiofur and its metabolites to form desfuroylceftiofur (DFC).[1]

  • Incubate the mixture in a water bath (e.g., at 50°C for 15 minutes) to facilitate the reduction reaction.[2]

  • Cool the sample to room temperature.

  • Add iodoacetamide solution to the mixture.[2] Iodoacetamide reacts with the thiol group of the unstable DFC, forming the stable S-acetamide derivative (DFCA).[1]

  • The resulting solution containing DFCA is then subjected to a sample clean-up procedure, such as solid-phase extraction (SPE), prior to chromatographic analysis.[2][3]

HPLC-UV Analysis

Objective: To separate and quantify DFCA using high-performance liquid chromatography with ultraviolet detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm)[4]

Chromatographic Conditions (Example for Plasma Analysis):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile[4]

  • Gradient Elution: A common gradient starts with a higher percentage of aqueous phase (e.g., 90% A) and gradually increases the organic phase (e.g., to 25% B over 25 minutes) to elute the analyte.[4]

  • Flow Rate: 1.0 mL/min[4]

  • UV Detection Wavelength: 265 nm[4]

  • Injection Volume: 50 µL[4]

Procedure:

  • Prepare a calibration curve by spiking known concentrations of ceftiofur standards into a blank matrix and subjecting them to the same derivatization and extraction procedure as the samples.

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify and quantify the DFCA peak based on its retention time and the calibration curve.

LC-MS/MS Analysis

Objective: To provide a highly sensitive and selective quantification of DFCA using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)

Chromatographic Conditions (Example for Porcine Feces Analysis):

  • Mobile Phase A: 0.005% (v/v) formic acid in water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 300 µL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion (m/z): For DFCA, the protonated molecule [M+H]⁺ is typically observed at m/z 487.2.

  • Product Ions (m/z): Specific product ions are monitored for quantification and confirmation.

Procedure:

  • Follow a similar sample preparation and derivatization procedure as for HPLC-UV.

  • Inject the prepared extracts into the LC-MS/MS system.

  • The system separates DFCA chromatographically, and the mass spectrometer isolates the precursor ion, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a matrix-matched calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes and their logical relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (e.g., Cefotaxime) Sample->Add_IS Add_DTE Add DTE in Borate Buffer Add_IS->Add_DTE Incubate Incubate (e.g., 50°C, 15 min) Add_DTE->Incubate Cool Cool to Room Temp. Incubate->Cool Add_Iodoacetamide Add Iodoacetamide Cool->Add_Iodoacetamide SPE Solid-Phase Extraction (SPE Clean-up) Add_Iodoacetamide->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC LC LC Separation SPE->LC UV UV Detection (265 nm) HPLC->UV Data_Analysis Data Analysis & Quantification UV->Data_Analysis MS1 MS: Precursor Ion Selection (m/z 487.2) LC->MS1 MS2 MS/MS: Fragmentation & Product Ion Detection MS1->MS2 MS2->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

logical_comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS title Comparison of Analytical Methods hplc_pros Advantages: - Cost-effective - Widely available - Robust and reproducible lcms_pros Advantages: - High sensitivity - High selectivity - Suitable for complex matrices hplc_cons Disadvantages: - Lower sensitivity - Less specific than MS - Prone to matrix interference lcms_cons Disadvantages: - Higher equipment cost - More complex operation - Potential for matrix effects

Caption: Logical comparison of HPLC-UV and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The choice between them depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and reliable method suitable for applications where high sensitivity is not the primary concern, such as pharmacokinetic studies with higher analyte concentrations.[2] Its robustness and the widespread availability of the instrumentation make it a practical choice for many laboratories.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace residue analysis in complex matrices like tissues and feces. Its ability to confirm the identity of the analyte provides a higher degree of confidence in the results, which is crucial for regulatory purposes and studies requiring low detection limits.

Researchers should consider the required limits of quantification, the complexity of the sample matrix, and budget constraints when selecting the most appropriate analytical method for their needs.

References

A Comparative Analysis of HPLC and UPLC-MS/MS Methods for the Quantification of Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation and performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of Desfuroyl Ceftiofur S-Acetamide (DFCA).

The accurate quantification of ceftiofur and its metabolites is crucial in pharmacokinetic studies and veterinary drug residue monitoring. Ceftiofur and its primary metabolite, desfuroylceftiofur, are unstable. To enable reliable analysis, they are converted to a stable derivative, this compound (DFCA), through a derivatization process.[1] This guide provides a comprehensive comparison of two common analytical techniques, HPLC with UV detection and UPLC-MS/MS, for the determination of DFCA.

Performance Comparison: HPLC vs. UPLC-MS/MS

UPLC-MS/MS is often the preferred method for analyzing trace residues of DFCA due to its superior resolution, sensitivity, and speed compared to conventional HPLC.[1] The following tables summarize the quantitative performance of both methods based on available experimental data.

Performance Metric HPLC-UV UPLC-MS/MS
Linearity Range 0.1 – 100 µg/mL[2]30 ng g⁻¹ to 2000 ng g⁻¹ (quadratic)[3]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[2]Not explicitly stated for DFCA, but generally lower than HPLC
Precision (Intra-assay Variability) 0.7 to 4.5%[2]Within specified ranges[3]
Precision (Inter-assay Variability) 3.6 to 8.8%[2]Within specified ranges[3]
Average Recovery 99%[2]Not explicitly stated for DFCA
Method Parameter HPLC-UV UPLC-MS/MS
Instrumentation HPLC with UV DetectorUPLC with Tandem Mass Spectrometer
Column Symmetry C18[2]Acquity UPLC BEH C18[3]
Detection UV at 265 nm[2]Mass Spectrometry (ESI+)[3]
Sensitivity LowerHigher[1]
Selectivity LowerHigher[4]
Analysis Time LongerShorter[1]

Experimental Protocols

A crucial step in the analysis of ceftiofur and its metabolites is the derivatization to the stable DFCA molecule.[1] This is typically achieved by reacting the sample with iodoacetamide.[1]

HPLC-UV Method

This method is suitable for applications where high sensitivity is not a primary requirement.

Sample Preparation and Derivatization:

  • Plasma samples are thawed and vortexed.

  • An internal standard (e.g., 100 µg/ml cefotaxime) is added.[2]

  • 0.4% dithioerythritol in borate buffer is added, and the mixture is incubated at 50°C for 15 minutes.[2]

  • After cooling, iodoacetamide buffer is added.[2]

  • The solution is passed through a pre-wet Oasis HLB extraction column.[2]

  • Samples are eluted with 5% glacial acetic acid in methanol.[2]

  • The eluent is evaporated to dryness with nitrogen gas.[2]

  • The residue is reconstituted in the mobile phase for injection into the HPLC system.[2]

Chromatographic Conditions:

  • Column: Symmetry C18[2]

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B). The gradient starts at 90% A and 10% B, adjusted to 75% A and 25% B over 25 minutes, and then returned to initial conditions over 3 minutes.[2]

  • Flow Rate: 1.0 ml/min[2]

  • Detection: UV at 265 nm[2]

UPLC-MS/MS Method

This method offers enhanced sensitivity and selectivity, making it ideal for trace residue analysis.

Sample Preparation and Derivatization: The derivatization process to form DFCA is similar to the HPLC method.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Acquity UPLC BEH C18, 50 × 2.1 mm i.d., with a guard column of the same type.[3]

  • Mobile Phase: A gradient of 0.005% (v/v) formic acid in H₂O (A) and acetonitrile (B).[3]

  • Flow Rate: 300 µL min⁻¹[3]

  • Injection Volume: 5 µL[3]

  • Autosampler Temperature: 10.0 °C[3]

  • Ionization: Electrospray ionization in positive mode (ESI+).[3]

  • MS/MS Parameters: The precursor ion for DFCA is [M+H]⁺ at m/z 487.2.[3][5]

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the HPLC and UPLC-MS/MS methods.

Cross-Validation Workflow A Sample Collection (e.g., Plasma, Tissue) B Sample Homogenization and Aliquoting A->B C Derivatization to This compound B->C D Solid Phase Extraction (SPE) C->D E Sample Split for Analysis D->E F1 HPLC-UV Analysis E->F1 F2 UPLC-MS/MS Analysis E->F2 G1 Data Acquisition (HPLC-UV) F1->G1 G2 Data Acquisition (UPLC-MS/MS) F2->G2 H Data Comparison and Statistical Analysis G1->H G2->H I Method Cross-Validation Report H->I

Caption: Workflow for cross-validating HPLC and UPLC-MS/MS methods.

References

Comparative stability of ceftiofur metabolites in various biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of drug metabolites in biological matrices is critical for accurate bioanalysis and pharmacokinetic studies. This guide provides a comparative overview of the stability of ceftiofur metabolites in various biological matrices, supported by experimental data and detailed methodologies.

Ceftiofur, a third-generation cephalosporin antibiotic, is extensively metabolized in animals, with its primary active metabolite being desfuroylceftiofur (DFC). DFC and other metabolites, such as desfuroylceftiofur cysteine disulfide (DCCD) and the 3,3'-desfuroylceftiofur disulfide dimer, are known to be unstable, posing challenges for accurate quantification in biological samples.[1] This guide synthesizes available data on their stability in matrices like plasma, urine, and milk under various storage conditions.

Comparative Stability of Ceftiofur and its Metabolites

The inherent instability of ceftiofur and its metabolites, particularly the desfuroylceftiofur-related compounds, is a significant consideration for sample handling and analysis. Degradation can occur due to temperature fluctuations, pH changes, and enzymatic activity within the biological matrix.

Most analytical methods for ceftiofur residues circumvent the issue of metabolite instability by converting all microbiologically active metabolites containing the β-lactam ring into a single, more stable derivative, desfuroylceftiofur acetamide (DCA), prior to analysis.[1][2] This approach, however, precludes the individual assessment of each metabolite's stability.

Direct comparative studies on the stability of individual metabolites like DFC, DCCD, and the DFC dimer across different matrices are limited in the scientific literature. However, studies on individual matrices provide valuable insights.

Key Findings from Literature:

  • Porcine Feces: Ceftiofur and its primary metabolite, desfuroylceftiofur, exhibit rapid degradation at room temperature. The addition of a β-lactamase inhibitor, such as tazobactam, can mitigate this degradation. Both compounds show acceptable stability under long-term frozen storage (-70 °C for 4 weeks) and can withstand up to three freeze-thaw cycles.[3]

  • Milk: Ceftiofur in milk is susceptible to degradation under heat treatment and alkaline conditions. Heating milk to 92°C for 20 minutes significantly reduces ceftiofur concentrations. Similarly, adjusting the pH to 10 results in significant degradation.[4][5] Long-term frozen storage at -18°C has been shown to maintain the stability of ceftiofur for up to 35 weeks.

  • Plasma: While specific stability data for individual metabolites is scarce, the common practice of derivatization to DCA for pharmacokinetic studies in plasma suggests inherent instability of the parent metabolites.[2][6] Stock solutions of ceftiofur in methanol stored at 4°C have been reported to be stable for at least 6 months.[2]

The following table summarizes the available qualitative and quantitative stability data for ceftiofur and its metabolites.

AnalyteMatrixStorage ConditionDurationStability AssessmentCitation
Ceftiofur Porcine FecesRoom Temperature (21 ± 2°C)4 hoursSignificant degradation[3]
Porcine FecesFrozen (≤ -70°C)4 weeksStable[3]
Porcine FecesFreeze-Thaw Cycles (3 cycles)3 daysStable[3]
MilkRefrigerated (4 ± 2°C)72 hoursDetected
MilkFrozen (-18 ± 2°C)35 weeksDetected
MilkHeated (92°C)20 minutesSignificant degradation[4][5]
MilkpH 1012 hoursSignificant degradation[4][5]
Desfuroylceftiofur (DFC) Porcine FecesRoom Temperature (21 ± 2°C)4 hoursSignificant degradation[3]
Porcine FecesFrozen (≤ -70°C)4 weeksStable[3]
Porcine FecesFreeze-Thaw Cycles (3 cycles)3 daysStable[3]

Note: Quantitative percentage loss data is not consistently available across studies for a direct comparison.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following are generalized methodologies based on published research for assessing the stability of ceftiofur and its metabolites.

Bench-Top Stability Assessment

This experiment evaluates the stability of the analytes in the biological matrix at room temperature over a short period, simulating sample handling conditions.

Methodology:

  • Spike fresh, blank matrix (plasma, urine, or milk) with a known concentration of the ceftiofur metabolite standards.

  • For matrices prone to enzymatic degradation (e.g., feces), add a broad-spectrum β-lactamase inhibitor like tazobactam.[3]

  • Aliquot the spiked samples and keep them at room temperature (e.g., 21 ± 2°C).

  • At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), extract and analyze triplicate samples for the concentration of the metabolites.

  • The stability is assessed by comparing the mean concentration at each time point to the initial (time 0) concentration.

Freeze-Thaw Stability Assessment

This protocol determines the effect of repeated freezing and thawing cycles on the stability of the analytes.

Methodology:

  • Spike blank biological matrix with known concentrations of the ceftiofur metabolite standards.

  • Aliquot the samples into appropriate storage vials.

  • Freeze the samples completely at a specified temperature (e.g., -20°C or -70°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • Once completely thawed, refreeze the samples under the same conditions.

  • Repeat this cycle for a predetermined number of times (typically three cycles).[3]

  • After the final thaw, extract and analyze the samples.

  • Compare the results to the analysis of a control set of spiked samples that have not undergone freeze-thaw cycles.

Long-Term Storage Stability Assessment

This experiment evaluates the stability of the analytes in the biological matrix under long-term storage conditions.

Methodology:

  • Spike blank biological matrix with known concentrations of the ceftiofur metabolite standards.

  • Aliquot the samples and store them at a specified freezing temperature (e.g., -20°C or -70°C).

  • At defined time points (e.g., 1, 2, 4, 12 weeks), retrieve a set of samples for analysis.

  • Thaw the samples, extract, and quantify the metabolite concentrations.

  • Stability is determined by comparing the concentrations at each time point to the initial concentration.

Visualizing Ceftiofur Metabolism and Stability

The following diagrams illustrate the metabolic pathway of ceftiofur and the workflow for assessing metabolite stability.

ceftiofur_metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Primary Active Metabolite) Ceftiofur->DFC Rapid Metabolism (Cleavage of thioester bond) Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid Metabolites Further Metabolites DFC->Metabolites DCCD Desfuroylceftiofur Cysteine Disulfide (DCCD) Metabolites->DCCD DFCDimer 3,3'-Desfuroylceftiofur Disulfide Dimer Metabolites->DFCDimer Protein_Conjugates Protein Conjugates Metabolites->Protein_Conjugates

Ceftiofur Metabolic Pathway

stability_workflow cluster_prep Sample Preparation cluster_conditions Stability Testing Conditions cluster_analysis Analysis Spike Spike Blank Matrix (Plasma, Urine, Milk) with Metabolites BenchTop Bench-Top (Room Temperature) Spike->BenchTop FreezeThaw Freeze-Thaw Cycles (-20°C / -70°C to RT) Spike->FreezeThaw LongTerm Long-Term Storage (-20°C / -70°C) Spike->LongTerm Extraction Sample Extraction BenchTop->Extraction FreezeThaw->Extraction LongTerm->Extraction Quantification LC-MS/MS or HPLC Quantification Extraction->Quantification Comparison Compare to Time 0 or Control Samples Quantification->Comparison

Experimental Workflow for Stability Assessment

References

Performance Evaluation of Commercial Test Kits for Ceftiofur Residue Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of commercially available test kits for the detection of ceftiofur residues in milk. The performance of these kits is crucial for ensuring food safety and regulatory compliance. This document summarizes key performance indicators from independent studies and provides an overview of the experimental protocols used for their evaluation.

Comparative Performance of Commercial Ceftiofur Residue Test Kits

The following table summarizes the performance of several commercial test kits based on published research. The primary parameters evaluated are sensitivity and specificity, which are critical for the reliability of a screening test. Sensitivity indicates the ability of a test to correctly identify positive samples, while specificity measures the ability to correctly identify negative samples.

Test KitTechnologySensitivitySpecificity95% Confidence Interval (Specificity)Positive Predictive Value (PPV)95% Confidence Interval (PPV)Positive Likelihood Ratio (LR+)95% Confidence Interval (LR+)Reference
Penzyme® Milk TestMicrobial Inhibition100%59.2%48.1 - 69.5%23.1%16.2 - 31.9%2.451.8 - 3.4[1][2]
SNAP® β–lactamReceptor-Binding Assay100%29.6%20.3 - 40.8%16.7%11.4 - 23.8%1.421.2 - 1.7[1][2]
BetaStar® PlusReceptor-Binding Assay100%55.5%44.5 - 66.1%21.7%15.2 - 30.0%2.251.7 - 3.0[1][2]
Delvo® SP-NTMicrobial Inhibition100%44.4%33.9 - 55.4%18.9%12.9 - 26.8%1.801.4 - 2.3[1][2]
ROSA MRL Beta-Lactam TestImmunoreceptor Assay-------[3][4][5]
DelvotestSP NTMicrobial Inhibition-------[3][4][5]
SNAP Beta-Lactam ST PlusReceptor-Binding Assay-------[3][4][5]

Data for ROSA MRL Beta-Lactam Test, DelvotestSP NT, and SNAP Beta-Lactam ST Plus from the second study did not provide quantitative sensitivity and specificity values but noted that Delvotest SP NT, with a detection limit close to the Maximum Residue Limit (MRL) of 100 µg/kg for ceftiofur, showed no positive results in their experiment.[3][4] In contrast, the ROSA MRL Beta-Lactam Test and the SNAP Beta-Lactam ST Plus test yielded some positive or uncertain results at early time points after treatment.[3][4]

Experimental Protocols

The evaluation of these commercial kits generally follows a standardized workflow to ensure the accuracy and comparability of the results. The methodologies described in the cited studies are summarized below.

Study 1: Evaluation of Four Commercial Tests in Waste Milk[1][2][6]

This study aimed to determine the accuracy of four commercial tests for detecting ceftiofur in bulk tank waste milk.

  • Sample Collection and Preparation:

    • Waste milk samples were collected from 12 California dairy farms.

    • The samples were initially tested using liquid chromatography-mass spectrometry (LC-MS/MS) to confirm they were negative for drug residues above the FDA tolerance levels.[1][2]

    • Each milk sample was divided into two aliquots: one negative control (WMN) and one spiked with a known concentration of ceftiofur to create a positive sample (WMPos).[1][2]

  • Testing Procedure:

    • Both WMN and WMPos samples were tested using the four commercial kits: Penzyme® Milk Test, SNAP® β–lactam, BetaStar® Plus, and Delvo SP-NT®.[1][2]

    • Each sample was tested in triplicate for each of the four assays.[1]

    • The tests were performed according to the manufacturer's instructions.

  • Data Analysis:

    • The performance of the tests was evaluated based on sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).[1]

    • Statistical analysis was conducted to assess the effect of milk quality parameters (e.g., fat, protein, somatic cell count) on the test results.[1]

Study 2: Assessment of Ceftiofur Residues in Cow Milk After Treatment[3][4][5]

This study investigated the performance of three commercial screening tests in detecting ceftiofur residues in milk from cows treated with a ceftiofur-based product.

  • Animal Treatment and Sample Collection:

    • Six lactating cows were administered a 50 mg/ml ceftiofur HCl-based product for five consecutive days.[3][4][5]

    • Milk samples were collected at various time points before and after the final injection (0, 12, 24, 36, 48, 60, 72, 84, and 96 hours).[3][4][5]

  • Testing Procedure:

    • Individual milk samples were tested using three commercial screening kits: DelvotestSP NT, SNAP Beta-Lactam ST Plus, and ROSA MRL Beta-Lactam Test.[3][4]

    • To simulate bulk tank testing conditions, samples that tested positive were also diluted (1:4 and 1:10) and re-tested.[3][4]

  • Interpretation of Results:

    • The study focused on the occurrence of positive results in relation to the time of sampling after treatment and the known detection limits of the tests.[3][4]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the performance evaluation of ceftiofur residue detection kits.

G cluster_0 Negative Sample (No Ceftiofur) cluster_1 Positive Sample (Ceftiofur Present) Receptor_neg Beta-Lactam Receptor Binding_neg Binding Receptor_neg->Binding_neg EnzymeConjugate_neg Enzyme-Labeled Beta-Lactam EnzymeConjugate_neg->Binding_neg Signal_neg Color Development (Positive Signal) Binding_neg->Signal_neg Ceftiofur_pos Ceftiofur Competition_pos Competition for Binding Ceftiofur_pos->Competition_pos Receptor_pos Beta-Lactam Receptor Receptor_pos->Competition_pos EnzymeConjugate_pos Enzyme-Labeled Beta-Lactam EnzymeConjugate_pos->Competition_pos NoSignal_pos No/Reduced Color (Negative Signal) Competition_pos->NoSignal_pos

References

Establishing Linearity and Range for Desfuroyl Ceftiofur S-Acetamide Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug residues is paramount for regulatory compliance and safety assessment. Ceftiofur, a third-generation cephalosporin antibiotic used in veterinary medicine, is rapidly metabolized into several compounds.[1][2] Desfuroyl ceftiofur s-acetamide (DCSA) is a stable derivative formed for analytical purposes, serving as a reliable marker for the total ceftiofur-related residues in biological matrices.[1] This guide provides a comprehensive overview of establishing linearity and range for DCSA calibration curves, comparing different analytical approaches and presenting the necessary experimental protocols.

Comparative Analysis of Analytical Methods

The determination of DCSA is predominantly accomplished using liquid chromatography techniques coupled with various detectors. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods.[1][3] UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[1]

Alternative approaches for the analysis of ceftiofur and its metabolites include methods that do not rely on derivatization to DCSA.[2][4] These may involve the direct analysis of ceftiofur and its primary metabolite, desfuroylceftiofur, or chemical hydrolysis to produce a different marker compound.[2][4] However, the conversion of all ceftiofur residues to the single, stable DCSA molecule allows for a more reliable quantification of total residues.[1]

Table 1: Comparison of Linearity and Range for DCSA Quantification

Analytical MethodTypical Linear RangeCorrelation Coefficient (r) / Coefficient of Determination (r²)Reference
HPLC-UV0.1 - 100 µg/mL> 0.999[5]
HPLC-UV0.1 - 10 µg/mLr² = 0.999[6]
(U)HPLC-MS/MS5 - 1000 ng/gr = 0.9979 ± 0.0009[3]
HPLC with pre-column derivatization45 - 450 ng/mLNot specified, but method was linear[3]

Experimental Protocol: Establishing Linearity and Range

This protocol outlines the steps to validate the linearity and define the working range for the quantification of this compound using UPLC-MS/MS.

1. Preparation of Standard Solutions:

  • Primary Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the solvent.

  • Calibration Standards: Prepare a minimum of five calibration standards by spiking a known volume of the appropriate working stock solution into a blank matrix (e.g., plasma, milk, tissue homogenate) to achieve the desired concentration range.[7][8][9] The range should encompass the expected concentrations of the analyte in the study samples.[8] For assay validation, a typical range is 80% to 120% of the target concentration.[8]

2. Sample Preparation (Derivatization and Extraction):

  • To quantify total ceftiofur residues, a hydrolysis and derivatization procedure is required to convert all metabolites to DCSA.[3]

  • A typical procedure involves treating the sample with a reducing agent like dithioerythritol to produce desfuroylceftiofur, which is then derivatized with iodoacetamide to form the stable DCSA.[3]

  • Following derivatization, a sample cleanup step such as solid-phase extraction (SPE) is often employed to remove interfering matrix components.[1][10]

3. Instrumental Analysis:

  • Analyze the prepared calibration standards using a validated UPLC-MS/MS method.

  • Inject each concentration level in triplicate to assess the precision of the measurements.[9]

4. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area response of DCSA against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

  • Linearity: The calibration curve should be visually linear. The correlation coefficient (r) should be ≥ 0.99, or the coefficient of determination (r²) should be ≥ 0.98.[8]

  • Range: The range is the interval between the upper and lower concentrations of the calibration curve that demonstrates acceptable linearity, accuracy, and precision.[8][9] The precision at each concentration level, expressed as the relative standard deviation (%RSD), should be within an acceptable limit (e.g., ≤ 15%). The accuracy, determined by comparing the calculated concentration to the nominal concentration, should also be within an acceptable range (e.g., 85-115%).

Visualizing the Workflow and Validation Hierarchy

The following diagrams illustrate the experimental workflow for establishing linearity and the hierarchical relationship of key analytical method validation parameters.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare Primary Stock Solution working_solutions Prepare Working Stock Solutions stock_solution->working_solutions calibration_standards Prepare Calibration Standards (min. 5 levels) working_solutions->calibration_standards sample_prep Sample Preparation (Derivatization & SPE) calibration_standards->sample_prep instrument_analysis UPLC-MS/MS Analysis (in triplicate) sample_prep->instrument_analysis calibration_curve Construct Calibration Curve instrument_analysis->calibration_curve linear_regression Perform Linear Regression calibration_curve->linear_regression evaluate_linearity Evaluate Linearity (r ≥ 0.99) linear_regression->evaluate_linearity define_range Define Analytical Range evaluate_linearity->define_range

Caption: Experimental workflow for establishing the linearity and range of a this compound calibration curve.

validation_hierarchy Validation Analytical Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Range Range Accuracy->Range LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Linearity->Range

Caption: Hierarchy of key analytical method validation parameters.

References

A Head-to-Head Comparison: Desfuroyl Ceftiofur S-Acetamide vs. Desfuroylceftiofur Cysteine Disulfide as Ceftiofur Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug residues in biological matrices is paramount. In the case of the widely used veterinary antibiotic ceftiofur, two key markers have emerged for its monitoring: Desfuroyl Ceftiofur S-Acetamide (DCA) and desfuroylceftiofur cysteine disulfide (DCCD). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate marker for specific research and regulatory needs.

Ceftiofur undergoes rapid metabolism in the body, primarily forming the active but unstable metabolite, desfuroylceftiofur (DFC).[1][2] This reactive molecule can then bind to various macromolecules or form smaller, unbound metabolites, with DCCD being a significant and stable product.[1][3] For analytical purposes, a common regulatory approach is to convert all ceftiofur-related residues that retain the antimicrobial-conferring β-lactam ring into a single, stable derivative, DCA.[1][4] This guide delves into the analytical methodologies for both markers, presenting a comparative analysis of their performance.

Quantitative Performance Data

The selection of a suitable marker often hinges on the analytical method's performance characteristics. Below is a summary of quantitative data for the determination of DCA and DCCD in various biological matrices.

ParameterThis compound (DCA)desfuroylceftiofur cysteine disulfide (DCCD)MatrixReference
Analytical Method HPLC-UV / LC-MS/MSLC-MS/MS-[2][5]
Linear Range 0.1 – 100 µg/mL25 – 2000 ng/gPlasma / Bovine Kidney[2][5]
Limit of Quantification (LOQ) 0.1 µg/mL50 ng/g (Limit of Confirmation)Plasma / Bovine Kidney[2][5]
Accuracy (Recovery) 99% (average)97.7 – 100.2%Plasma / Bovine Kidney[2][5]
Precision (CV) Intra-assay: 0.7-4.5%, Inter-assay: 3.6-8.8%≤ 10.1%Plasma / Bovine Kidney[2][5]
Method Accuracy -97 - 107%Bovine Kidney, Liver, Muscle[6]
Coefficient of Variation -3.4 - 11.0%Bovine Kidney, Liver, Muscle[6]

Logical Relationship of Ceftiofur Metabolism and Marker Formation

The following diagram illustrates the metabolic fate of ceftiofur and the pathways leading to the formation of the two key analytical markers.

Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (unstable metabolite) Ceftiofur->DFC Rapid Metabolism DCCD desfuroylceftiofur cysteine disulfide (DCCD) (stable metabolite) DFC->DCCD Conjugation with Cysteine Other_Metabolites Other Metabolites (e.g., glutathione conjugate, dimer) DFC->Other_Metabolites Protein_Adducts Protein Adducts DFC->Protein_Adducts DCA This compound (DCA) (stable analytical derivative) cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification cluster_3 Analysis Sample Plasma Sample (100 µL) Internal_Standard Add Internal Standard (cefotaxime) Sample->Internal_Standard Reduction Add Dithioerythritol in Borate Buffer Internal_Standard->Reduction Incubation Incubate at 50°C for 15 min Reduction->Incubation Derivatization Add Iodoacetamide Buffer Incubation->Derivatization SPE Solid Phase Extraction (Oasis HLB) Derivatization->SPE Elution Elute with 5% Acetic Acid in Methanol SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Analysis HPLC-UV Analysis Reconstitution->Analysis cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Sample Kidney Tissue Sample Extraction Extract with Phosphate Buffer Sample->Extraction SPE Solid Phase Extraction Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis

References

Safety Operating Guide

Navigating the Disposal of Desfuroyl Ceftiofur S-Acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Desfuroyl Ceftiofur S-Acetamide, a stable analytical marker derived from the antibiotic Ceftiofur, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are mandated by the manufacturer's Safety Data Sheet (SDS), this guide provides a comprehensive operational framework for the safe management and disposal of this and similar laboratory-grade chemical compounds.

Immediate Safety and Logistical Information

This compound is utilized as a reference standard in analytical research. As a derivative of Ceftiofur, which can cause allergic reactions and organ damage with prolonged exposure, it is prudent to handle this compound as a potentially hazardous chemical. The cornerstone of its safe disposal is the Safety Data Sheet (SDS) provided by the manufacturer, which contains specific instructions in Section 13. Disposal must always be in accordance with the SDS and all applicable federal, state, and local regulations.

Core Disposal Principles

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the disposal of any chemical. It will provide specific guidance on whether the material is considered hazardous and the appropriate disposal methods.

  • Segregation of Waste: Do not mix this compound waste with general laboratory trash. It should be collected in a designated, properly labeled, and sealed waste container.

  • Avoid Improper Disposal Routes: Never dispose of this chemical down the drain or in regular solid waste.[1] Improper disposal can lead to environmental contamination and is a violation of regulations.

  • Professional Disposal Services: The disposal of chemical waste must be handled by a licensed and approved waste disposal contractor.

Step-by-Step Disposal Protocol

  • Review the Safety Data Sheet (SDS): Before beginning any work that will generate waste, locate and thoroughly review the SDS for this compound. Pay close attention to Section 13, "Disposal considerations."

  • Personal Protective Equipment (PPE): When handling the compound or its waste, wear appropriate PPE as specified in the SDS, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, paper towels), in a dedicated waste container that is compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • If your institution does not have an EHS department, you must contract with a certified hazardous waste disposal company.

  • Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of generation. This is often required for regulatory compliance.

Quantitative Data Summary

As this compound is a laboratory reference standard, specific quantitative disposal limits are not broadly published and would be detailed in the compound's specific SDS. The following table provides a general framework for understanding the types of quantitative data that may be relevant for chemical waste disposal, as guided by regulations like the Resource Conservation and Recovery Act (RCRA).

ParameterGuidelineRegulatory Context
Hazardous Waste Generator Status Determined by the total amount of hazardous waste generated per month.Environmental Protection Agency (EPA)
Reportable Quantity (RQ) The amount of a hazardous substance that, if released into the environment, must be reported to the appropriate authorities.Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)
Container Labeling Must include the words "Hazardous Waste," the full chemical name, and the date of accumulation.EPA / Department of Transportation (DOT)

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical such as this compound.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) for Disposal Information (Section 13) start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous collect_hazardous Collect in a labeled Hazardous Waste Container is_hazardous->collect_hazardous Yes non_hazardous Follow institutional procedures for non-hazardous chemical waste is_hazardous->non_hazardous No store_securely Store securely in a designated area with secondary containment collect_hazardous->store_securely contact_ehs Contact Environmental Health & Safety (EHS) or a certified waste contractor for pickup store_securely->contact_ehs document Maintain waste generation and disposal records contact_ehs->document end End: Compliant Disposal document->end non_hazardous->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Desfuroyl Ceftiofur S-Acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Desfuroyl Ceftiofur S-Acetamide in a laboratory setting. The following procedures are based on general best practices for handling cephalosporin compounds and related metabolites. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the most current Safety Data Sheet (SDS) if available.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following PPE is recommended based on guidelines for handling hazardous drugs and laboratory chemicals.[1][2][3]

Body Area Required PPE Specifications & Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should go over the cuff. Change the outer glove immediately if contaminated, torn, or punctured.[1][4]
Body Protective Gown or Lab CoatA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[1] A standard lab coat may be sufficient for low-volume handling but should be supplemented with an apron if there is a splash risk.[2]
Eyes & Face Safety Glasses with Side Shields or GogglesSafety glasses are the minimum requirement.[4] If there is a risk of splashing, chemical splash goggles should be worn.[4] A face shield should be used in addition to safety glasses or goggles when handling larger quantities or if a significant splash hazard exists.[2][4]
Respiratory As per Risk AssessmentWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating aerosols, a risk assessment should be performed to determine the need for respiratory protection, such as an N95 respirator.[5]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the compound should occur in a designated and clearly marked area to restrict unauthorized access.[1]

  • Ventilation: Use a certified chemical fume hood or other appropriate local exhaust ventilation to minimize inhalation exposure.[5]

  • Hygiene Facilities: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[5]

2. Handling the Compound:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[2]

  • Avoiding Contamination: Do not eat, drink, smoke, or apply cosmetics in the area where the compound is handled.[1]

  • Minimizing Aerosolization: Handle the solid compound carefully to avoid generating dust. If preparing solutions, add the solid to the solvent slowly.

  • Spill Management: In the event of a spill, follow your institution's established spill response protocol. This typically involves isolating the area, using appropriate absorbent materials for liquids or wet-wiping for solids, and decontaminating the area.

3. Post-Handling Procedures:

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.[1]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[1]

  • Decontamination: Decontaminate all surfaces and equipment used during the handling process.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered chemical waste.

  • Containerization: Place all waste in clearly labeled, sealed containers appropriate for chemical waste. Outer gloves can be placed in a sealable plastic bag before disposal with other contaminated materials.[1]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

IV. Quantitative Data

The following table summarizes available physical and chemical properties for the related compound, Desfuroyl Ceftiofur. This data is provided as a reference, and properties for this compound may vary.

Property Value Source
Physical State Solid[6]
Color White to Pale Beige[6]
Melting Point >200°C (decomposes)[6]
Density 1.89 g/cm³[6]
Solubility DMSO (Slightly, Heated), Methanol (Slightly, Heated, Sonicated), Water (Slightly)[6]

V. Experimental Protocol Example: Analytical Derivatization

This compound is often used as a stable analytical marker for quantifying the parent drug, ceftiofur, and its metabolites in biological samples.[7] A typical analytical workflow involves the chemical conversion of all ceftiofur residues into this stable derivative for analysis by methods like High-Performance Liquid Chromatography (HPLC).[7][8]

Objective: To convert ceftiofur and its metabolites in a sample to the stable this compound for quantification.

Methodology:

  • Sample Hydrolysis: Samples are first treated to release any protein-bound metabolites. This is often achieved using a reducing agent like Dithioerythritol (DTE) in a buffer solution.[7]

  • Derivatization: The unstable intermediate, desfuroylceftiofur, is then stabilized by reacting it with a trapping agent. Iodoacetamide is commonly used for this purpose, which reacts with the thiol group to form the stable this compound.[7]

  • Sample Cleanup: Solid-Phase Extraction (SPE) is a common technique to clean up the sample and concentrate the analyte before analysis. C18 or Hydrophilic-Lipophilic Balance (HLB) cartridges are frequently used for this purpose.[7]

  • Analysis: The final extract is then analyzed using an appropriate instrumental method, such as HPLC with UV or mass spectrometry detection, to quantify the amount of this compound, which corresponds to the total ceftiofur residue in the original sample.[8]

VI. Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area 1. Designate Work Area get_ppe 2. Gather Required PPE check_eng 3. Verify Engineering Controls (e.g., Fume Hood) don_ppe 4. Don PPE check_eng->don_ppe handle_chem 5. Handle Chemical in Fume Hood spill_kit Spill Kit Accessible handle_chem->spill_kit decon 6. Decontaminate Surfaces & Equipment handle_chem->decon doff_ppe 7. Doff PPE Correctly wash 8. Wash Hands Thoroughly waste_collect 9. Collect Contaminated Waste wash->waste_collect waste_dispose 10. Dispose via EHS Protocol

Caption: Logical workflow for handling this compound.

References

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